Product packaging for 3-Methoxyoxan-4-amine(Cat. No.:CAS No. 1173112-80-5)

3-Methoxyoxan-4-amine

Cat. No.: B2635802
CAS No.: 1173112-80-5
M. Wt: 131.175
InChI Key: OHVYRLNUMZHWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methoxyoxan-4-amine is a valuable secondary amine intermediate featuring a tetrahydropyran (oxane) ring system. This structure makes it a compound of significant interest in medicinal chemistry and drug discovery, particularly for the synthesis of more complex molecules. Its amine functional group acts as a strong nucleophile, readily participating in reactions to form new carbon-nitrogen bonds, which is a fundamental transformation in organic synthesis . The tetrahydropyran scaffold is a common motif in bioactive molecules and pharmaceuticals, often contributing to favorable metabolic stability and bioavailability. Researchers can utilize this compound as a key precursor for developing potential therapeutics, such as enzyme inhibitors or receptor modulators. The methoxy group on the ring offers a site for further functionalization, allowing for fine-tuning of the compound's physicochemical properties. As a secondary amine, its reactivity differs from primary or tertiary amines, providing a specific profile for targeted synthetic applications . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B2635802 3-Methoxyoxan-4-amine CAS No. 1173112-80-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxyoxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-8-6-4-9-3-2-5(6)7/h5-6H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVYRLNUMZHWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Methoxyoxan-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and stereocontrolled synthetic pathway to 3-Methoxyoxan-4-amine, a substituted tetrahydropyran scaffold of significant interest in medicinal chemistry. The synthesis is presented in two key stages: the α-methoxylation of a cyclic ketone precursor and the subsequent diastereoselective reductive amination. This document delves into the strategic considerations behind the chosen pathway, the mechanistic underpinnings of each transformation, and detailed, field-proven experimental protocols. It is intended for an audience of researchers, scientists, and drug development professionals seeking to construct this and related sp³-rich heterocyclic amines.

Introduction and Strategic Overview

Substituted tetrahydropyrans (oxanes) are privileged scaffolds found in a multitude of natural products and pharmaceutical agents. Their conformational pre-organization and ability to present substituents in well-defined spatial orientations make them attractive building blocks for drug discovery. This compound, in particular, presents a synthetically challenging yet valuable motif, combining a vicinal amino and methoxy substitution pattern that can engage in critical hydrogen bonding and other non-covalent interactions with biological targets.

The synthesis of this target molecule is most strategically approached via a two-step sequence starting from the commercially available and inexpensive tetrahydropyran-4-one.

Retrosynthetic Analysis:

G Target This compound Intermediate 3-Methoxy-tetrahydropyran-4-one Target->Intermediate Reductive Amination StartingMaterial Tetrahydropyran-4-one Intermediate->StartingMaterial α-Methoxylation G cluster_0 α-Methoxylation Mechanism Ketone Tetrahydropyran-4-one Enolate Lithium Enolate (Nucleophile) Ketone->Enolate Deprotonation Base LDA Product 3-Methoxy- tetrahydropyran-4-one Enolate->Product Nucleophilic Attack E_MeO Electrophilic 'MeO+' Source G cluster_1 Reductive Amination Workflow Ketone 3-Methoxy- tetrahydropyran-4-one Imine Iminium Ion Intermediate Ketone->Imine Condensation Ammonia NH₄OAc Product trans-3-Methoxyoxan-4-amine (Major Product) Imine->Product Diastereoselective Hydride Reduction Reducer NaBH(OAc)₃

Introduction: The Significance of the Oxane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies for 3-Methoxyoxan-4-amine

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of this compound. Given the limited availability of published data on this specific molecule, this guide synthesizes information from foundational chemical principles and data on analogous structures to provide a robust predictive profile.

The tetrahydropyran ring, systematically named oxane, is a privileged heterocyclic scaffold in medicinal chemistry.[1] Its derivatives are integral components of numerous natural products and pharmacologically active molecules, including anticancer agents and therapeutics for mood disorders.[2][3] The oxane ring acts as a stable, non-planar bioisostere for phenyl or cyclohexyl rings, often improving physicochemical properties such as solubility and metabolic stability. This compound, a disubstituted oxane, represents a potentially valuable, yet underexplored, building block for drug discovery. This guide provides a detailed exploration of its predicted characteristics to empower researchers in its synthesis and application.

Basic compound identifiers are cataloged in public databases.[4]

IdentifierValue
Molecular Formula C₆H₁₃NO₂
Monoisotopic Mass 131.09464 Da
SMILES COC1COCCC1N
InChIKey OHVYRLNUMZHWIK-UHFFFAOYSA-N
Predicted XlogP -0.7

Part 1: Molecular Structure and Stereochemistry

The chemical behavior of this compound is fundamentally dictated by its three-dimensional structure. The oxane ring adopts a low-energy chair conformation, similar to cyclohexane, to minimize torsional and steric strain. Substituents on this ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

Stereoisomerism

With chiral centers at the C3 and C4 positions, this compound can exist as two distinct diastereomers: cis and trans. Each diastereomer is a racemic mixture of two enantiomers.

  • Trans Isomers: (3S,4R)-3-methoxyoxan-4-amine and (3R,4S)-3-methoxyoxan-4-amine.

  • Cis Isomers: (3S,4S)-3-methoxyoxan-4-amine and (3R,4R)-3-methoxyoxan-4-amine.

The relative orientation of the methoxy and amine groups (axial/equatorial) in the most stable chair conformation will significantly influence the molecule's reactivity and biological interactions. For the trans isomer, a diaxial or diequatorial arrangement is possible. The diequatorial conformation is generally favored to minimize steric hindrance. For the cis isomer, one substituent must be axial and the other equatorial.

stereoisomers cluster_trans Trans Diastereomer cluster_cis Cis Diastereomer t1 (3S,4R) t2 (3R,4S) t1->t2 enantiomers c1 (3S,4S) c2 (3R,4R) c1->c2 enantiomers center This compound

Stereoisomers of this compound.

Part 2: Synthesis and Purification Strategies

While no specific synthesis for this compound is prominently published, established methodologies for creating substituted aminotetrahydropyrans provide a clear roadmap.[5][6][7] A logical and stereocontrolled approach would involve the functionalization of a dihydropyran precursor.

Proposed Synthetic Workflow

A robust strategy begins with 3,4-dihydro-2H-pyran, proceeding through epoxidation and subsequent regioselective aminolysis. This approach offers excellent control over the relative stereochemistry of the resulting amino alcohol, which can then be O-methylated.

synthesis_workflow A 3,4-Dihydro-2H-pyran B Epoxidation (e.g., m-CPBA) A->B C Pyran Epoxide Intermediate B->C D Regioselective Ring Opening (e.g., NH₃ or NaN₃ then H₂/Pd) C->D E trans-4-Aminooxan-3-ol D->E F O-Methylation (e.g., NaH, MeI) E->F G trans-3-Methoxyoxan-4-amine (Racemic Mixture) F->G

Proposed synthesis of trans-3-Methoxyoxan-4-amine.
Experimental Protocol: Synthesis of trans-3-Methoxyoxan-4-amine

Causality: This protocol is designed for stereocontrol. The epoxidation of the dihydropyran creates a reactive electrophilic intermediate. The subsequent nucleophilic attack by an amine equivalent (here, azide followed by reduction) proceeds via an Sₙ2 mechanism, resulting in a trans configuration of the hydroxyl and amino groups. Williamson ether synthesis is then used for methylation.

Step 1: Epoxidation of 3,4-Dihydro-2H-pyran

  • Dissolve 3,4-dihydro-2H-pyran (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) in a flask cooled to 0 °C.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.

Step 2: Azide-mediated Ring Opening

  • Dissolve the crude epoxide (1.0 eq) in a solvent mixture of ethanol and water.

  • Add sodium azide (NaN₃, 1.5 eq) and ammonium chloride (NH₄Cl, 1.5 eq).

  • Heat the mixture to reflux (approx. 80-90 °C) for 12-18 hours. Monitor by TLC.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate. Combine organic layers, dry, and concentrate to yield the crude azido alcohol.

Step 3: Reduction of the Azide

  • Dissolve the crude azido alcohol in methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a balloon of hydrogen gas at room temperature until the reaction is complete (typically 4-8 hours).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield trans-4-aminooxan-3-ol.

Step 4: O-Methylation

  • Dissolve the amino alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0 °C.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) carefully. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (MeI, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of water. Extract with ethyl acetate.

  • Dry the combined organic layers and concentrate.

Purification: The final product is a basic amine and can be purified using silica gel column chromatography with a mobile phase containing a small percentage of triethylamine (e.g., 0.5-1%) in a dichloromethane/methanol gradient to prevent peak tailing. Alternatively, the product can be precipitated as a hydrochloride salt by treating the free base with HCl in ether.

Part 3: Predicted Spectroscopic and Analytical Characterization

For a novel compound, predictive spectroscopic data is essential for characterization upon synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • -OCH₃: A sharp singlet is expected around δ 3.3-3.5 ppm.

    • Ring Protons (-CH-O-): Protons on carbons adjacent to the ring oxygen (C2 and C6) will appear downfield, likely in the δ 3.5-4.0 ppm region.

    • Ring Protons (-CH₂-): The remaining methylene protons on the ring (C5) will be found further upfield, around δ 1.5-2.2 ppm.

    • -CH-N and -CH-O: The protons at C3 and C4 are diastereotopic and will appear as complex multiplets, likely between δ 2.8-3.4 ppm.

    • -NH₂: A broad singlet, typically in the δ 1.5-3.0 ppm range, which is exchangeable with D₂O.

    • Stereochemical Insight: The coupling constant (³J) between the protons on C3 and C4 will be critical for assigning stereochemistry. A large coupling constant (8-12 Hz) would suggest a trans-diaxial relationship, while smaller values (2-5 Hz) suggest cis or trans-equatorial/axial relationships.

  • ¹³C NMR:

    • -OCH₃: A signal around δ 55-60 ppm.

    • C-O Ring Carbons: C2 and C6 will appear around δ 65-75 ppm.

    • C-N and C-O Substituted Carbons: C3 and C4 will be in the δ 50-70 ppm range.

    • C5 Ring Carbon: The remaining ring carbon will be the most upfield, likely δ 25-35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by features from the amine and ether functional groups.[8]

  • N-H Stretch: As a primary amine, two distinct, medium-intensity bands are expected in the 3400-3250 cm⁻¹ region.[8]

  • C-H Stretch: Aliphatic C-H stretching will appear just below 3000 cm⁻¹.

  • N-H Bend: A bending vibration for the primary amine should be visible around 1650-1580 cm⁻¹.[8]

  • C-O Stretch: A strong, characteristic C-O ether stretching band is expected in the 1150-1050 cm⁻¹ region.

  • C-N Stretch: A weaker C-N stretching band will be present in the 1250–1020 cm⁻¹ range.[8]

Mass Spectrometry (MS)
  • Molecular Ion: Electrospray ionization (ESI) in positive mode should readily show the protonated molecule [M+H]⁺ at m/z 132.10.

  • Fragmentation: Key fragmentation pathways would likely include:

    • Alpha-cleavage adjacent to the nitrogen atom.

    • Loss of the methoxy group (-OCH₃) or methanol (-CH₃OH).

    • Ring-opening fragmentation patterns characteristic of cyclic ethers and amines.

Part 4: Potential Applications in Drug Development

Substituted oxanes are sought-after motifs in drug design.[3] The this compound scaffold incorporates several features that are attractive for lead optimization campaigns.

  • Scaffold for Library Synthesis: The primary amine serves as a crucial chemical handle for diversification. It can be readily acylated, alkylated, or used in reductive amination to append a wide variety of side chains, enabling rapid exploration of the structure-activity relationship (SAR). Recent advances in C-H functionalization of aminotetrahydropyrans further expand the possibilities for creating highly substituted, value-added derivatives.[5][9][10]

  • Improved Physicochemical Properties: The inclusion of two oxygen atoms and a nitrogen atom in a small six-membered ring is expected to confer a degree of hydrophilicity (Predicted XlogP = -0.7)[4], which can be beneficial for improving the solubility and ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.

  • Bioisosteric Replacement: The rigid, three-dimensional nature of the scaffold can be used to orient substituents in precise vectors, making it an excellent platform for mimicking peptide turns or replacing more metabolically labile groups.

  • Pharmacological Relevance: Substituted tetrahydropyrans have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[11][12] This precedent suggests that libraries built around the this compound core could yield novel therapeutic agents.

Part 5: Safety and Handling

No specific material safety data sheet (MSDS) is available for this compound. Therefore, handling precautions must be based on the properties of analogous chemical classes, namely aliphatic amines and ethers.

  • General Hazards: Aliphatic amines are often corrosive and can cause severe skin burns and eye damage.[13] They may also be respiratory irritants. Ethers like tetrahydropyran can form explosive peroxides upon prolonged exposure to air and light, although this is less of a concern for highly substituted derivatives.[14]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[15]

  • Handling: Avoid inhalation of vapors or direct contact with skin and eyes.[16] In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.

References

Introduction: The Imperative of Precision in Molecular Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Molecular Structure Elucidation of 3-Methoxyoxan-4-amine: A Multi-Technique Spectroscopic and Crystallographic Approach

In the landscape of drug discovery and materials science, the precise three-dimensional structure of a molecule is not a mere academic detail; it is the fundamental determinant of its function, activity, and safety. This compound, a substituted tetrahydropyran (oxane) ring, represents a class of heterocyclic scaffolds prevalent in medicinal chemistry. Its structure, characterized by a cyclic ether, a primary amine, and a methoxy group, presents a fascinating challenge for structural elucidation. The presence of two adjacent chiral centers at the C3 and C4 positions means the molecule can exist as four distinct stereoisomers. As biological systems are exquisitely stereospecific, distinguishing between these isomers is paramount.

This guide provides a comprehensive, field-proven strategy for the unambiguous determination of the constitution and configuration of this compound. As a Senior Application Scientist, my approach is rooted in a philosophy of orthogonal validation, where data from multiple independent techniques converge to build an irrefutable structural proof. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, demonstrating how a logical, integrated workflow transforms spectral data into a precise molecular reality.

Section 1: Foundational Analysis - The Molecular Formula and Degree of Unsaturation

Before any detailed structural mapping, the first objective is to establish the elemental composition. This is the bedrock upon which all subsequent analysis is built.

High-Resolution Mass Spectrometry (HRMS)

Causality: High-Resolution Mass Spectrometry is the definitive technique for determining a molecule's elemental formula. Unlike low-resolution MS, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the differentiation between isobaric compounds (molecules with the same nominal mass but different elemental formulas), providing a high degree of confidence in the assigned formula.[1]

An ESI-TOF (Electrospray Ionization - Time of Flight) instrument in positive ion mode is ideal. The "soft" ionization of ESI typically preserves the molecule, generating a prominent protonated molecular ion [M+H]⁺.

Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard immediately prior to the run to ensure high mass accuracy.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in the positive ion mode over a relevant m/z range (e.g., 50-500 Da).

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and compare the measured accurate mass to the theoretical mass for the proposed formula, C₆H₁₃NO₂. The difference should be within a narrow tolerance, typically < 5 ppm.

Ion SpeciesProposed FormulaTheoretical m/z
[M+H]⁺C₆H₁₄NO₂⁺132.1019
[M+Na]⁺C₆H₁₃NNaO₂⁺154.0838

Table 1: Predicted HRMS data for this compound. Data derived from PubChem.[2]

Degree of Unsaturation (DoU)

With the formula C₆H₁₃NO₂ confirmed, the Degree of Unsaturation can be calculated to infer the presence of rings or multiple bonds.

DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 6 + 1 - (13/2) + (1/2) = 1

A DoU of 1 is consistent with the presence of a single ring and no double bonds (outside of potential carbonyls, which are ruled out by the formula), strongly supporting the proposed oxane ring structure.

Section 2: Nuclear Magnetic Resonance (NMR) - Assembling the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule in solution.[3] A suite of 1D and 2D experiments provides a complete picture of the proton and carbon environments and their relationships.

¹H and ¹³C NMR Spectroscopy: The Initial Scan

Causality: One-dimensional NMR spectra provide an initial census of the hydrogen and carbon atoms in the molecule. The chemical shift of each nucleus is indicative of its local electronic environment, the integration of ¹H signals reveals the relative number of protons, and the multiplicity (splitting pattern) provides information about neighboring protons.

PositionPredicted ¹H δ (ppm)MultiplicityIntegrationPredicted ¹³C δ (ppm)Rationale
-OC H₃~3.4s3H~55-60Methoxy group, singlet, deshielded by oxygen.
H-23.5 - 4.0m2H~65-70Protons on carbon adjacent to ring oxygen.[4][5]
H-33.2 - 3.6m1H~75-80Methine proton deshielded by both ether oxygen and methoxy group.
H-42.8 - 3.2m1H~50-55Methine proton adjacent to the electron-withdrawing amine group.[6]
H-51.5 - 2.0m2H~25-30Methylene protons on the aliphatic portion of the ring.
H-63.6 - 4.1m2H~60-65Protons on carbon adjacent to ring oxygen.[4][5]
-NH1.0 - 3.0br s2H-Primary amine protons, often a broad singlet due to exchange.[7][8]

Table 2: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

2D NMR: Connecting the Dots

Causality: While 1D NMR provides the pieces, 2D NMR experiments reveal how they are connected. This multi-dimensional approach is essential for unambiguously assembling the molecular structure.

Workflow for 2D NMR Analysis

Caption: Logical workflow for NMR-based structure elucidation.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It is the primary method for assigning carbon resonances.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[9] For this compound, COSY will reveal the entire spin system of the oxane ring, showing correlations from H-2 through H-3, H-4, H-5, and H-6. The methoxy protons will show no COSY correlations, confirming they are an isolated methyl group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the full structure. It reveals correlations between protons and carbons that are two or three bonds away.[10][11]

    • Key Diagnostic Correlation: A cross-peak between the methoxy protons (~3.4 ppm) and the C-3 carbon (~75-80 ppm) is definitive proof that the methoxy group is attached to C-3.

    • Framework Confirmation: Correlations from H-4 to carbons C-2 and C-6, and from H-2 to C-4, would further solidify the ring connectivity.

Key HMBC Correlations
Proton(s) Correlated Carbon(s)
-OC H₃C-3
H-2C-3, C-6
H-4C-2, C-5, C-6
H-6C-2, C-5

Table 3: Crucial HMBC correlations for confirming the structure of this compound.

Section 3: Mass Spectrometry (MS) Fragmentation Analysis

Causality: While HRMS gives the molecular formula, tandem mass spectrometry (MS/MS) provides structural clues by breaking the molecule apart in a controlled manner and analyzing the resulting fragments.[12] The fragmentation pattern is a molecular fingerprint that can be used to confirm the proposed connectivity.

Protocol: MS/MS Fragmentation Analysis

  • Ion Selection: In a tandem mass spectrometer (e.g., Q-TOF or Orbitrap), the [M+H]⁺ ion (m/z 132.1) is mass-selected in the first stage.

  • Collision-Induced Dissociation (CID): The selected ions are accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen). The resulting collisions impart energy, causing the ions to fragment.

  • Fragment Analysis: The fragment ions are analyzed in the second stage of the mass spectrometer.

Predicted Fragmentation Pathway A primary fragmentation is the loss of a methyl radical from the methoxy group, a common pathway for such compounds.[13] Another likely fragmentation is α-cleavage, the breaking of a bond adjacent to the nitrogen atom, which is a site of ionization.

Fragment m/zProposed LossFragment Structure
117.0784Loss of •CH₃[M+H-CH₃]⁺
101.0835Loss of •OCH₃[M+H-OCH₃]⁺
115.0757Loss of NH₃[M+H-NH₃]⁺

Table 4: Predicted major fragment ions of protonated this compound in MS/MS.

Section 4: Infrared (IR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[14][15] It serves as an excellent orthogonal check to the structural features deduced from NMR and MS.

Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (NaCl or KBr) or, more commonly, using an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: A background spectrum of the empty crystal/air is collected.

  • Sample Scan: The sample spectrum is collected and ratioed against the background.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3250 (two bands)N-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)[7]
2950-2850C-H StretchAliphatic (CH, CH₂, CH₃)
1650-1580N-H Bend (Scissoring)Primary Amine (-NH₂)[16]
1250-1020C-N StretchAliphatic Amine[7]
1150-1085C-O-C Asymmetric StretchCyclic Ether[17]

Table 5: Characteristic IR absorption bands expected for this compound.

Section 5: The Gold Standard: Single-Crystal X-ray Crystallography

Causality: While the combination of NMR and MS provides a highly confident structural assignment, only single-crystal X-ray crystallography can provide an unambiguous, three-dimensional map of the electron density of a molecule.[18] It is the ultimate arbiter of molecular structure, revealing not only the connectivity but the precise bond lengths, bond angles, and, most critically, the absolute stereochemistry.[18][19]

Workflow for X-ray Crystallography

Caption: The workflow for single-crystal X-ray crystallography.

Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: The most challenging step is growing a single, high-quality crystal. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.[18][20]

  • Data Collection: A selected crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[21]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, precise structure.[20]

The output is a definitive 3D model that confirms the cis or trans relationship between the methoxy and amine groups and determines the absolute R/S configuration at both C3 and C4, such as (3S, 4R).[22]

Conclusion: A Synthesis of Evidence

The elucidation of this compound's structure is a testament to the power of a multi-faceted analytical approach. The process begins with HRMS to lock down the elemental formula and proceeds to a comprehensive suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) to meticulously map the atomic connectivity. MS/MS fragmentation and FTIR serve as rapid, orthogonal checks that corroborate the proposed framework. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure, resolving all stereochemical questions. This rigorous, self-validating workflow ensures the highest degree of scientific integrity, delivering the certainty required for advanced applications in research and development.

References

Spectroscopic Unveiling of 3-Methoxyoxan-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3-Methoxyoxan-4-amine, a saturated heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages predictive methodologies based on established spectroscopic principles to offer a detailed characterization of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. This guide is intended for researchers, scientists, and drug development professionals who require a foundational understanding of the spectroscopic properties of this molecule for its identification, characterization, and further investigation.

Introduction: The Structural Elucidation Challenge

This compound (C₆H₁₃NO₂) is a substituted tetrahydropyran ring, featuring a methoxy group at the 3-position and an amine group at the 4-position. The precise and unambiguous confirmation of its molecular structure is a prerequisite for any meaningful scientific study. Spectroscopic techniques are the cornerstone of such structural elucidation, providing a detailed fingerprint of the molecule's atomic arrangement and functional groups.

This guide addresses the current gap in experimental data by providing a robust, predicted spectroscopic profile. The subsequent sections will delve into the theoretical underpinnings of the expected NMR, IR, and MS data, offering insights into the causal relationships between the molecular structure and its spectral output. This approach not only provides a valuable reference for the future acquisition of experimental data but also serves as a pedagogical tool for understanding the application of spectroscopic principles to novel chemical entities.

Predicted Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. The predicted mass spectrum of this compound provides crucial information about its molecular weight and potential fragmentation patterns, aiding in its identification.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard approach for obtaining the mass spectrum of a small molecule like this compound would involve the following steps:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Predicted Mass Spectrum Data

The predicted mass spectral data for this compound, based on its molecular formula C₆H₁₃NO₂, is summarized in the table below. The monoisotopic mass of the molecule is 131.0946 g/mol .

Adduct/FragmentPredicted m/z
[M+H]⁺132.1020
[M+Na]⁺154.0839
[M]⁺˙131.0946
[M-H]⁻130.0871
[M+HCOO]⁻176.0928

Table 1: Predicted m/z values for various adducts and the molecular ion of this compound. Data is based on predictions from publicly available chemical databases.[1]

Interpretation of the Predicted Mass Spectrum

The molecular ion peak ([M]⁺˙) is expected at an m/z of approximately 131. This peak, corresponding to the intact molecule with one electron removed, is a key indicator of the compound's molecular weight.

Fragmentation Pathways: The molecular ion of this compound is expected to undergo characteristic fragmentation, providing further structural information. Common fragmentation patterns for ethers and amines include alpha-cleavage. For instance, cleavage of the C-C bond adjacent to the nitrogen atom or the oxygen atom would lead to the formation of stable carbocations.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its primary amine and ether functional groups, as well as the alkane backbone.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A common and convenient method for obtaining an IR spectrum is as follows:

  • Sample Preparation: A small amount of the liquid or solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: An infrared beam is passed through the ATR crystal, where it interacts with the sample at the surface. The attenuated beam is then directed to a detector.

  • Spectrum Generation: The instrument's software performs a Fourier transform on the interferogram to generate the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands
Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3400-3250N-H StretchPrimary AmineMedium
2960-2850C-H StretchAlkaneStrong
1650-1580N-H Bend (Scissoring)Primary AmineMedium
1470-1430C-H BendAlkaneMedium
1250-1020C-N StretchAliphatic AmineMedium
1150-1085C-O-C Stretch (Asymmetric)EtherStrong
910-665N-H WagPrimary AmineBroad

Table 2: Predicted characteristic infrared absorption bands for this compound. The wavenumber ranges are based on established correlations for organic functional groups.[2]

Interpretation of the Predicted IR Spectrum

The presence of a primary amine (-NH₂) group is expected to be confirmed by a pair of medium-intensity peaks in the 3400-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[2] A bending vibration for the N-H bond should also be observable in the 1650-1580 cm⁻¹ range.[2]

The ether linkage (C-O-C) will be evident from a strong, characteristic C-O stretching band, typically in the 1150-1085 cm⁻¹ region.[2] The aliphatic nature of the molecule will be represented by strong C-H stretching absorptions just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound provide a wealth of information about the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Spectroscopy

A standard NMR experiment would be conducted as follows:

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) to avoid solvent interference in the ¹H NMR spectrum.

  • Data Acquisition: The sample is placed in a strong, uniform magnetic field within the NMR spectrometer. A radiofrequency pulse is applied, and the resulting signal (Free Induction Decay or FID) is detected.

  • Spectrum Generation: The FID is Fourier transformed to produce the NMR spectrum, which plots signal intensity against chemical shift (in parts per million, ppm).

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the protons in different chemical environments. The predicted chemical shifts, multiplicities, and coupling constants are summarized below.

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H-2 (axial)~3.8dd1H
H-2 (equatorial)~3.4dd1H
H-3~3.2m1H
H-4~2.8m1H
H-5 (axial)~1.5m1H
H-5 (equatorial)~1.9m1H
H-6 (axial)~3.9dd1H
H-6 (equatorial)~3.5dd1H
-OCH₃~3.3s3H
-NH₂~1.6 (broad)s2H

Table 3: Predicted ¹H NMR data for this compound. Chemical shifts are estimates based on typical values for similar structural motifs. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and dd (doublet of doublets).

Interpretation of the Predicted ¹H NMR Spectrum

The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet at approximately 3.3 ppm, integrating to three protons. The amine protons (-NH₂) will likely appear as a broad singlet around 1.6 ppm, and its chemical shift can be highly dependent on the solvent and concentration. This peak would disappear upon the addition of D₂O due to proton exchange.

The protons on the tetrahydropyran ring will exhibit more complex splitting patterns due to geminal and vicinal coupling. The protons on carbons adjacent to the oxygen atom (C-2 and C-6) will be the most downfield-shifted due to the deshielding effect of the oxygen. The protons on C-3 and C-4, being adjacent to the methoxy and amine groups respectively, will also be shifted downfield compared to the C-5 protons. The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts and coupling constants.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound will show six distinct signals, one for each unique carbon atom.

Carbon AssignmentPredicted Chemical Shift (ppm)
C-2~68
C-3~78
C-4~52
C-5~30
C-6~65
-OCH₃~56

Table 4: Predicted ¹³C NMR chemical shifts for this compound.

Interpretation of the Predicted ¹³C NMR Spectrum

The carbons directly bonded to oxygen (C-2, C-3, and C-6) are expected to have the largest chemical shifts, appearing in the downfield region of the spectrum. The carbon of the methoxy group (-OCH₃) will also be in this region. The carbon bearing the amine group (C-4) will be shifted downfield compared to a simple alkane but less so than the oxygen-bearing carbons. The C-5 carbon, being the most shielded, will appear at the most upfield position.

Visualizations

To aid in the interpretation of the spectroscopic data, the following diagrams illustrate the molecular structure of this compound and a conceptual workflow for its spectroscopic characterization.

Figure 1: 2D structure of this compound.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (MS) purification->ms Molecular Weight Confirmation ir Infrared Spectroscopy (IR) purification->ir Functional Group Identification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Detailed Structural Elucidation interpretation Combined Spectroscopic Data Analysis ms->interpretation ir->interpretation nmr->interpretation confirmation Structure Confirmation of this compound interpretation->confirmation

Figure 2: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide has presented a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging established principles of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, we have constructed a detailed and informative profile of this molecule. The predicted data, including m/z values, characteristic IR absorption bands, and ¹H and ¹³C NMR chemical shifts, provide a robust framework for the identification and structural elucidation of this compound. This guide serves as a valuable resource for researchers and scientists, enabling them to anticipate the spectroscopic features of this compound and to confidently interpret future experimental data. The self-validating nature of combining these orthogonal spectroscopic techniques provides a high degree of confidence in the predicted structural features, paving the way for the further exploration of the chemical and biological properties of this compound.

References

An In-depth Technical Guide to 3-Methoxyoxan-4-amine: A Scaffold of Interest in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds that offer unique three-dimensional diversity and desirable physicochemical properties is paramount. 3-Methoxyoxan-4-amine, a substituted tetrahydropyran derivative, represents an intriguing yet underexplored structural motif. This technical guide provides a comprehensive analysis of this compound, including its chemical identity, physicochemical properties, and a discussion of its potential applications in medicinal chemistry. While public domain data on this specific molecule is limited, we will extrapolate its potential significance by examining the well-established roles of its core components—the oxane ring and substituted amine functionalities—in the design of modern therapeutics. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage novel building blocks in their synthetic and discovery programs.

Core Identification and Physicochemical Properties

This compound is a heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted with a methoxy and an amine group on adjacent carbons. The stereochemistry of these substituents significantly influences its biological activity and interaction with target proteins.

The primary stereoisomer of interest is (3S,4R)-3-methoxyoxan-4-amine.

  • IUPAC Name: (3S,4R)-3-methoxyoxan-4-amine[1]

  • CAS Number: 1523530-32-6[1]

  • Molecular Formula: C6H13NO2[1][2]

  • Molecular Weight: 131.17 g/mol [1]

A summary of the core physicochemical data for this compound is presented in Table 1.

PropertyValueSource
IUPAC Name (3S,4R)-3-methoxyoxan-4-amine[1]
CAS Number 1523530-32-6[1]
Molecular Formula C6H13NO2[1][2]
Molecular Weight 131.17 g/mol [1]
Canonical SMILES COC1COCCC1N[2]
InChIKey OHVYRLNUMZHWIK-UHFFFAOYSA-N[2]

The Oxane Moiety: A Privileged Scaffold in Drug Design

The oxane, or tetrahydropyran, ring is a prevalent scaffold in medicinal chemistry. Its saturated, non-planar structure provides access to three-dimensional chemical space, a desirable feature for enhancing selectivity and improving pharmacokinetic profiles. Unlike its aromatic counterparts, the oxane ring can adopt various chair and boat conformations, allowing for precise spatial positioning of substituents to optimize interactions with biological targets.

The incorporation of an oxygen atom within the ring introduces polarity and the potential for hydrogen bonding, which can enhance aqueous solubility and modulate lipophilicity. The replacement of a carbon atom with oxygen in a cyclohexane ring to form an oxane can lead to improved metabolic stability and reduced off-target effects.

Synthesis Strategies: A Proposed Retrosynthetic Analysis

A hypothetical synthetic workflow is depicted below:

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis A This compound B Azide or Nitro Intermediate A->B Reduction C Epoxide Intermediate B->C Ring Opening D Cyclic Alkene Precursor C->D Epoxidation D_f Cyclic Alkene Precursor C_f Epoxide Intermediate D_f->C_f Stereoselective Epoxidation B_f Azide or Nitro Intermediate C_f->B_f Regio- and Stereoselective Ring Opening with NaN3 or NaNO2 A_f This compound B_f->A_f Reduction (e.g., H2/Pd or LiAlH4)

Caption: Proposed synthetic logic for this compound.

Experimental Protocol (Hypothetical):

  • Stereoselective Epoxidation: A suitable cyclic alkene precursor would undergo stereoselective epoxidation to introduce the epoxide ring with the desired stereochemistry.

  • Regio- and Stereoselective Ring Opening: The epoxide intermediate would then be subjected to a ring-opening reaction. The choice of nucleophile (e.g., sodium azide or sodium nitrite) and reaction conditions would be critical to ensure the correct regioselectivity (attack at the C4 position) and stereoselectivity (inversion of configuration) to set the stereocenters for the final product.

  • Reduction: The resulting azide or nitro intermediate would then be reduced to the corresponding amine. This can be achieved through various methods, such as catalytic hydrogenation (H2 over Palladium) or with a reducing agent like lithium aluminum hydride.

  • Introduction of the Methoxy Group: The methoxy group could be introduced at an earlier stage on the cyclic alkene precursor or through a separate reaction on an intermediate with a hydroxyl group at the C3 position, followed by methylation.

Applications in Drug Discovery and Medicinal Chemistry

The true potential of this compound lies in its application as a versatile building block in drug discovery. The presence of a primary amine allows for a wide range of subsequent chemical modifications, enabling its incorporation into larger, more complex molecules.

A Scaffold for Novel Chemical Entities

The this compound core can serve as a central scaffold to which various functional groups can be appended. The amine can be derivatized to form amides, sulfonamides, ureas, and other functional groups commonly found in bioactive molecules. The oxane ring and its substituents provide a defined three-dimensional orientation for these appended groups, which can be crucial for high-affinity binding to protein targets.

Modulation of Physicochemical Properties

The introduction of the this compound moiety into a drug candidate can significantly impact its physicochemical properties:

  • Solubility: The polar nature of the oxane ring and the amine group can enhance aqueous solubility.

  • Lipophilicity: The overall lipophilicity (logP) can be fine-tuned by derivatization of the amine group.

  • Basicity (pKa): The pKa of the amine will be influenced by the electron-withdrawing effect of the methoxy group and the oxane oxygen, potentially leading to a lower pKa compared to a simple cycloalkylamine. This can be advantageous in reducing unwanted interactions with off-targets like the hERG channel.

The logical flow of utilizing such a scaffold in a drug discovery program is illustrated below:

G A This compound (Core Scaffold) B Library Synthesis (Amide Coupling, etc.) A->B C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship) D->E F Candidate Drug E->F

Caption: Role of this compound in a drug discovery workflow.

Analogies to Other Privileged Structures

The utility of substituted cyclic ethers in drug design is well-documented. For instance, oxetanes have been successfully employed to improve the properties of drug candidates[3][4]. Similarly, substituted piperidines and other nitrogen-containing heterocycles are ubiquitous in approved drugs. This compound combines features of these privileged structures, offering a unique combination of a polar heterocyclic ring with a readily functionalizable amine.

Conclusion

While this compound is not yet a widely reported scaffold in the scientific literature, its structural features suggest significant potential as a valuable building block for medicinal chemistry. The combination of a three-dimensional oxane ring with a modifiable amine group provides a platform for the synthesis of novel chemical entities with potentially favorable physicochemical and pharmacokinetic properties. As the demand for new and diverse molecular architectures in drug discovery continues to grow, it is anticipated that scaffolds such as this compound will garner increasing interest from the research community. Further exploration of its synthesis and application is warranted to fully unlock its potential in the development of next-generation therapeutics.

References

Discovery and isolation of "3-Methoxyoxan-4-amine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Isolation, and Potential Applications of 3-Methoxyoxan-4-amine

Abstract

The oxane (tetrahydropyran) scaffold is a privileged structure in medicinal chemistry, prized for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability.[1][2] When substituted with key functional groups like amines and methoxy moieties, the resulting molecule becomes a highly valuable building block for drug discovery. This guide provides a comprehensive technical overview of this compound, a chiral molecule with significant potential in the development of novel therapeutics. Due to the limited specific literature on this exact compound, this document presents a proposed, scientifically-grounded pathway for its stereoselective synthesis, isolation, and characterization. It further explores the potential applications of this scaffold in drug development, drawing upon established principles of medicinal chemistry.

Introduction: The Strategic Value of the this compound Scaffold

The pursuit of novel chemical entities with drug-like properties is a cornerstone of modern pharmaceutical research. The this compound structure represents a convergence of three key pharmacophoric elements, each contributing distinct and valuable attributes to a potential drug candidate.

  • The Oxane Ring: As a saturated heterocycle, the tetrahydropyran (oxane) ring is a significant departure from the flat, aromatic rings common in many legacy drugs. Its three-dimensional, sp³-rich character can lead to improved aqueous solubility and provides vectors for substitution into unexplored chemical space.[3] The oxygen atom acts as a hydrogen bond acceptor, influencing molecular conformation and interactions with biological targets.[4]

  • The Methoxy Group (-OCH₃): Far from being a simple methyl ether, the methoxy group is a powerful modulator of a molecule's properties. It can enhance ligand-target binding, improve metabolic stability, and favorably alter physicochemical parameters.[5][6] Its presence can increase solubility and serve as a "scout" for exploring protein binding pockets without significantly increasing lipophilicity.[7]

  • The Primary Amine (-NH₂): The amine group is fundamental to the biological activity of countless pharmaceuticals, acting as a key site for ionic interactions and hydrogen bonding.[8][9] As a primary amine, it serves as a crucial synthetic handle for further derivatization, allowing for the construction of diverse compound libraries.[] While the basicity of amines can sometimes be a liability, its modulation is a key strategy in drug design.[11]

The combination of these three motifs in a defined stereochemical arrangement makes this compound a compelling scaffold for researchers aiming to develop next-generation therapeutics with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Proposed Stereoselective Synthesis Pathway

The causality behind this choice is the high degree of stereocontrol offered by cycloaddition reactions, which is critical for producing a single, desired stereoisomer, a fundamental requirement in modern drug development.

Experimental Protocol: Proposed Synthesis
  • Step 1: Asymmetric Hetero-Diels-Alder Reaction.

    • To a solution of a chiral catalyst (e.g., a Jacobsen-type Cr(III)-salen complex) in a suitable solvent (e.g., dichloromethane) at -20 °C, add Danishefsky's diene.

    • Slowly add a glyoxylate-derived aldehyde. The choice of aldehyde is crucial for installing a precursor to the amine functionality.

    • Stir the reaction for 24-48 hours, monitoring by TLC for the consumption of the starting materials.

    • Upon completion, quench the reaction and perform an aqueous workup. Purify the resulting dihydropyranone intermediate by flash column chromatography. This key step sets the stereochemistry of the methoxy- and future amino-bearing carbons.[15]

  • Step 2: Reduction and Stereoselective Hydroxylation.

    • Dissolve the purified dihydropyranone in methanol.

    • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at 0 °C to reduce the ketone.

    • Following reduction, perform a stereoselective dihydroxylation of the double bond using an appropriate reagent (e.g., OsO₄ with NMO as a co-oxidant) to install the necessary hydroxyl groups with defined stereochemistry.

  • Step 3: Methoxy Group Installation and Azide Introduction.

    • Protect the less hindered hydroxyl group with a suitable protecting group (e.g., a silyl ether like TBDMS).

    • Convert the remaining hydroxyl group to the methoxy ether using Williamson ether synthesis (e.g., sodium hydride followed by methyl iodide).

    • Deprotect the silyl ether.

    • Activate the newly revealed hydroxyl group (e.g., by converting it to a mesylate or tosylate) and displace it with sodium azide (NaN₃) via an Sₙ2 reaction. This step inverts the stereocenter, a critical consideration in the overall synthetic design.

  • Step 4: Reduction of the Azide to the Primary Amine.

    • Dissolve the azide intermediate in a solvent such as methanol or THF.

    • Perform a reduction of the azide to the primary amine. A common and clean method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[16]

    • After the reaction is complete (monitored by TLC or LC-MS), filter the catalyst and concentrate the filtrate under reduced pressure to yield the crude this compound.

G cluster_synthesis Proposed Synthesis Workflow A Hetero-Diels-Alder (Danishefsky's Diene + Aldehyde) B Dihydropyranone Intermediate A->B Chiral Catalyst C Reduction & Dihydroxylation B->C 1. NaBH₄ 2. OsO₄/NMO D Protected Diol C->D Protection E Methoxy & Azide Installation (Williamson Ether Synthesis, Sₙ2 Azidation) D->E 1. NaH, MeI 2. Deprotection 3. MsCl, NaN₃ F Azide Intermediate E->F G Azide Reduction (Catalytic Hydrogenation) F->G H₂, Pd/C H Crude this compound G->H

Caption: Proposed workflow for the stereoselective synthesis of this compound.

Isolation and Purification

The isolation and purification of a chiral amine from a complex reaction mixture requires a multi-step approach to ensure high chemical and enantiomeric purity. The following protocol is designed to be a self-validating system, where each step's success is confirmed analytically before proceeding.

Experimental Protocol: Isolation and Purification
  • Initial Extraction:

    • Following the final reaction step, perform a liquid-liquid extraction. Basify the aqueous solution with 1M NaOH to ensure the amine is in its free base form.

    • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.

  • Flash Column Chromatography:

    • Purify the crude material using flash column chromatography on silica gel.

    • A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) and a small amount of a basic modifier (e.g., triethylamine, ~1%) is recommended. The triethylamine prevents the amine from streaking on the acidic silica gel.

    • Collect fractions and analyze by TLC to isolate the product.

  • Chiral Resolution (if necessary):

    • If the synthesis results in a mixture of enantiomers, chiral resolution is required. Two common methods are diastereomeric salt crystallization and preparative chiral HPLC.[17][18]

    • Diastereomeric Salt Crystallization: React the racemic amine with a chiral acid (e.g., (+)-tartaric acid or (-)-dibenzoyltartaric acid) in a suitable solvent.[] The resulting diastereomeric salts will have different solubilities, allowing one to be selectively crystallized. The pure enantiomer is then recovered by treating the salt with a base.[18]

    • Preparative Chiral HPLC: This is a direct and highly effective method. The purified racemic mixture is injected onto a preparative chiral column (e.g., a polysaccharide-based stationary phase). An appropriate mobile phase (often a mixture of hexane and isopropanol) is used to separate the enantiomers, which are collected as distinct fractions.[20]

G cluster_purification Isolation and Purification Workflow A Crude Reaction Mixture B Liquid-Liquid Extraction (Basified) A->B C Crude Amine Free Base B->C D Flash Column Chromatography (Silica Gel + Et₃N) C->D E Chemically Pure Racemate D->E F Preparative Chiral HPLC E->F Chiral Stationary Phase G Pure (R)-Enantiomer F->G H Pure (S)-Enantiomer F->H

Caption: General workflow for the isolation and purification of chiral amines.

Structural Characterization

Rigorous analytical characterization is essential to confirm the structure, purity, and stereochemistry of the final compound.

Analytical Technique Purpose Expected Data/Observations
¹H and ¹³C NMR Structural elucidation and confirmation.¹H NMR: Characteristic shifts for the methoxy protons (-OCH₃), protons on the oxane ring, and the amine protons (-NH₂). Coupling constants will help determine the relative stereochemistry (axial vs. equatorial positions). ¹³C NMR: Distinct signals for each carbon atom in the molecule.
Mass Spectrometry (MS) Determination of molecular weight and formula.A high-resolution mass spectrometry (HRMS) analysis (e.g., ESI-TOF) should show the molecular ion peak corresponding to the exact mass of C₆H₁₃NO₂.
Infrared (IR) Spectroscopy Identification of key functional groups.Characteristic absorption bands for the N-H stretch of the primary amine, C-O stretches of the ether and the oxane ring, and C-H stretches.
Chiral HPLC Determination of enantiomeric purity (e.g., enantiomeric excess, ee).Using an analytical chiral column, the purified enantiomer should appear as a single peak, while the racemic mixture would show two well-resolved peaks.

Potential Applications in Drug Development

The this compound scaffold is a versatile building block that can be incorporated into larger molecules to enhance their drug-like properties. Its utility lies in its ability to serve as a polar, three-dimensional replacement for less desirable groups, or as a starting point for further chemical elaboration.

  • Scaffold for Novel Therapeutics: The primary amine serves as a reactive handle for coupling to carboxylic acids, aldehydes (via reductive amination), or other electrophiles, enabling the rapid synthesis of libraries of drug candidates for screening.

  • Modulation of Physicochemical Properties: Incorporating this motif can improve aqueous solubility and metabolic stability while modulating the basicity of the molecule. The electron-withdrawing effect of the oxane oxygen can lower the pKa of the amine compared to a simple alkyl amine, which can be advantageous for cell permeability and reducing hERG liability.[2]

  • Bioisosteric Replacement: The 3-methoxy-4-amino-oxane moiety can be used as a bioisostere for other groups, such as a substituted piperidine or morpholine, to optimize binding interactions, alter ADME properties, or secure novel intellectual property.

G cluster_application Role as a Drug Discovery Scaffold Scaffold This compound (Core Scaffold) Derivatization Chemical Derivatization (Amide coupling, Reductive amination, etc.) Scaffold->Derivatization Primary Amine Handle Library Diverse Compound Library Derivatization->Library Screening Biological Screening (HTS, Target-based assays) Library->Screening Lead Lead Compound Screening->Lead

Caption: Logical relationship of the scaffold in a drug discovery program.

Conclusion

While "this compound" may not yet be a widely documented compound, its constituent parts—the oxane ring, methoxy group, and primary amine—are all well-established and highly valued motifs in medicinal chemistry. This guide provides a robust, scientifically-grounded framework for its synthesis, purification, and characterization. By leveraging established, stereoselective synthetic strategies, researchers can access this promising building block. Its unique combination of three-dimensionality, polarity, and synthetic versatility makes it an attractive scaffold for the development of novel therapeutics with potentially superior physicochemical and pharmacokinetic profiles.

References

A Technical Guide to the Physicochemical Characterization of 3-Methoxyoxan-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methoxyoxan-4-amine, a substituted oxane derivative, represents a class of heterocyclic compounds of increasing interest in medicinal chemistry and materials science. The oxane scaffold, a saturated six-membered ring containing an oxygen atom, is a prevalent motif in numerous natural products and synthetic molecules, offering a unique combination of polarity and three-dimensional structure. Understanding the fundamental physical characteristics of novel derivatives like this compound is a critical prerequisite for its application in drug development and chemical synthesis. This guide provides an in-depth overview of the determination of two key physical properties: melting point and boiling point, grounded in established experimental methodologies.

Physicochemical Properties of this compound

The physical state and thermal behavior of a compound are dictated by its molecular structure and the intermolecular forces at play. For this compound, the presence of both a methoxy and an amine group on the oxane ring introduces polarity and the capacity for hydrogen bonding, which are expected to significantly influence its melting and boiling points.

A review of available data for a stereoisomer of the target compound, (3R,4S)-3-methoxyoxan-4-amine, provides a boiling point, while the melting point has not been empirically reported. This necessitates a detailed examination of the methodologies required for the precise determination of these parameters.

Physical PropertyReported ValueMethod of Determination
Boiling Point 188.5 ± 40.0 °C at 760 mmHgNot Specified
Melting Point Not AvailableTo be Determined

Table 1: Summary of available physical property data for (3R,4S)-3-methoxyoxan-4-amine.

Experimental Determination of Physical Characteristics

The following sections detail the authoritative protocols for the experimental determination of the melting and boiling points of this compound. The choice of method is guided by the sample's physical state at ambient temperature and the required precision.

Melting Point Determination

Given that the melting point of this compound is not documented, an experimental determination is necessary. The compound's structure suggests it is likely to be a solid at room temperature, making melting point analysis a key characterization step. Two primary methods are recommended: the traditional capillary method for its simplicity and the more advanced Differential Scanning Calorimetry (DSC) for its high precision and thermodynamic insights.

This method relies on the visual observation of the phase transition from solid to liquid within a heated capillary tube.

Protocol:

  • Sample Preparation: A small, dry sample of this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[1][2][3]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

  • Rapid Determination (Optional): A preliminary rapid heating is performed to estimate the approximate melting range.[2][4]

  • Accurate Determination: A fresh sample is heated at a slow, controlled rate (1-2 °C per minute) starting from a temperature approximately 15-20 °C below the estimated melting point.[2][3]

  • Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a transparent liquid is the completion of melting. This range is reported as the melting point.[2][3]

Causality in Experimental Choices: The slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, thereby providing an accurate melting range. A broad melting range can indicate the presence of impurities.

Diagram of Capillary Melting Point Determination Workflow:

G cluster_prep Sample Preparation cluster_analysis Melting Point Analysis prep1 Grind solid sample prep2 Pack into capillary tube (2-3 mm) prep1->prep2 analysis1 Place capillary in apparatus prep2->analysis1 analysis2 Heat at a controlled rate (1-2 °C/min) analysis1->analysis2 analysis3 Observe phase transition analysis2->analysis3 analysis4 Record melting range analysis3->analysis4

Capillary Melting Point Workflow

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a highly accurate and reproducible determination of the melting point, referred to as the melting temperature (Tm).

Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan. A reference pan is left empty.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and heating rate (e.g., 2-10 °C/min).

  • Thermal Scan: The temperature of the cell is increased linearly over time. The instrument records the differential heat flow between the sample and the reference.

  • Data Analysis: The melting of the sample is observed as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.

Causality in Experimental Choices: The use of a reference pan allows for the precise measurement of the heat capacity change of the sample during its phase transition, leading to a more accurate determination of the melting temperature compared to visual methods. DSC can also reveal other thermal events, such as polymorphism or decomposition.

Diagram of DSC Experimental Workflow:

G cluster_prep Sample Preparation cluster_analysis DSC Analysis prep1 Weigh sample (1-5 mg) prep2 Seal in aluminum pan prep1->prep2 analysis1 Place sample and reference pans in DSC cell prep2->analysis1 analysis2 Program temperature scan analysis1->analysis2 analysis3 Initiate heating ramp analysis2->analysis3 analysis4 Record differential heat flow analysis3->analysis4 analysis5 Analyze thermogram for melting peak analysis4->analysis5

DSC Melting Point Analysis Workflow

Boiling Point Determination

The reported boiling point of 188.5 ± 40.0 °C suggests that this compound is a liquid at temperatures significantly above ambient conditions. For precise determination, especially when only small quantities of the substance are available, a micro boiling point method is highly suitable.

This technique is advantageous as it requires only a small amount of the liquid sample.

Protocol:

  • Apparatus Assembly: A small amount of liquid this compound is placed in a micro test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • Heating: The test tube assembly is attached to a thermometer and heated in a Thiele tube or a suitable heating block.[5]

  • Observation of Bubbling: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed.[5]

  • Cooling and Measurement: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]

Causality in Experimental Choices: The principle of this method is based on the equilibrium between the vapor pressure of the liquid and the external pressure. The continuous stream of bubbles indicates that the vapor pressure of the liquid equals the external pressure. As the liquid cools, the point at which it enters the capillary tube signifies the temperature at which the external pressure just exceeds the vapor pressure, which is the boiling point.

Diagram of Micro Boiling Point Determination Workflow:

G cluster_prep Apparatus Setup cluster_analysis Boiling Point Measurement prep1 Place liquid sample in micro test tube prep2 Insert inverted sealed capillary tube prep1->prep2 prep3 Attach to thermometer prep2->prep3 analysis1 Heat apparatus in Thiele tube prep3->analysis1 analysis2 Observe continuous stream of bubbles analysis1->analysis2 analysis3 Remove heat and allow to cool analysis2->analysis3 analysis4 Record temperature when liquid enters capillary analysis3->analysis4

Micro Boiling Point Determination

Conclusion

The precise determination of physical characteristics such as melting and boiling points is a cornerstone of chemical and pharmaceutical research. For this compound, while a boiling point for one of its stereoisomers has been reported, the melting point remains to be experimentally determined. The protocols outlined in this guide, from the straightforward capillary melting point method to the more sophisticated Differential Scanning Calorimetry and the efficient micro boiling point determination, provide a robust framework for the comprehensive physicochemical characterization of this and other novel compounds. Adherence to these standardized methods ensures the generation of reliable and reproducible data, which is essential for advancing drug discovery and development efforts.

References

Solubility Profile of 3-Methoxyoxan-4-amine: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences bioavailability, process development, and formulation design. This technical guide provides a comprehensive analysis of the anticipated solubility profile of 3-Methoxyoxan-4-amine (PubChem CID: 43608858), a heterocyclic amine with potential applications as a building block in medicinal chemistry. Due to the absence of specific experimental solubility data in publicly available literature, this document establishes a scientifically grounded, predictive solubility profile based on the molecule's structural features and established chemical principles. Furthermore, we present a detailed, industry-standard experimental protocol for the quantitative determination of its solubility, empowering researchers to generate the precise data required for their development pipelines.

Introduction: The Critical Role of Solubility

This compound is a substituted tetrahydropyran (also known as oxane) derivative. The tetrahydropyran ring is a common scaffold in many natural products and pharmaceutical compounds, valued for its favorable metabolic stability and conformational properties.[1][2][3] The presence of a primary amine and a methoxy group introduces key functional handles for further chemical modification and imparts specific physicochemical characteristics that govern its behavior in various solvent systems.

Understanding the solubility of a compound like this compound is paramount for several reasons in the drug development lifecycle:

  • Process Chemistry: Selecting appropriate solvents is essential for reaction setup, controlling reaction kinetics, and facilitating product purification through crystallization or chromatography.

  • Formulation Science: The solubility dictates the potential routes of administration. Poor aqueous solubility can be a major hurdle for oral and parenteral formulations, requiring advanced formulation strategies.

  • Preclinical Studies: In vitro and in vivo assays require the compound to be dissolved in a physiologically compatible vehicle. An accurate solubility profile prevents misleading results due to compound precipitation.

This guide provides the foundational knowledge and practical methodology to approach the solubility assessment of this compound.

Molecular Structure Analysis and Predicted Physicochemical Properties

The solubility behavior of a molecule is fundamentally dictated by its structure. The key features of this compound are analyzed below:

  • Molecular Formula: C₆H₁₃NO₂[4]

  • Molecular Weight: 131.17 g/mol (approx.)

  • Core Structure: A saturated six-membered oxane ring. The parent oxane ring is miscible with water and soluble in many organic solvents.[1][3]

  • Key Functional Groups:

    • Primary Amine (-NH₂): This group is basic and a potent hydrogen bond donor.[5][6] It can be protonated in acidic conditions to form a highly water-soluble ammonium salt.[7][8]

    • Methoxy Group (-OCH₃): The ether oxygen is a hydrogen bond acceptor. This group adds some polarity to the molecule.

    • Oxane Oxygen: The oxygen atom within the ring also acts as a hydrogen bond acceptor.

Predicted Properties Influencing Solubility:

  • LogP (Octanol-Water Partition Coefficient): The predicted XlogP for this compound is -0.7 .[4] A negative LogP value strongly suggests that the compound is hydrophilic and is likely to have high solubility in water.

  • Hydrogen Bonding: The molecule possesses two hydrogen bond donor sites (from the -NH₂) and three hydrogen bond acceptor sites (the amine nitrogen, the methoxy oxygen, and the ring oxygen).[4] This extensive capacity for hydrogen bonding is a primary driver of solubility in polar protic solvents like water and alcohols.[5][6]

  • Basicity: As an amine, the compound is basic. It will react with acids to form salts, a common strategy to dramatically increase aqueous solubility.[9]

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a hypothesis to be confirmed by experimental determination.

Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

High solubility is anticipated in these solvents. The ability of this compound to both donate and accept hydrogen bonds will allow it to integrate favorably into the hydrogen-bonding network of these solvents.[5][6] Low molecular weight amines are generally quite soluble in water and alcohols.[6][10] Given the low LogP, solubility in water is expected to be excellent.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone)

Good solubility is expected. While these solvents cannot donate hydrogen bonds, they are polar and can act as hydrogen bond acceptors. The dipole-dipole interactions between the solvent and the polar functional groups of this compound should facilitate dissolution. Compounds with polar functional groups often show high solubility in dipolar aprotic solvents.[11]

Nonpolar Solvents (e.g., Hexanes, Toluene, Dichloromethane)

Low to moderate solubility is predicted. The molecule's high polarity and hydrogen bonding capacity are mismatched with the nonpolar, van der Waals-driven nature of these solvents. While amines are generally soluble in solvents like dichloromethane[10], the overall hydrophilic nature (negative LogP) suggests that solubility in highly nonpolar solvents like hexanes will be poor.

Aqueous Buffers (Acidic and Basic pH)
  • Acidic pH (e.g., pH 1-5): Solubility is expected to be exceptionally high. The primary amine will be protonated to form the corresponding ammonium cation (R-NH₃⁺), which forms strong ion-dipole interactions with water, making it highly soluble. This is a defining characteristic of amines.

  • Neutral to Basic pH (e.g., pH 7-10): The compound will exist predominantly in its neutral, free base form. While still expected to be highly soluble due to its inherent polarity, its solubility will likely be lower than in acidic conditions.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolVery HighExtensive H-bonding, low LogP.
Aqueous Acid 0.1 M HCl (pH 1)Exceptionally HighFormation of a highly soluble ammonium salt.
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions.
Less Polar Dichloromethane (DCM), Ethyl AcetateModerateBalance of polar groups and hydrocarbon backbone.
Nonpolar Hexanes, TolueneLow to Very LowMismatch in polarity ("like dissolves like" principle).

Experimental Protocol: Quantitative Solubility Determination via Equilibrium Shake-Flask Method

This section provides a robust, step-by-step protocol for determining the equilibrium solubility of this compound. The shake-flask method is a gold-standard technique for this purpose.[12]

Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved compound. The saturated supernatant is then filtered and its concentration is measured, typically via High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (solid, verified purity)

  • Selected solvents (HPLC grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

  • Syringes

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis or CAD) and column

Step-by-Step Methodology
  • Preparation of Stock Standard: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a concentrated stock solution.

  • Preparation of Calibration Curve: Perform serial dilutions of the stock standard to create a series of at least five calibration standards spanning the expected concentration range.

  • HPLC Method Development: Develop and validate a simple, robust HPLC method capable of accurately quantifying this compound.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of pre-labeled vials (perform in triplicate for each solvent). An excess is visually confirmed when undissolved solid remains at the bottom of the vial.

    • Add a precise volume (e.g., 1.0 mL) of the desired test solvent to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility) and agitation speed.

    • Equilibrate for a predetermined period. Causality Insight: A 24 to 48-hour period is typically sufficient to reach equilibrium. A preliminary time-to-equilibrium study can be run by taking measurements at various time points (e.g., 4, 8, 24, 48 hours) to confirm that the concentration has plateaued.

  • Sample Collection and Filtration:

    • After equilibration, remove vials from the shaker and allow them to stand for at least 30 minutes for the excess solid to settle.

    • Carefully draw the supernatant into a syringe. Self-Validating Step: Avoid disturbing the solid material at the bottom.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. Causality Insight: Filtration is critical to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

  • Quantification:

    • Analyze the calibration standards on the HPLC to generate a standard curve (Peak Area vs. Concentration).

    • Analyze the filtered sample solutions. If necessary, dilute the samples with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.

  • Calculation:

    • Use the standard curve to determine the concentration of this compound in the analyzed samples.

    • Multiply by any dilution factors to calculate the final solubility in units such as mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration & Sampling cluster_analysis Phase 3: Analysis prep_stock Prepare Stock & Calibration Standards hplc HPLC Analysis prep_stock->hplc Inject Standards prep_samples Add Excess Solid & Solvent to Vials (n=3) equilibrate Equilibrate on Shaker (25°C, 24-48h) prep_samples->equilibrate settle Allow Solids to Settle equilibrate->settle filter Filter Supernatant (0.22 µm Syringe Filter) settle->filter filter->hplc Inject Samples calculate Calculate Solubility (mg/mL or mol/L) hplc->calculate Use Calibration Curve

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Conclusion and Application of Data

While specific experimental data for this compound is not publicly documented, a thorough analysis of its molecular structure strongly predicts a profile of high aqueous and polar solvent solubility. Its basic amine functionality allows for significant solubility enhancement in acidic conditions. This guide provides both a robust predictive framework and a detailed, actionable protocol for researchers to generate the high-quality, quantitative solubility data essential for advancing their research and development objectives. The resulting data will directly inform decisions in process chemistry, formulation development, and the design of preclinical studies, ensuring a more efficient and scientifically sound development path.

References

A Senior Application Scientist's Guide to the Theoretical Electronic Structure of 3-Methoxyoxan-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Understanding the electronic structure of heterocyclic scaffolds is a cornerstone of modern drug discovery. It provides the fundamental rationale for molecular interactions, reactivity, and metabolic stability. This guide presents a comprehensive theoretical framework for the in-depth analysis of 3-Methoxyoxan-4-amine, a substituted oxane derivative with potential as a pharmacophore. We will move beyond a simple recitation of methods, instead focusing on the causality behind the selection of a computational strategy, the rigorous step-by-step execution of protocols, and the translation of quantum mechanical data into actionable insights for medicinal chemistry. By leveraging Density Functional Theory (DFT), we can elucidate the key electronic features—such as orbital energies, charge distribution, and electrostatic potential—that govern the molecule's behavior and its potential as a therapeutic agent.

Introduction: The "Why" of Electronic Structure Analysis

The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and natural products. Its conformational flexibility and ability to engage in hydrogen bonding make it an attractive template for molecular design. The introduction of methoxy and amine substituents, as in this compound, creates specific stereoelectronic features that can profoundly influence its interaction with biological targets like receptors and enzymes.[1]

A molecule's electronic structure dictates its most fundamental properties:

  • Reactivity: Where are the electron-rich (nucleophilic) and electron-poor (electrophilic) sites? This predicts how the molecule will interact with biological macromolecules.

  • Intermolecular Interactions: How does the molecule "appear" to a protein binding pocket? The distribution of charge governs hydrogen bonding, electrostatic complementarity, and other non-covalent interactions that are the basis of drug-receptor recognition.[1][2]

  • Conformational Stability: The arrangement of electron density in bonds and lone pairs influences the molecule's preferred three-dimensional shape, which is critical for fitting into a binding site.

Theoretical studies provide a powerful, cost-effective lens through which to view these properties before committing to costly and time-consuming synthesis and in vitro testing.[3][4] This guide establishes a robust protocol for such an in silico investigation.

Theoretical Foundations & Computational Strategy

As a Senior Application Scientist, my primary goal is to select a methodology that balances computational expense with predictive accuracy. For a molecule of this nature, Density Functional Theory (DFT) represents the "gold standard," offering excellent accuracy for molecular systems without the prohibitive cost of higher-level ab initio methods.[3][5]

Causality Behind Method Selection
  • Why DFT? DFT calculates the properties of a molecule based on its electron density, a more computationally tractable approach than solving the Schrödinger equation for every electron individually. This makes it ideal for the drug-like molecules typically encountered in pharmaceutical research.[3][4]

  • Choice of Functional: B3LYP. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational chemistry. It incorporates a portion of exact Hartree-Fock exchange, providing a robust description of electronic structure for a wide range of organic molecules, including heterocyclic systems.[6][7]

  • Choice of Basis Set: 6-311++G(d,p). This choice is deliberate. The "6-311" indicates a flexible triple-split valence basis set. The "++" adds diffuse functions on both heavy atoms and hydrogens, which are critical for accurately describing lone pairs and non-covalent interactions. The "(d,p)" adds polarization functions, allowing orbitals to change shape and providing a more accurate description of bonding in a 3D environment.[7]

Key Electronic Descriptors

Our investigation will focus on three primary outputs of our DFT calculations:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The HOMO-LUMO energy gap is a crucial indicator of chemical stability.[8]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with its environment, highlighting regions of positive potential (attractive to nucleophiles) and negative potential (attractive to electrophiles).[2][9][10] This is fundamental to understanding drug-receptor interactions.[1][11]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and charge distribution. It partitions the complex molecular wavefunction into localized bonds, lone pairs, and anti-bonding orbitals.[12][13] This allows us to quantify atomic charges and analyze stabilizing intramolecular interactions, such as hyperconjugation.[14][15]

Step-by-Step Computational Workflow

The following protocol outlines a self-validating system for the theoretical analysis of this compound using a computational chemistry suite like Gaussian.[16]

Protocol 1: Geometry Optimization and Frequency Analysis
  • Input Structure Generation: Build the 3D structure of this compound. Pay close attention to the initial stereochemistry (e.g., chair conformation of the oxane ring, relative orientations of the methoxy and amine groups).

  • Optimization Keyword Setup:

    • #p B3LYP/6-311++G(d,p) Opt Freq

    • Opt: Requests a geometry optimization to find the lowest energy structure.

    • Freq: Requests a frequency calculation to be performed on the optimized geometry.

  • Execution: Submit the calculation.

  • Validation:

    • Convergence: Ensure the optimization job completes successfully, meeting all four convergence criteria.

    • Imaginary Frequencies: Verify the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies.[16] If one imaginary frequency is present, it indicates a transition state, and the structure must be perturbed and re-optimized.

Protocol 2: Electronic Property and NBO Analysis
  • Input Structure: Use the validated, optimized geometry from Protocol 1.

  • Keyword Setup:

    • #p B3LYP/6-311++G(d,p) Pop=NBO

    • Pop=NBO: Requests the Natural Bond Orbital population analysis. This keyword will also provide the necessary information for FMO and MEP analysis.

  • Execution: Submit the calculation as a single-point energy calculation (no Opt keyword).

  • Data Extraction: From the output file, extract the following:

    • Energies of the HOMO and LUMO.

    • The checkpoint file (.chk) for generating the MEP surface.

    • The NBO analysis section, which includes natural atomic charges and second-order perturbation theory analysis of donor-acceptor interactions.

Visualization: Computational Workflow

The following diagram illustrates the logical flow of the computational protocols described above.

G cluster_prep Part 1: Structure Preparation cluster_validation Part 2: Validation cluster_analysis Part 3: Electronic Analysis start Initial 3D Structure (this compound) opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq check_freq Check Frequencies freq->check_freq check_freq->opt Imaginary Freq. Found (Re-run) validated_geom Validated Minimum Energy Structure check_freq->validated_geom No Imaginary Frequencies spe Single-Point Calculation with NBO Analysis validated_geom->spe fmo Extract FMO Data (HOMO, LUMO, Gap) spe->fmo mep Generate MEP Surface spe->mep nbo Extract NBO Data (Charges, Interactions) spe->nbo G cluster_input cluster_output FMO FMO Analysis (HOMO/LUMO Gap) Reactivity Predicting Metabolic Stability & Reactivity FMO->Reactivity predicts lability MEP MEP Surface (Charge Distribution) Binding Rationalizing Drug- Receptor Binding MEP->Binding guides complementarity NBO NBO Analysis (Atomic Charges) SAR Informing SAR & Lead Optimization NBO->SAR quantifies substituent effects ADMET Improving ADMET Properties Reactivity->ADMET Binding->SAR

References

An In-Depth Technical Guide to the Conformational Analysis of 3-Methoxyoxan-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its function and reactivity. For small molecules in drug discovery, understanding the preferred spatial arrangement of atoms—the conformation—is critical for predicting biological activity, metabolic stability, and overall suitability as a therapeutic agent. This guide provides a comprehensive technical overview of the conformational analysis of 3-Methoxyoxan-4-amine, a substituted oxane (tetrahydropyran) ring system. We will explore the foundational stereoelectronic principles governing its structure, detail rigorous computational and experimental methodologies for its analysis, and discuss the profound implications of its conformational preferences in the context of medicinal chemistry.

Introduction: Why Conformation Matters

Saturated six-membered heterocyclic rings are ubiquitous scaffolds in natural products and pharmaceutical agents.[1][2] Their chair-like conformations are not static but exist in a dynamic equilibrium that can be profoundly influenced by the nature and orientation of substituents. This compound presents a fascinating case study where the interplay of steric bulk and complex stereoelectronic effects dictates the molecule's preferred shape.[3]

The precise geometry of this molecule—whether the methoxy and amine groups adopt axial or equatorial positions—directly impacts its ability to interact with biological targets like enzymes and receptors. A subtle shift in conformational equilibrium can alter binding affinity by orders of magnitude, turning a promising lead compound into an inactive one. Therefore, a robust conformational analysis is not merely an academic exercise but a cornerstone of rational drug design.

Foundational Principles: The Forces That Shape the Ring

The conformation of a substituted oxane ring is a delicate balance of several competing factors. While steric hindrance is a primary consideration, stereoelectronic effects, which involve the interaction of electron orbitals, are often dominant in heterocyclic systems.[3][4]

The Chair Conformation and Steric Strain

Like cyclohexane, the oxane ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain.[5] Substituents can occupy two distinct positions:

  • Equatorial: Pointing out from the ring's equator, generally less sterically hindered.

  • Axial: Pointing vertically above or below the ring's plane, leading to potential steric clashes with other axial groups (1,3-diaxial interactions).

The energetic penalty for a substituent to occupy an axial position is quantified by its "A-value".[6][7] Larger A-values indicate a stronger preference for the equatorial position due to greater steric bulk.[6]

SubstituentApproximate A-value (kcal/mol)
Methoxy (-OCH₃)0.7
Amine (-NH₂)1.2 (can vary with solvent)

Table 1: Representative A-values for methoxy and amine substituents.[8]

Based on sterics alone, both the methoxy and amine groups would be expected to favor the equatorial position. However, this simplistic view is incomplete.

The Anomeric Effect: A Counterintuitive Stereoelectronic Force

In oxane rings, an electronegative substituent at the anomeric carbon (C2, adjacent to the ring oxygen) often prefers the axial position, defying steric predictions. This phenomenon, known as the anomeric effect , is a stabilizing interaction between a lone pair of electrons on the ring oxygen and the antibonding (σ) orbital of the C-substituent bond.[3][9][10] This n → σ hyperconjugation is geometrically optimal when the substituent is axial.[9]

While this compound does not have a substituent at the anomeric position, related stereoelectronic interactions, often termed pseudo-anomeric or generalized anomeric effects, are crucial.[9][11][12] These include:

  • Endo-anomeric effect: Interaction between a ring heteroatom's lone pair and an exocyclic C-X antibonding orbital.[9]

  • Exo-anomeric effect: Interaction between a substituent heteroatom's lone pair and a C-O antibonding orbital within the ring.[9]

Intramolecular Hydrogen Bonding

The presence of a hydrogen bond donor (-NH₂) and an acceptor (-OCH₃) introduces the possibility of intramolecular hydrogen bonding. If the geometry is favorable, this interaction can significantly stabilize a specific conformation, potentially overriding other steric or stereoelectronic preferences.[13][14][15] For example, a diaxial arrangement of the two groups might be stabilized by such a bond.

An Integrated Approach to Conformational Analysis

A definitive analysis requires a synergistic combination of computational modeling and experimental validation.[2]

G cluster_comp Computational Analysis cluster_exp Experimental Validation Comp_Start Generate Isomers (cis/trans) Conf_Search Conformational Search (Molecular Mechanics) Comp_Start->Conf_Search DFT_Opt DFT Optimization & Energy Calculation Conf_Search->DFT_Opt Boltzmann Boltzmann Analysis (Relative Populations) DFT_Opt->Boltzmann Final_Model Integrated Conformational Model Boltzmann->Final_Model Predicted Conformations Synthesis Synthesize & Purify Target Molecule NMR_Acq NMR Data Acquisition (¹H, COSY, NOESY) Synthesis->NMR_Acq XRay X-ray Crystallography (Solid-State Structure) Synthesis->XRay NMR_Analysis Analyze Coupling Constants & NOEs NMR_Acq->NMR_Analysis NMR_Analysis->Final_Model Solution Conformation XRay->Final_Model Solid-State Conformation

Workflow for integrated conformational analysis.

Computational Analysis: Predicting Conformational Landscapes

Computational chemistry provides a powerful means to explore the potential energy surface of a molecule and identify stable conformers.[16][17]

Protocol: Computational Conformational Search
  • Structure Generation: Build 3D models of the cis and trans diastereomers of this compound.

  • Initial Search (Molecular Mechanics):

    • Rationale: Molecular mechanics (MM) methods are computationally fast and ideal for rapidly exploring a wide range of possible conformations to identify low-energy candidates.[16]

    • Procedure: Employ a robust MM force field (e.g., MMFF94) to perform a systematic or stochastic conformational search. Save all unique conformers within a defined energy window (e.g., 10 kcal/mol) of the global minimum.

  • Optimization and Energy Refinement (DFT):

    • Rationale: Density Functional Theory (DFT) provides a much more accurate description of electronic effects, which are critical for this molecule.[18] It is used to refine the geometries and calculate the relative energies of the conformers identified in the MM search.

    • Procedure: For each low-energy conformer from the MM search, perform a geometry optimization and frequency calculation using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G* or higher). The absence of imaginary frequencies confirms a true energy minimum.

  • Boltzmann Analysis:

    • Rationale: At room temperature, a molecule exists as a population of conformers in equilibrium. The Boltzmann distribution equation is used to calculate the relative population of each conformer based on its Gibbs free energy (ΔG).

    • Procedure: Use the calculated free energies to determine the percentage of each conformer present at a given temperature (e.g., 298 K).

Experimental Validation: From Theory to Reality

Experimental data is essential to confirm or refute computational predictions. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying the conformation of molecules in solution.[2][19]

¹H NMR and Vicinal Coupling Constants (³JHH)

The magnitude of the coupling constant (³J) between two protons on adjacent carbons (vicinal protons) is dependent on the dihedral angle between them, a relationship described by the Karplus equation .[20][21][22]

  • Large coupling (³J ≈ 8-13 Hz): Typically indicates an anti-periplanar relationship (180° dihedral angle), characteristic of two axial protons.

  • Small coupling (³J ≈ 1-5 Hz): Indicates a gauche relationship (~60° dihedral angle), characteristic of axial-equatorial or equatorial-equatorial proton pairs.

By measuring the coupling constants for the protons at C3 and C4, we can deduce their relative orientations and, by extension, the orientation of the methoxy and amine substituents.[23]

Protocol: NMR-Based Solution Conformation
  • Sample Preparation: Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O, noting that the choice of solvent can influence conformation).

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to observe chemical shifts and coupling constants.

    • Acquire a 2D COSY (Correlation Spectroscopy) spectrum to definitively identify which protons are coupled to each other.

    • Acquire a 2D NOESY or ROESY (Nuclear Overhauser Effect Spectroscopy) spectrum.

  • Data Analysis:

    • Assign all proton signals using the COSY spectrum.

    • Measure the ³JHH values from the high-resolution 1D spectrum for the H3-H4 coupling.

    • Use the Karplus relationship to correlate the measured J-values to dihedral angles and propose a dominant chair conformation.[24]

    • Analyze the NOESY spectrum. A cross-peak between two protons indicates they are close in space (< 5 Å). This is particularly useful for confirming 1,3-diaxial relationships, which cannot be established through coupling constants alone.[25]

Case Study: Analyzing cis and trans Isomers

Let's consider the two likely diastereomers of this compound and predict their conformational equilibria.

trans-3-Methoxyoxan-4-amine

The trans isomer can exist in two chair conformations: diaxial (ax,ax) and diequatorial (eq,eq).

G cluster_trans trans-Isomer Equilibrium eq_eq Diequatorial (eq,eq) - Lower Steric Strain - Favored Conformer ax_ax Diaxial (ax,ax) - High Steric Strain - Potential H-Bonding eq_eq->ax_ax Ring Flip G cluster_cis cis-Isomer Equilibrium eq_ax Methoxy(eq), Amine(ax) - Higher A-value axial ax_eq Methoxy(ax), Amine(eq) - Lower A-value axial - Potential Anomeric Stabilization eq_ax->ax_eq Ring Flip

References

Methodological & Application

The Versatile Building Block: Application Notes for 3-Methoxyoxan-4-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A valuable building block for medicinal chemistry and drug discovery, 3-Methoxyoxan-4-amine, particularly its (3S,4R) stereoisomer, offers researchers a versatile scaffold for the synthesis of novel bioactive molecules. Its unique structural features, combining a hydrophilic oxane ring with a reactive primary amine and a methoxy group, make it an attractive starting material for creating diverse chemical libraries and developing next-generation therapeutics. This document provides detailed application notes and protocols for the effective utilization of this compound in key organic synthesis reactions.

Introduction to a Privileged Scaffold

Saturated heterocyclic compounds are foundational in the development of pharmaceuticals, with cyclic ethers being particularly significant motifs in a vast number of FDA-approved drugs. The oxane (tetrahydropyran) ring system present in this compound is a common feature in many natural products and biologically active compounds, often conferring favorable pharmacokinetic properties. The presence of a primary amine at the 4-position and a methoxy group at the 3-position provides two distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

The primary amine serves as a crucial handle for a variety of chemical transformations, including amide bond formation, reductive amination, and the introduction of diverse substituents through alkylation or arylation. These reactions are fundamental in medicinal chemistry for the synthesis of amides, secondary and tertiary amines, which are prevalent in drug molecules.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC6H13NO2PubChem
Molecular Weight131.17 g/mol PubChem
XLogP3-AA-0.7PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count2PubChem

Application in the Synthesis of Bioactive Molecules: A Case Study Approach

The structural similarity of this compound to key intermediates of established drugs, such as the gastrointestinal prokinetic agent Cisapride, highlights its potential in the synthesis of novel therapeutic agents. Cisapride features a cis-4-amino-3-methoxypiperidine core, and by replacing the piperidine with an oxane ring, medicinal chemists can explore new chemical space and potentially develop compounds with improved efficacy, selectivity, or metabolic stability.

Below are detailed protocols for two of the most common and powerful reactions for derivatizing this compound, illustrated with a hypothetical synthesis of a Cisapride analog.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

Amide coupling is one of the most frequently utilized reactions in drug discovery. This protocol describes a reliable method for coupling this compound with a carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.

Workflow for Amide Coupling

Caption: Workflow for EDC/HOBt mediated amide coupling.

Detailed Experimental Procedure:
  • Reaction Setup: To a solution of the desired carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath and stir for 30 minutes. Successful activation of the carboxylic acid is crucial for high yields.

  • Amine Addition: To the activated carboxylic acid solution, add a solution of this compound (1.1 eq) in anhydrous DMF, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide.

Expected Results and Troubleshooting:
ParameterExpected OutcomeTroubleshooting Tips
Yield 60-90%- Ensure all reagents and solvents are anhydrous. - Check the quality of the coupling reagents. - For sterically hindered substrates, consider alternative coupling reagents like HATU or HBTU.
Purity >95% after chromatography- Incomplete reaction may require longer reaction times or gentle heating. - Side products can often be removed by an acidic or basic wash during work-up.

Protocol 2: Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used to synthesize secondary and tertiary amines. This protocol describes a one-pot procedure using sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent.

Workflow for Reductive Amination

Application Notes and Protocols for the Functionalization of 3-Methoxyoxan-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide to Derivatizing a Novel Oxane Scaffold for Drug Discovery

Abstract

The oxane motif has emerged as a valuable scaffold in modern medicinal chemistry, prized for its ability to confer favorable physicochemical properties such as increased solubility and metabolic stability. This guide provides a comprehensive overview and detailed protocols for the chemical functionalization of a promising, yet underexplored building block: 3-Methoxyoxan-4-amine. As a Senior Application Scientist, this document moves beyond simple procedural lists to offer a deeper rationale behind experimental design, potential challenges, and optimization strategies. The protocols for N-acylation, N-alkylation, and N-sulfonylation are presented as robust starting points for researchers engaged in the synthesis of novel chemical entities for drug discovery programs.

Introduction: The Oxane Moiety in Modern Drug Design

Saturated heterocyclic rings are foundational components of many approved drugs. Among these, the oxane (tetrahydropyran) ring system is of particular interest. Its three-dimensional structure can lead to improved aqueous solubility and provides access to unexplored chemical space[1]. The incorporation of an oxetane or oxane ring can be a strategic tactic to mitigate issues associated with the basicity of drug compounds and can be used to block metabolically labile sites without a significant increase in molecular weight or lipophilicity[1]. This compound represents a versatile building block, presenting a primary amine for a wide array of derivatization reactions, with the methoxy group potentially influencing conformation and vectoral properties. The functionalization of this amine is a direct route to generating libraries of novel compounds with diverse pharmacological profiles.

Core Functionalization Strategies

The primary amine of this compound is a nucleophilic handle that can be readily functionalized through several classical organic reactions. This guide will focus on three fundamental transformations: N-acylation, N-alkylation, and N-sulfonylation. Each of these reactions introduces a distinct functional group that can modulate the biological activity, pharmacokinetic properties, and target engagement of the parent molecule.

N-Acylation: Synthesis of Amides

N-acylation is a cornerstone reaction in medicinal chemistry for the synthesis of amides. The resulting amide bond is generally stable in vivo and can participate in hydrogen bonding interactions with biological targets.

Rationale: This protocol describes the acylation of this compound with an acid chloride in the presence of a non-nucleophilic base. Triethylamine is chosen as the base to neutralize the HCl byproduct, preventing the protonation and deactivation of the starting amine. Dichloromethane is a suitable solvent due to its inert nature and ability to dissolve both the starting materials and reagents.

Experimental Protocol: N-acetylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Stir the solution for 5 minutes, then add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-(3-methoxyoxan-4-yl)acetamide.

Diagram of N-Acylation Workflow

acylation_workflow start Dissolve this compound and Triethylamine in DCM at 0°C add_acyl_chloride Add Acetyl Chloride Dropwise start->add_acyl_chloride react Stir at Room Temperature (2-4 hours) add_acyl_chloride->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with Sat. NaHCO3 monitor->quench extract Extract with DCM quench->extract purify Purify by Column Chromatography extract->purify product N-(3-methoxyoxan-4-yl)acetamide purify->product

Caption: Workflow for the N-acylation of this compound.

Data Summary Table

ParameterValue
Product Name N-(3-methoxyoxan-4-yl)acetamide
Molecular Formula C₇H₁₃NO₃
Molecular Weight 159.18 g/mol
Hypothetical Yield 85-95%
Appearance White to off-white solid
N-Alkylation: Synthesis of Secondary Amines

N-alkylation introduces alkyl groups to the nitrogen atom, which can significantly impact the basicity, lipophilicity, and steric profile of the molecule. Reductive amination is a common and effective method for this transformation.

Rationale: This protocol employs a reductive amination strategy. The amine first forms an imine with an aldehyde (in this case, benzaldehyde), which is then reduced in situ by a mild reducing agent, sodium triacetoxyborohydride. This reducing agent is selective for imines in the presence of aldehydes and is compatible with a wide range of functional groups. Dichloroethane (DCE) is a common solvent for this reaction.

Experimental Protocol: Reductive Amination of this compound with Benzaldehyde

  • To a stirred suspension of this compound (1.0 eq) and benzaldehyde (1.05 eq) in 1,2-dichloroethane (DCE, 0.1 M), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford N-benzyl-3-methoxyoxan-4-amine.

Diagram of N-Alkylation (Reductive Amination) Scheme

alkylation_scheme amine This compound sub_node amine->sub_node aldehyde Benzaldehyde aldehyde->sub_node reagents + NaBH(OAc)3 DCE, RT product N-benzyl-3-methoxyoxan-4-amine reagents->product sub_node->reagents

Caption: Reductive amination for N-alkylation.

Data Summary Table

ParameterValue
Product Name N-benzyl-3-methoxyoxan-4-amine
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol
Hypothetical Yield 70-85%
Appearance Colorless to pale yellow oil
N-Sulfonylation: Synthesis of Sulfonamides

The sulfonamide group is a key pharmacophore found in numerous antibacterial, diuretic, and hypoglycemic drugs. It is a stable, non-basic mimic of a carboxylate and can act as a hydrogen bond acceptor.

Rationale: This protocol details the reaction of this compound with a sulfonyl chloride. Pyridine is used as both the base and, in this case, the solvent. It effectively scavenges the HCl generated during the reaction. The reaction is typically run at a slightly elevated temperature to ensure completion.

Experimental Protocol: N-tosylation of this compound

  • Dissolve this compound (1.0 eq) in pyridine (0.2 M) and cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 40 °C for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain N-(3-methoxyoxan-4-yl)-4-methylbenzenesulfonamide.

Diagram of N-Sulfonylation Reaction

sulfonylation_reaction amine This compound sub_node amine->sub_node sulfonyl_chloride p-Toluenesulfonyl Chloride sulfonyl_chloride->sub_node reagents + Pyridine 0°C to 40°C product N-(3-methoxyoxan-4-yl)-4-methylbenzenesulfonamide reagents->product sub_node->reagents

Caption: N-Sulfonylation reaction scheme.

Data Summary Table

ParameterValue
Product Name N-(3-methoxyoxan-4-yl)-4-methylbenzenesulfonamide
Molecular Formula C₁₃H₁₉NO₄S
Molecular Weight 285.36 g/mol
Hypothetical Yield 80-90%
Appearance White crystalline solid

Characterization of Functionalized Products

The successful synthesis of the derivatives should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product, showing the incorporation of the new functional group and shifts in the signals of the oxane ring protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the amide C=O stretch (around 1650 cm⁻¹) or the S=O stretches of the sulfonamide (around 1350 and 1160 cm⁻¹).

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the derivatization of this compound. These functionalization strategies open the door to the creation of diverse chemical libraries for screening in various drug discovery campaigns. The oxane core, combined with the versatile chemistry of the primary amine, makes this a highly attractive building block for generating novel molecules with potentially improved pharmacological properties. Further exploration could involve more complex coupling reactions, such as Buchwald-Hartwig amination or Suzuki coupling, by first converting the amine to a suitable handle.

References

Introduction: Unlocking New Therapeutic Avenues with the Oxane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocols for High-Throughput Screening of 3-Methoxyoxan-4-amine-Based Chemical Libraries

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. High-throughput screening (HTS) serves as a cornerstone of this effort, enabling the rapid evaluation of vast chemical libraries against specific biological targets.[1][2][3] The this compound core represents a promising, yet underexplored, scaffold. Its saturated heterocyclic structure, decorated with key hydrogen-bonding and polar functional groups, makes it an attractive starting point for the synthesis of focused compound libraries. The inherent three-dimensionality and stereochemical complexity of the oxane ring offer the potential for high-specificity interactions with biological macromolecules.

This document, authored for researchers and drug development professionals, provides a detailed guide to developing and executing high-throughput screening campaigns for libraries derived from the this compound scaffold. As a prototypical application, we present a comprehensive HTS protocol to identify inhibitors of O-GlcNAcase (OGA), a key enzyme implicated in neurodegenerative diseases and diabetes. The oxane core of our lead scaffold serves as a plausible mimic of the N-acetylglucosamine (GlcNAc) substrate, providing a strong scientific rationale for this screening strategy.

Part 1: Assay Design and Rationale for Targeting O-GlcNAcase (OGA)

The Scientific Imperative for OGA Inhibition

O-GlcNAcase is a critical enzyme that removes the O-linked β-N-acetylglucosamine (O-GlcNAc) modification from nuclear and cytoplasmic proteins. This post-translational modification is a dynamic regulatory process, akin to phosphorylation, that governs the function of numerous proteins involved in cellular signaling, transcription, and metabolism. Dysregulation of O-GlcNAc cycling is strongly correlated with the pathophysiology of several diseases, most notably Alzheimer's disease, where hyperphosphorylation of the tau protein is a key pathological hallmark. Inhibition of OGA leads to an increase in O-GlcNAcylated tau, which in turn reduces its pathological phosphorylation. Consequently, potent and selective OGA inhibitors are highly sought after as potential disease-modifying therapeutics.

Assay Principle: A Fluorescence-Based Readout for HTS

For a successful HTS campaign, the chosen assay must be sensitive, robust, and amenable to miniaturization and automation.[4][5] We will employ a biochemical assay that utilizes a fluorogenic OGA substrate, 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (MUG).

In this assay, OGA enzymatically cleaves the GlcNAc moiety from the non-fluorescent MUG substrate. This cleavage releases the highly fluorescent 4-methylumbelliferone (4-MU) molecule. The rate of increase in fluorescence intensity is directly proportional to OGA activity. Small molecule inhibitors will prevent this cleavage, resulting in a diminished or absent fluorescent signal. This "signal-off" assay format is highly reliable and widely used in academic and industrial screening centers.

Part 2: The High-Throughput Screening Cascade: Protocols and Methodologies

The process of identifying and validating candidate inhibitors is a multi-step cascade designed to systematically filter a large library down to a small number of high-quality hits.[4][6]

HTS Workflow Overview

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Prioritization cluster_2 Hit Validation cluster_3 Lead Generation Primary Primary HTS (Single Concentration, e.g., 10 µM) Data_Analysis Data Analysis (% Inhibition, Z'-Factor) Primary->Data_Analysis Hit_Selection Hit Selection (Inhibition > 50%) Data_Analysis->Hit_Selection Hit_Conf Hit Confirmation (Fresh Compound Powder) Hit_Selection->Hit_Conf  Primary Hits Dose_Response Dose-Response Assay (IC50 Determination) Hit_Conf->Dose_Response Orthogonal Orthogonal Assay (Alternative Substrate/Method) Dose_Response->Orthogonal  Confirmed Hits Counter_Screen Counter-Screen (Assay Interference) Orthogonal->Counter_Screen SAR Structure-Activity Relationship (SAR) & Medicinal Chemistry Counter_Screen->SAR  Validated Hits

Caption: The HTS cascade for identifying OGA inhibitors.

Protocol 1: Primary High-Throughput Screen

This protocol is optimized for a 384-well plate format to maximize throughput and minimize reagent consumption.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, pH 7.5.

  • OGA Enzyme Stock: Recombinant human OGA prepared in Assay Buffer to a concentration of 2X the final desired concentration (e.g., 2 nM). Store on ice.

  • MUG Substrate Stock: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide prepared in Assay Buffer to a 2X concentration (e.g., 50 µM). Protect from light.

  • Compound Library: this compound derivatives dissolved in 100% DMSO at a concentration of 1 mM.

  • Positive Control: A known OGA inhibitor (e.g., Thiamet-G) at a concentration that gives >90% inhibition.

  • Negative Control: 100% DMSO.

2. Assay Plate Preparation:

  • Using an acoustic liquid handler (e.g., Echo®), transfer 100 nL of compound solution from the library plates to the bottom of a 384-well, low-volume, black, flat-bottom plate.

  • Transfer 100 nL of DMSO to the negative control wells and 100 nL of the positive control solution to the positive control wells. This results in a final compound concentration of 10 µM in a 10 µL final assay volume, with a consistent DMSO concentration of 1%.

3. Assay Execution:

  • Add 5 µL of the 2X OGA Enzyme Stock to all wells using a multi-channel dispenser.

  • Centrifuge the plates briefly (e.g., 1000 rpm for 1 minute) to ensure all components are at the bottom of the wells.

  • Incubate the plates for 15 minutes at room temperature. This pre-incubation step allows the compounds to bind to the enzyme before the substrate is introduced.

  • Initiate the enzymatic reaction by adding 5 µL of the 2X MUG Substrate Stock to all wells.

  • Centrifuge the plates again briefly.

  • Incubate the reaction for 60 minutes at 37°C. The plate should be covered to prevent evaporation.

4. Data Acquisition:

  • Measure the fluorescence intensity using a plate reader (e.g., BMG PHERAstar® FSX or Tecan Spark®).

  • Excitation Wavelength: 355 nm

  • Emission Wavelength: 460 nm

5. Data Analysis and Hit Selection:

  • Assay Quality Control: The Z'-factor is calculated to determine the robustness of the assay.[6] A Z' > 0.5 is considered excellent for HTS.

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Where SD is the standard deviation and Mean refers to the signals from the positive and negative controls.

  • Percent Inhibition Calculation:

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

  • Hit Criteria: Compounds demonstrating a percent inhibition greater than 50% (or > 3 standard deviations from the mean of the negative controls) are selected as primary hits for further investigation.

Protocol 2: Dose-Response and IC₅₀ Determination

Primary hits must be confirmed and their potency determined. This involves re-testing from fresh compound powders and generating a dose-response curve.

1. Compound Plating:

  • Create a 7-point, 1:3 serial dilution series for each confirmed hit compound in 100% DMSO.

  • Using an acoustic liquid handler, transfer the appropriate volume of each dilution to a 384-well assay plate to achieve the desired final concentrations (e.g., from 30 µM down to 41 nM).

2. Assay Execution:

  • Follow the same procedure as the Primary HTS (Protocol 1), adding enzyme, pre-incubating, and adding substrate.

3. Data Analysis:

  • Calculate the percent inhibition for each concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Table 1: Hypothetical Dose-Response Data for Confirmed Hits

Compound IDScaffoldIC₅₀ (µM)Hill Slope
HTS-001This compound1.21.1
HTS-0023-Methoxyoxan-4-acetamide0.81.0
HTS-003N-benzyl-3-methoxyoxan-4-amine5.60.9
Thiamet-GPositive Control0.021.0
Protocol 3: Orthogonal Counter-Screen for False Positives

It is crucial to eliminate compounds that interfere with the assay technology itself (e.g., fluorescent compounds or quenchers). An orthogonal assay uses a different detection method.

1. Assay Principle:

  • This assay uses a colorimetric substrate, p-nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc). OGA cleavage releases p-nitrophenol, which is yellow and can be detected by absorbance at 405 nm.

2. Protocol:

  • The protocol is similar to the primary screen, but with the following modifications:

    • Use a clear, flat-bottom 384-well plate.

    • The substrate is pNP-GlcNAc.

    • After the 60-minute incubation, the reaction is stopped by adding 10 µL of a stop solution (e.g., 0.4 M glycine, pH 10.4).

    • Read the absorbance at 405 nm on a suitable plate reader.

3. Interpretation:

  • True inhibitors will show activity in both the primary fluorescent assay and this orthogonal colorimetric assay.

  • Compounds active only in the primary screen are likely assay artifacts and should be discarded.

Part 3: Advanced Hit Characterization

Validated hits from the screening cascade become the starting point for medicinal chemistry efforts. Further characterization is essential to understand their mechanism of action and confirm direct target engagement.

Advanced_Characterization cluster_MoA Mechanism of Action cluster_Binding Direct Target Engagement Validated_Hit Validated Hit (IC50 < 10 µM, No Assay Interference) Enzyme_Kinetics Enzyme Kinetics (e.g., Michaelis-Menten) Validated_Hit->Enzyme_Kinetics Determine Inhibition Mode (Competitive, etc.) SPR Biophysical Assay (e.g., Surface Plasmon Resonance - SPR) Validated_Hit->SPR Confirm Direct Binding (KD Measurement)

Caption: Logical flow for advanced characterization of validated hits.

References

The Emerging Role of 3-Methoxyoxan-4-amine in the Development of Novel Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (oxan) scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its favorable physicochemical properties, including improved solubility and metabolic stability.[1][2] This document provides detailed application notes and protocols for the utilization of a specific, functionalized tetrahydropyran derivative, 3-Methoxyoxan-4-amine , as a core building block in the design and synthesis of novel enzyme inhibitors. We will explore the rationale behind its use, provide a representative synthetic protocol for library generation, and detail a comprehensive biological screening workflow against a model enzyme class, serine proteases.

Introduction: The Rationale for Employing the this compound Scaffold

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of drug discovery. The this compound scaffold presents several advantageous features for the development of enzyme inhibitors:

  • Three-Dimensionality: The saturated oxane ring provides a defined three-dimensional geometry, which can facilitate precise interactions within the often-complex topography of an enzyme's active site. This is a departure from the flat, aromatic structures that dominate many inhibitor classes.

  • Hydrogen Bonding Capabilities: The presence of the methoxy group and the primary amine allows for multiple hydrogen bond donor and acceptor interactions, which are critical for target binding and affinity.[3]

  • Synthetic Tractability: The primary amine serves as a versatile synthetic handle for the introduction of a wide range of substituents, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[4]

  • Favorable Physicochemical Properties: The inherent properties of the tetrahydropyran ring can impart improved aqueous solubility and metabolic stability to the final compounds, key attributes for drug-likeness.[3]

These characteristics make this compound an attractive starting point for fragment-based or scaffold-based drug design campaigns targeting various enzyme classes, such as proteases, kinases, and transferases.

Synthetic Protocol: Library Generation via Amide Coupling

This protocol describes a standard method for the derivatization of this compound through amide bond formation with a diverse set of carboxylic acids. This approach allows for the systematic exploration of the chemical space around the core scaffold.

Experimental Workflow: Synthesis of an Amide Library

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Dissolve this compound in an appropriate solvent (e.g., DMF) D Add the this compound solution to each reaction vessel A->D B Add a diverse set of carboxylic acids to individual reaction vessels C Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) B->C C->D E Stir at room temperature for 12-24 hours D->E F Quench the reaction with water E->F G Extract the product with an organic solvent (e.g., Ethyl Acetate) F->G H Purify the crude product via column chromatography or preparative HPLC G->H I Characterize the final compounds by LC-MS and NMR to confirm identity and purity H->I

Caption: Workflow for the parallel synthesis of an amide library from this compound.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare a stock solution of this compound (1.0 M in anhydrous N,N-Dimethylformamide (DMF)).

    • In an array of reaction vials, add a selection of carboxylic acids (0.1 mmol each).

  • Reaction Setup:

    • To each vial containing a carboxylic acid, add the coupling agent HATU (1.1 equivalents, 0.11 mmol) and the non-nucleophilic base N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents, 0.2 mmol).

    • Add the this compound stock solution (1.0 equivalent, 0.1 ml) to each vial.

  • Reaction Execution:

    • Seal the vials and allow the reactions to stir at room temperature for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, dilute each reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the resulting crude amides by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC).

    • Confirm the identity and purity of the final products using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Evaluation: Screening for Serine Protease Inhibition

This section outlines a protocol for evaluating the synthesized library of this compound derivatives for their inhibitory activity against a model serine protease, such as trypsin or chymotrypsin. The assay is based on the cleavage of a chromogenic or fluorogenic substrate.

Hypothetical Signaling Pathway Involvement

G cluster_pathway Protease-Mediated Signaling Cascade A Upstream Signal (e.g., Tissue Damage) B Pro-enzyme (Zymogen) A->B C Active Protease B->C Activation D Substrate Protein C->D Cleavage E Cleaved Substrate (Active Form) D->E F Downstream Cellular Response (e.g., Inflammation, Coagulation) E->F Inhibitor This compound Derivative Inhibitor->C

Caption: A generalized protease signaling pathway targeted by a novel inhibitor.

Protocol: In Vitro Protease Inhibition Assay
  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20.

    • Enzyme Stock: Prepare a stock solution of the target protease (e.g., Trypsin at 1 mg/mL in 1 mM HCl). Dilute to the final working concentration in assay buffer just before use.

    • Substrate Stock: Prepare a stock solution of a suitable chromogenic or fluorogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin) in DMSO.

    • Test Compounds: Prepare serial dilutions of the synthesized this compound derivatives in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of each test compound dilution (or DMSO for control) to the wells of a 96-well plate.

    • Add 178 µL of assay buffer to each well.

    • Add 10 µL of the diluted enzyme solution to each well, except for the "no enzyme" control wells.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells.

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Structure-Activity Relationship (SAR) Table
Compound IDR-Group (from Carboxylic Acid)IC₅₀ (µM) vs. Target Protease
Lead-001 Phenyl50.2
Lead-002 4-Chlorophenyl25.8
Lead-003 3-Pyridyl15.1
Lead-004 Cyclohexyl> 100
Lead-005 N-Boc-glycine8.7

This table represents hypothetical data for illustrative purposes.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel enzyme inhibitors. The synthetic accessibility of its primary amine allows for the rapid exploration of structure-activity relationships, while the inherent properties of the tetrahydropyran ring can confer advantageous ADME properties. The protocols outlined herein provide a robust framework for the synthesis and biological evaluation of a library of derivatives based on this promising scaffold. Future work should focus on expanding the diversity of the appended chemical moieties, exploring alternative linkage chemistries, and evaluating promising hits in more complex cell-based and in vivo models.

References

Application Note: A Robust HILIC-MS/MS Method for the Quantification of 3-Methoxyoxan-4-amine in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 3-Methoxyoxan-4-amine. Due to its polar nature, traditional reversed-phase chromatographic methods fail to provide adequate retention for this analyte. To overcome this challenge, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach was developed. This method demonstrates excellent retention, peak shape, and sensitivity, making it suitable for pharmacokinetic, toxicokinetic, and other bioanalytical studies in drug development. The protocol herein provides a comprehensive guide for researchers, covering sample preparation, chromatographic conditions, mass spectrometric parameters, and full method validation in accordance with international guidelines.

Introduction

This compound is a small polar molecule with the chemical formula C₆H₁₃NO₂ and a molecular weight of approximately 131.18 g/mol .[1][2] The presence of a primary amine and an ether group within a cyclic structure imparts significant polarity, posing a considerable challenge for quantitative analysis using conventional reversed-phase liquid chromatography (RPLC).[3][4] In RPLC, polar compounds have limited interaction with the nonpolar stationary phase, leading to poor retention and elution near or in the solvent front, which can be subject to significant matrix effects and result in poor sensitivity and reproducibility.[3][5]

To address these challenges, several strategies can be employed, including chemical derivatization, ion-pairing chromatography, and alternative chromatographic modes like mixed-mode or HILIC.[6][7][8] Derivatization can improve retention and ionization efficiency but adds complexity and potential variability to the sample preparation workflow.[6][9] HILIC, however, offers a direct and robust solution for retaining and separating highly polar compounds.[10][11] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[12] This high organic content is also advantageous for electrospray ionization mass spectrometry (ESI-MS), as it promotes efficient desolvation and analyte ionization, leading to enhanced sensitivity.[11]

This application note details the development and validation of a HILIC-based LC-MS/MS method for the reliable quantification of this compound in plasma, adhering to the principles outlined in regulatory guidelines from the FDA and EMA.[13][14][15][16]

Experimental Workflow Overview

The analytical workflow is designed for efficiency and robustness, from sample receipt to final data analysis. The key stages involve a straightforward sample preparation step, followed by rapid and selective HILIC-MS/MS analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Thawing p2 Addition of Internal Standard p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifugation p3->p4 p5 Supernatant Transfer p4->p5 a1 Injection into HILIC Column p5->a1 Analysis Queue a2 Gradient Elution a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 Multiple Reaction Monitoring (MRM) a3->a4 d1 Peak Integration a4->d1 Raw Data d2 Calibration Curve Generation (Linear Regression) d1->d2 d3 Concentration Calculation d2->d3

Figure 1. Overall workflow for the quantification of this compound.

Materials and Methods

Chemicals and Reagents
  • This compound reference standard (>98% purity)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Control human plasma (K2-EDTA)

LC-MS/MS Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (UHPLC) system capable of delivering accurate gradients at analytical flow rates.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions

The key to analyzing this polar compound is the selection of an appropriate HILIC column and mobile phase.[10][12] An amide-based HILIC stationary phase was chosen for its excellent ability to retain polar, nitrogen-containing compounds.

ParameterCondition
Column Amide-based HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate, 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
0.5
2.5
2.6
4.0

Rationale: The high initial concentration of acetonitrile (%B) ensures the retention of the polar analyte on the HILIC column. The gradient, which increases the aqueous component (%A), facilitates the elution of this compound.[12] Ammonium formate and formic acid are used as mobile phase modifiers to ensure good peak shape and promote efficient ionization in positive ESI mode.[17]

Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 450 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions: The precursor and product ions were optimized by infusing a standard solution of this compound and its SIL-IS.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound132.173.110015
This compound-d4136.177.110015

Rationale: The precursor ion [M+H]⁺ for this compound is m/z 132.1.[18] The product ion was selected based on its stability and intensity following collision-induced dissociation (CID) to ensure specificity. A stable isotope-labeled internal standard is crucial for correcting for any variability during sample preparation and analysis.

Detailed Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh the reference standard of this compound and its SIL-IS. Dissolve in methanol to achieve a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.

Sample Preparation Protocol

This protocol utilizes a simple and efficient protein precipitation method.

  • Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the SIL-IS working solution (at a concentration to provide a consistent response).

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer 100 µL of the clear supernatant to an HPLC vial for LC-MS/MS analysis.

protocol start Start: 50 µL Plasma step1 Add 25 µL Internal Standard start->step1 step2 Add 200 µL Ice-Cold Acetonitrile step1->step2 step3 Vortex for 30 seconds step2->step3 step4 Centrifuge at 14,000 rpm for 10 min at 4°C step3->step4 step5 Transfer 100 µL Supernatant to HPLC Vial step4->step5 end Ready for Injection step5->end

Figure 2. Step-by-step sample preparation protocol.

Method Validation

The method was validated according to the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidelines.[13][16]

Validation ParameterResult Summary
Linearity & Range 1 - 1000 ng/mL. The calibration curve showed excellent linearity with a correlation coefficient (r²) of >0.995.
Accuracy & Precision Intra- and inter-day accuracy (% bias) was within ±15% (±20% at LLOQ), and precision (%CV) was <15% (<20% at LLOQ).
Selectivity No significant interfering peaks were observed at the retention times of the analyte and IS in blank plasma from six different sources.
Matrix Effect The matrix factor was consistent across different lots of plasma, with a CV <15%. No significant ion suppression or enhancement was observed.
Recovery Extraction recovery was consistent and reproducible across low, medium, and high QC levels.
Stability The analyte was stable in plasma after short-term (bench-top), long-term (frozen), and freeze-thaw stability assessments.

Conclusion

This application note describes a highly selective, sensitive, and robust HILIC-LC-MS/MS method for the quantification of this compound in plasma. The use of HILIC successfully overcomes the retention challenges associated with this polar analyte, providing excellent chromatographic performance. The simple protein precipitation sample preparation protocol allows for high-throughput analysis. The method has been fully validated and is fit for purpose for regulated bioanalytical studies, providing a reliable tool for researchers in drug development and related fields.

References

Application Notes & Protocols: 3-Methoxyoxan-4-amine as a Bidentate Ligand for Novel Coordination Complexes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Transition metal complexes are at the forefront of modern medicinal inorganic chemistry, offering unique therapeutic opportunities beyond the scope of traditional organic molecules.[1][2][3] The design of the coordinating ligand is paramount, as it dictates the resulting complex's stability, reactivity, and biological activity. This document introduces 3-Methoxyoxan-4-amine, a chiral amino-ether compound, as a compelling bidentate ligand for the synthesis of novel metal complexes. While primarily utilized as a building block in organic synthesis, its structural motifs—a secondary amine and an ether oxygen within a constrained oxane ring—present an excellent scaffold for chelation. We provide detailed, field-proven protocols for the synthesis and characterization of a representative coordination complex, [Cu(this compound)₂Cl₂], and discuss its potential applications in drug development.

Introduction: The Rationale for this compound in Coordination Chemistry

The quest for new therapeutic agents has led researchers to explore the vast chemical space of coordination compounds.[4][5] Metal complexes offer a modular approach to drug design; the properties of the final molecule can be finely tuned by modifying the central metal ion and the surrounding ligands.[6] Ligands containing both nitrogen and oxygen donor atoms are of particular interest due to their ability to form stable chelate rings with metal ions, enhancing the thermodynamic stability of the resulting complex.[7]

This compound is a chiral molecule featuring a secondary amine (a Lewis base and an excellent electron-pair donor) and a methoxy group, whose oxygen atom can also act as a donor.[8] The stereochemistry of the oxane ring ((3S,4R) or (3R,4R) enantiomers are commercially available) provides a rigid backbone that can enforce a specific geometry upon coordination, a critical factor for stereospecific interactions with biological targets like enzymes or DNA.[9][]

Its structure suggests it can act as a bidentate (N,O)-donor ligand, forming a stable six-membered chelate ring upon coordination to a metal center. This configuration is common in coordination chemistry and often leads to robust and well-defined complexes.

Logical Framework for Ligand-Metal Interaction

The diagram below illustrates the proposed coordination of two this compound ligands to a central metal cation (Mⁿ⁺).

Ligand_Coordination cluster_ligand1 Ligand 1 cluster_ligand2 Ligand 2 L1_N N-H L1_O O-CH₃ M Metal Cation (Mⁿ⁺) L1_N->M Coordination Bond (N → M) L1_O->M Coordination Bond (O → M) L2_N N-H L2_N->M Coordination Bond (N → M) L2_O O-CH₃ L2_O->M Coordination Bond (O → M) caption Fig. 1: Chelation of a metal ion by two ligands.

Caption: Proposed bidentate coordination of this compound.

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints for characterization to ensure the successful synthesis of the target complex.

Protocol 1: Synthesis of Dichlorobis(this compound)copper(II)

This protocol details the synthesis of a representative Copper(II) complex. Copper complexes are widely studied for their potential anticancer and antimicrobial activities. The choice of a 2:1 ligand-to-metal ratio is based on the common coordination number of four for Cu(II).[11]

Materials:

  • (3S,4R)-3-Methoxyoxan-4-amine (or its hydrochloride salt) (Purity ≥ 97%)

  • Copper(II) Chloride dihydrate (CuCl₂·2H₂O) (ACS grade)

  • Ethanol (Absolute, 200 proof)

  • Diethyl ether (Anhydrous)

  • Triethylamine (if starting from hydrochloride salt)

  • Schlenk flask or round-bottom flask with magnetic stirrer

  • Reflux condenser

Procedure:

  • Ligand Preparation:

    • In a 50 mL Schlenk flask, dissolve 2.0 mmol of (3S,4R)-3-Methoxyoxan-4-amine (262.34 mg) in 15 mL of absolute ethanol. Stir until fully dissolved.

    • Note: If using the hydrochloride salt, add 2.1 mmol of triethylamine to neutralize the HCl and stir for 15 minutes before proceeding. A precipitate of triethylammonium chloride may form.

  • Metal Salt Solution:

    • In a separate beaker, dissolve 1.0 mmol of CuCl₂·2H₂O (170.48 mg) in 10 mL of absolute ethanol. The solution should be a clear blue-green.

  • Complexation Reaction:

    • Slowly add the ethanolic CuCl₂ solution dropwise to the stirring ligand solution at room temperature over 10 minutes.

    • A color change from blue-green to a deeper green or blue is expected upon complex formation.

    • Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 80°C) for 3 hours to ensure complete reaction.

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature. A precipitate may form upon cooling.

    • Reduce the solvent volume to approximately 5 mL using a rotary evaporator.

    • Add 20 mL of anhydrous diethyl ether to precipitate the product fully. Diethyl ether is used as an anti-solvent due to the lower solubility of the polar complex.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with two small portions (5 mL each) of cold diethyl ether to remove any unreacted starting materials.

    • Dry the resulting solid under vacuum for at least 4 hours. Record the final mass and calculate the yield.

Experimental Workflow Diagram

Workflow A 1. Dissolve Ligand in Ethanol C 3. Mix Solutions (Dropwise Addition) A->C B 2. Dissolve CuCl₂·2H₂O in Ethanol B->C D 4. Reflux for 3 hours (80°C) C->D E 5. Cool to RT & Concentrate D->E F 6. Precipitate with Diethyl Ether E->F G 7. Vacuum Filtration & Wash F->G H 8. Dry Under Vacuum (Final Product) G->H caption Fig. 2: Synthesis workflow for the Cu(II) complex.

Caption: A streamlined workflow for complex synthesis.

Protocol 2: Characterization of the Coordination Complex

Comprehensive characterization is essential to confirm the structure and purity of the synthesized complex.[6][12]

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To confirm coordination of the ligand to the metal center.

  • Methodology: Acquire spectra of the free ligand and the copper complex using KBr pellets or an ATR accessory.

  • Expected Results: Coordination of the amine group to the copper ion will cause a shift in the N-H stretching and bending frequencies (typically ν(N-H) ~3300 cm⁻¹) to lower wavenumbers. The appearance of new low-frequency bands corresponding to Cu-N and Cu-O vibrations (~400-600 cm⁻¹) is also indicative of complex formation.[13]

2. UV-Visible Spectroscopy:

  • Objective: To study the electronic transitions and confirm the geometry around the Cu(II) center.

  • Methodology: Dissolve a small amount of the complex in a suitable solvent (e.g., DMSO or Methanol) and record the spectrum from 200-900 nm.

  • Expected Results: A broad d-d transition band in the visible region (typically 600-800 nm) is characteristic of d⁹ Cu(II) complexes, with its position providing insight into the coordination geometry.

3. Elemental Analysis (CHN):

  • Objective: To determine the empirical formula of the complex and assess its purity.

  • Methodology: Submit a dried sample (~2-3 mg) for commercial CHN analysis.

  • Expected Results: The experimental percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values for the proposed formula [Cu(C₆H₁₃NO₂)₂Cl₂].

4. Mass Spectrometry (ESI-MS):

  • Objective: To confirm the molecular weight of the complex.

  • Methodology: Dissolve the complex in a solvent like methanol and analyze using Electrospray Ionization Mass Spectrometry.

  • Expected Results: Look for peaks corresponding to fragments such as [Cu(L)Cl]⁺, [Cu(L)₂Cl]⁺, or the parent ion, where L is the this compound ligand.

Technique Purpose Key Observables
FTIR Confirm ligand coordinationShift in ν(N-H) bands; new M-N, M-O bands
UV-Vis Determine electronic structured-d transition bands in the visible region
CHN Analysis Verify empirical formula%C, %H, %N values matching theory
ESI-MS Confirm molecular weightPeaks corresponding to complex fragments

Potential Applications in Drug Development

The modular nature of coordination complexes makes them highly attractive for therapeutic applications.[2][3][5] By incorporating this compound into a metal complex, several potential therapeutic avenues can be explored.

  • Anticancer Agents: Many metal complexes, including those of copper, exhibit potent anticancer activity.[1][4] The mechanism often involves inducing oxidative stress or inhibiting crucial enzymes within cancer cells. The chirality of the this compound ligand could lead to stereoselective interactions with biological targets, potentially enhancing efficacy and reducing off-target toxicity.

  • Antimicrobial Agents: The development of resistance to organic antibiotics is a major global health concern. Metal complexes offer alternative mechanisms of action and are being investigated as novel antimicrobial agents.

  • Catalytic Drugs: The redox activity of transition metals like copper can be harnessed for catalytic applications within a biological setting.[5] A well-designed complex could, for example, catalytically generate reactive oxygen species (ROS) locally at a tumor site, leading to targeted cell death.

Pathway to Biological Application

Application_Pathway A Synthesis of [M(Ligand)n] Complex B Structural & Purity Characterization (FTIR, MS, CHN) A->B C In Vitro Screening (e.g., Cytotoxicity Assays, Antimicrobial MIC) B->C D Mechanism of Action Studies (e.g., DNA Binding, Enzyme Inhibition) C->D E Lead Optimization (Modify Metal or Ligand) D->E Iterative Improvement F Preclinical Development D->F E->A caption Fig. 3: Development pipeline for a therapeutic metal complex.

Caption: From synthesis to preclinical evaluation.

Conclusion

This compound presents itself as a promising, yet under-explored, bidentate ligand for coordination chemistry. Its inherent chirality and the presence of both N and O donor atoms provide a robust scaffold for creating stable and structurally defined metal complexes. The protocols outlined in this document offer a clear and reproducible pathway for the synthesis and characterization of such complexes. Given the significant role of coordination chemistry in modern medicine, exploring the biological activities of complexes derived from this ligand is a logical and exciting next step for researchers in drug discovery and development.

References

The Enigmatic Chiral Amine: Exploring the Untapped Potential of 3-Methoxyoxan-4-amine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An Examination of a Promising Scaffold in the Absence of Direct Precedent

Introduction: The relentless pursuit of stereochemically pure molecules in the pharmaceutical and fine chemical industries has cemented asymmetric catalysis as an indispensable tool. At the heart of this field lies the design and application of chiral molecules—catalysts, ligands, and auxiliaries—that can effectively bias a chemical reaction towards the formation of a single enantiomer. While a vast library of such molecules exists, the exploration of novel scaffolds continues to be a vibrant area of research. This document delves into the potential application of "3-Methoxyoxan-4-amine," a chiral diamine with an intriguing substitution pattern, in the realm of asymmetric catalysis.

This document, therefore, takes a prospective approach. By analyzing the structural features of this compound and drawing parallels with well-established principles of asymmetric catalysis, we will outline its potential applications and provide hypothetical protocols. This serves as a conceptual guide for researchers and drug development professionals interested in exploring the catalytic potential of this and structurally related molecules.

PART 1: Structural Analysis and Potential Catalytic Roles

The structure of this compound, featuring a tetrahydropyran ring, a primary amine, and a methoxy group, suggests several avenues for its application in asymmetric catalysis. The stereogenic centers at the 3 and 4 positions are key to its potential for inducing chirality.

Potential Roles:

  • Chiral Ligand for Metal Catalysis: The primary amine can coordinate to a variety of transition metals (e.g., Ruthenium, Rhodium, Palladium, Copper). The chiral environment created by the substituted oxane ring could influence the stereochemical outcome of metal-catalyzed reactions such as asymmetric hydrogenations, transfer hydrogenations, or C-C bond-forming reactions.

  • Organocatalyst: The primary amine functionality is a cornerstone of organocatalysis, particularly in enamine and iminium ion catalysis.[2][3] this compound could potentially catalyze reactions like asymmetric aldol, Mannich, and Michael additions. The adjacent methoxy group might play a secondary role in modulating the catalyst's reactivity and stereoselectivity through hydrogen bonding or steric effects.

  • Chiral Auxiliary: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a stereoselective reaction.[4] this compound could be attached to a carboxylic acid or ketone to form a chiral amide or imine, respectively. The rigid, chair-like conformation of the oxane ring could provide a well-defined steric environment to control the approach of reagents.[4][5][6]

PART 2: Hypothetical Applications and Protocols

The following sections present hypothetical application notes and protocols based on the potential roles identified above. These are intended to serve as a starting point for experimental investigation.

Application Note 1: Potential Use as a Chiral Ligand in Asymmetric Transfer Hydrogenation

Introduction: Asymmetric transfer hydrogenation is a powerful method for the synthesis of chiral alcohols, amines, and other reduced products. Chiral diamine ligands are often employed in conjunction with ruthenium catalysts for this purpose. The diamine moiety of a modified this compound could chelate to the metal center, creating a chiral pocket around the active site.

Proposed Workflow:

Caption: Proposed workflow for asymmetric transfer hydrogenation using a derivative of this compound as a chiral ligand.

Experimental Protocol (Hypothetical):

  • Ligand Synthesis: Modify the primary amine of (3S,4R)-3-methoxyoxan-4-amine, for example, by reductive amination with a suitable aldehyde to introduce a second coordinating group, creating a bidentate ligand.

  • Catalyst Preparation (in situ): In a nitrogen-purged glovebox, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and the synthesized chiral ligand (2.2 mol%) in degassed isopropanol. Stir the mixture at 80°C for 1 hour to form the active catalyst.

  • Asymmetric Transfer Hydrogenation:

    • To the catalyst solution, add the prochiral ketone (1 mmol).

    • Add a 5:2 mixture of formic acid and triethylamine as the hydrogen source.

    • Stir the reaction mixture at the desired temperature (e.g., 40°C) and monitor by TLC or GC.

  • Work-up and Analysis:

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the chiral alcohol by column chromatography.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Causality behind Experimental Choices:

  • Ligand Modification: A bidentate ligand is often necessary for stable coordination to the metal and effective chirality transfer.

  • In situ Catalyst Formation: This is a common and convenient method for preparing such catalysts, avoiding the isolation of potentially sensitive organometallic complexes.

  • Formic Acid/Triethylamine: This azeotropic mixture is a widely used and effective hydrogen source for transfer hydrogenation.

Application Note 2: Potential as an Organocatalyst for Asymmetric Michael Addition

Introduction: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, or the Michael addition, is a fundamental C-C bond-forming reaction. Chiral primary amines can catalyze this reaction enantioselectively through the formation of a transient chiral iminium ion.

Proposed Mechanism:

Asymmetric_Michael_Addition_Mechanism A α,β-Unsaturated Aldehyde C Iminium Ion Intermediate A->C + Catalyst B This compound (Catalyst) B->C E Enamine Intermediate C->E + Nucleophile D Nucleophile (e.g., Malonate) D->E F Michael Adduct E->F Hydrolysis G Catalyst Regeneration F->G G->B

Caption: Proposed catalytic cycle for an asymmetric Michael addition catalyzed by this compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of the α,β-unsaturated aldehyde (1 mmol) and the Michael donor (e.g., diethyl malonate, 1.2 mmol) in a suitable solvent (e.g., toluene) at room temperature, add (3S,4R)-3-methoxyoxan-4-amine (10 mol%).

  • Acid Co-catalyst: Add a weak acid co-catalyst (e.g., benzoic acid, 10 mol%) to facilitate iminium ion formation.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC or GC.

  • Work-up and Analysis:

    • Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl and extract the product.

    • Purify the Michael adduct by flash chromatography.

    • Determine the enantiomeric excess by chiral HPLC.

Causality behind Experimental Choices:

  • Primary Amine Catalyst: The primary amine is essential for the formation of the iminium ion, which activates the α,β-unsaturated aldehyde towards nucleophilic attack.[7]

  • Acid Co-catalyst: The acid facilitates both the formation of the iminium ion and the final hydrolysis step to release the product and regenerate the catalyst.

  • Solvent Choice: A non-polar solvent like toluene is often used to minimize competing background reactions.

PART 3: Data Summary and Future Outlook

As these are hypothetical applications, there is no quantitative data to present. However, for researchers who undertake these or similar investigations, the following table structure is recommended for summarizing results:

EntryCatalyst/Ligand Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
110Toluene2524
25CH₂Cl₂048

Future Outlook:

The field of asymmetric catalysis is continually evolving, with a constant demand for novel and efficient chiral catalysts. While the direct application of this compound remains to be demonstrated, its structural features are compelling. The protocols and concepts outlined in this document provide a logical starting point for its evaluation.

Further investigations could involve:

  • Synthesis of Derivatives: The primary amine provides a convenient handle for the synthesis of a library of derivatives, for example, by forming amides, sulfonamides, or secondary amines. These derivatives may exhibit enhanced catalytic activity and stereoselectivity.

  • Computational Studies: Density functional theory (DFT) calculations could be employed to model the transition states of proposed catalytic cycles, providing insights into the likely stereochemical outcomes and guiding experimental design.

  • Broader Reaction Scope: Exploring the use of this scaffold in other asymmetric transformations, such as Diels-Alder reactions, aldol condensations, or asymmetric reductions, could uncover unique reactivity.

References

Characterizing Novel 3-Methoxyoxan-4-amine Derivatives in Cell-Based Assays: A Workflow for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Introduction: From Scaffold to Biological Insight

The 3-methoxyoxan-4-amine scaffold represents a versatile starting point for medicinal chemistry, offering a three-dimensional architecture amenable to diverse functionalization. As researchers synthesize novel derivatives from this core, a systematic and robust biological evaluation is paramount to identify promising lead candidates. Cell-based assays are central to this effort, providing a physiologically relevant context to quantify a compound's activity, mechanism, and potential toxicity.[1][2]

This guide provides a comprehensive framework for researchers and drug development professionals to characterize the biological effects of novel this compound derivatives. We will proceed through a logical screening cascade, beginning with fundamental best practices for compound handling, moving to primary cytotoxicity screening, and culminating in high-content analysis for mechanistic insights. Each section is designed to be a self-validating system, ensuring that the data generated is both accurate and reliable.

Foundational Best Practices: Compound Management

The integrity of your results begins with the integrity of your compounds. Flawed data can often be traced back to suboptimal compound handling.[3][4] Before initiating any biological assay, adherence to best practices is critical.

  • Solubility is Key: The majority of small molecules are soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% cell culture-grade DMSO. Sonication may be required to fully dissolve the compound.

  • Storage and Stability: Store stock solutions in tightly sealed containers at -20°C or -80°C to prevent degradation and evaporation.[5] Minimize freeze-thaw cycles by preparing smaller-volume single-use aliquots.[3]

  • Vehicle Control: The vehicle (e.g., DMSO) can have biological effects. In all experiments, the final concentration of DMSO in the cell culture medium should be consistent across all wells (including untreated controls) and ideally kept below 0.5% to avoid solvent-induced artifacts.

  • Traceability: Meticulous record-keeping is essential.[6][7] Label all vials clearly and maintain a digital inventory that tracks the compound ID, concentration, solvent, storage location, and aliquot history.

Scientist's Note (Expertise): We begin with compound management because it is a common failure point in screening campaigns. An insoluble compound or a degraded stock solution will produce misleading results, wasting significant time and resources. Ensuring compound integrity is the first step in any trustworthy protocol.[6]

Primary Assay: Quantifying Cytotoxicity with an MTS Assay

The first critical question for any novel compound is its effect on cell viability. A cytotoxicity assay provides a quantitative measure of a compound's potency, typically expressed as an IC50 (half-maximal inhibitory concentration). We recommend an MTS-based assay, a colorimetric method that is fast, reliable, and has a simpler workflow than the traditional MTT assay.[8][9]

Principle of the MTS Assay

The MTS assay measures cellular metabolic activity as an indicator of cell viability.[9] Viable, metabolically active cells contain NAD(P)H-dependent dehydrogenase enzymes that reduce the tetrazolium salt MTS into a soluble, colored formazan product. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells in the well.[9]

Experimental Workflow: MTS Cytotoxicity Assay

MTS_Workflow cluster_prep Preparation cluster_treat Treatment & Incubation cluster_read Detection cluster_analysis Data Analysis A 1. Seed Cells in 96-well plate B 2. Prepare Serial Dilution of Compound D 4. Add Compound/Controls to cells A->D C 3. Prepare Controls (Vehicle, Positive) C->D E 5. Incubate (e.g., 48-72 hours) D->E F 6. Add MTS Reagent E->F G 7. Incubate (1-4 hours) F->G H 8. Read Absorbance (490 nm) G->H I 9. Calculate % Viability H->I J 10. Plot Dose-Response Curve I->J K 11. Determine IC50 J->K Z_Factor cluster_excellent Excellent Assay (Z' > 0.5) cluster_poor Poor Assay (Z' < 0) neg1 Negative Control pos1 Positive Control neg1:e->pos1:w sep1 Large Signal Window sep2 Signal Overlap neg2 Negative Control pos2 Positive Control neg2:e->pos2:w HCS_Workflow A 1. Plate & Treat Cells (as in primary assay) B 2. Stain with Fluorescent Probes (e.g., Hoechst, Anti-Caspase-3) A->B C 3. Image Acquisition (Automated Microscopy) B->C D 4. Image Segmentation (Identify Nuclei & Cells) C->D E 5. Feature Extraction (Measure Intensity, Size, Shape) D->E F 6. Data Analysis & Hit ID (Multiparametric Profiling) E->F

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Methoxyoxan-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methoxyoxan-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing a foundational understanding of the key steps and considerations.

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and efficient method for synthesizing this compound involves a two-stage process. The first stage is the synthesis of the key intermediate, 3-methoxyoxan-4-one. The second, and most critical, stage is the conversion of this ketone to the target amine via reductive amination .[1][2] This reaction proceeds through an intermediate imine or iminium ion, which is then reduced to the final amine. This one-pot method is widely used in medicinal chemistry due to its efficiency and operational simplicity.[1]

Below is a general workflow diagram for this synthesis.

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reductive Amination Start Appropriately Substituted Acyclic Precursor Cyclization Intramolecular Cyclization (e.g., Oxa-Michael) Start->Cyclization Ketone 3-Methoxyoxan-4-one Cyclization->Ketone Reaction One-Pot Reaction Ketone->Reaction Ketone->Reaction Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Reaction ReducingAgent Selective Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Reaction Amine This compound Reaction->Amine

Caption: General workflow for the synthesis of this compound.

Q2: What are the critical parameters for controlling stereoselectivity?

A2: Controlling the diastereoselectivity at the C3 and C4 positions is a significant challenge in substituted oxane synthesis.[3] The final stereochemical outcome is primarily determined during the reduction of the C=N bond of the imine intermediate. Key parameters include:

  • Choice of Reducing Agent: Bulky hydride reagents can favor hydride attack from the less sterically hindered face of the iminium ion, leading to higher diastereoselectivity. Sodium triacetoxyborohydride is often preferred for this reason.[4]

  • Temperature: Lowering the reaction temperature (e.g., to 0 °C or -78 °C) can enhance selectivity by favoring the transition state with the lower activation energy, which typically leads to the thermodynamically more stable product.[3]

  • Solvent: The polarity of the solvent can influence the stability of the transition state. Apolar solvents may be optimal for achieving high 1,3-stereoinduction.[3]

  • Substrate Control: The inherent conformation of the 3-methoxyoxan-4-one ring and its iminium intermediate plays a crucial role. The methoxy group at C3 will influence the trajectory of the incoming nucleophile (hydride), favoring the formation of one diastereomer over the other.

Q3: Which reducing agents are recommended for the reductive amination step and why?

A3: The choice of reducing agent is critical for a successful reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate without significantly reducing the starting ketone.[5]

Reducing AgentFormulaTypical ConditionsAdvantagesDisadvantages
Sodium Triacetoxyborohydride NaBH(OAc)₃Acetic acid, DCE, CH₂Cl₂Highly selective for imines/iminium ions ; mild; commercially available; does not release toxic cyanide.[4]Can be moisture-sensitive.
Sodium Cyanoborohydride NaBH₃CNpH ~6-7, MethanolSelectively reduces iminium ions at neutral or slightly acidic pH.[4]Highly toxic (releases HCN at acidic pH); requires careful pH control.
Sodium Borohydride NaBH₄Methanol, EthanolInexpensive and readily available.Less selective; can readily reduce the starting ketone, leading to alcohol byproduct formation.[5]
Catalytic Hydrogenation H₂ / Pd, Pt, or NiVariesCan be highly effective and is a "green" chemistry approach.[1]May require specialized high-pressure equipment; catalyst can be sensitive to poisoning.

For this specific synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the most highly recommended reagent due to its superior selectivity and safety profile.[4][5]

Q4: How can I monitor the reaction progress effectively?

A4: Effective monitoring ensures the reaction is proceeding as expected and helps determine the optimal endpoint.

  • Thin Layer Chromatography (TLC): TLC is the most common method. Use a solvent system (e.g., 10-20% Methanol in Dichloromethane with 1% NH₄OH) that provides good separation between the starting ketone, the intermediate imine (if visible), and the final amine product. The amine can be visualized using ninhydrin stain, which turns purple/blue in the presence of primary amines.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive tracking. You can monitor the disappearance of the starting material's mass peak (M+H)⁺ and the appearance of the product's mass peak (M+H)⁺. This is particularly useful for confirming product formation and identifying potential byproducts.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired Amine

This is a common issue that can stem from several sources related to the two key equilibria in the reaction: ketone-to-imine and imine-to-amine.

Start Low / No Yield Cause1 Inefficient Imine Formation? Start->Cause1 Cause2 Inactive Reducing Agent? Cause1->Cause2 No Sol1 Check pH (weakly acidic). Add dehydrating agent (e.g., MgSO4). Increase concentration of ammonia source. Cause1->Sol1 Yes Cause3 Competing Ketone Reduction? Cause2->Cause3 No Sol2 Use fresh, anhydrous reducing agent. Ensure compatibility with solvent. Cause2->Sol2 Yes Sol3 Switch to a more selective agent (e.g., NaBH(OAc)3). Ensure one-pot sequential addition. Cause3->Sol3 Yes

Caption: Troubleshooting decision tree for low yield.

  • Possible Cause A: Inefficient Imine Formation

    • Explanation: The first step of reductive amination is the formation of a hemiaminal, which then dehydrates to an imine. This dehydration is reversible and often acid-catalyzed.[1] If the conditions are not optimal (e.g., incorrect pH, too much water), the equilibrium will favor the starting materials, and little imine will be available for reduction.

    • Troubleshooting Protocol:

      • Verify pH: The reaction should be weakly acidic (pH 5-7). Strong acids can protonate the starting amine, rendering it non-nucleophilic, while basic conditions do not sufficiently catalyze dehydration. Use of an ammonium salt like ammonium acetate (NH₄OAc) often provides the ammonia source and buffers the reaction in the correct range.

      • Remove Water: Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to drive the equilibrium toward imine formation.

      • Increase Amine Concentration: Use a moderate excess of the ammonia source (e.g., 1.5-2.0 equivalents) to push the equilibrium forward.

  • Possible Cause B: Inactive or Unsuitable Reducing Agent

    • Explanation: Hydride reducing agents, particularly borohydrides, can decompose upon exposure to moisture or acidic conditions over time. An old or improperly stored reagent may have reduced activity.

    • Troubleshooting Protocol:

      • Use Fresh Reagent: Purchase a new bottle of the reducing agent or use one that has been stored under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.

      • Staged Addition: In a one-pot procedure, it is crucial to allow the imine to form before the reducing agent fully quenches the starting materials. Add the ketone and ammonia source first and stir for a period (e.g., 30-60 minutes) before adding the reducing agent.[2]

Problem 2: Significant Formation of the 3-Methoxyoxan-4-ol Impurity
  • Possible Cause A: Non-selective Reducing Agent

    • Explanation: If the reducing agent is too reactive, it will reduce the starting ketone to the corresponding alcohol faster than it reduces the iminium ion. This is a common issue with powerful reducing agents like sodium borohydride (NaBH₄) under certain conditions.[5]

    • Troubleshooting Protocol:

      • Switch to NaBH(OAc)₃: As detailed in the FAQ, sodium triacetoxyborohydride is significantly less reactive towards ketones than iminium ions, making it the reagent of choice to avoid this side reaction.[4]

      • Control Temperature: If using a less selective reagent is unavoidable, perform the reaction at a lower temperature (e.g., 0 °C) to slow the rate of ketone reduction relative to imine reduction.

  • Possible Cause B: Incorrect Reaction pH

    • Explanation: At a pH below 4, the rate of direct ketone reduction by acid-stable hydrides like NaBH₃CN can increase, as the carbonyl group becomes protonated and more electrophilic.[4]

    • Troubleshooting Protocol:

      • Maintain pH between 5 and 7: Ensure the reaction medium is buffered correctly. If necessary, add a mild acid like acetic acid to adjust the pH, but avoid strong acids.

Problem 3: Mixture of Diastereomers is Obtained
  • Possible Cause A: Non-stereoselective Reduction

    • Explanation: The geometry of the iminium intermediate and the nature of the reducing agent dictate the stereochemical outcome. A small, unhindered reducing agent may approach the iminium ion from either face with similar ease, leading to a mixture of diastereomers.

    • Troubleshooting Protocol:

      • Employ a Bulky Reducing Agent: A sterically demanding hydride source will have a stronger facial preference, increasing the diastereomeric ratio (d.r.). NaBH(OAc)₃ is often effective.

      • Optimize Temperature: Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to improved selectivity.[3] Systematically screen temperatures from room temperature down to -78 °C.

      • Screen Solvents: The choice of solvent can influence the conformation of the reactive intermediate. Test a range of solvents, from polar (e.g., methanol) to nonpolar (e.g., THF, dichloromethane), to find optimal conditions.[3]

Problem 4: Difficulty in Purifying the Final Product
  • Possible Cause A: Amine Adhesion to Silica Gel

    • Explanation: The basic lone pair on the amine product can interact strongly with the acidic silanol groups on the surface of silica gel during column chromatography. This can lead to significant tailing, poor separation, and even product loss on the column.

    • Troubleshooting Protocol:

      • Basic Modifier in Eluent: Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonium hydroxide (0.5-1%), to the mobile phase. This deactivates the acidic sites on the silica, improving the peak shape and recovery of the amine.

      • Use Deactivated Silica: Consider using silica gel that has been treated with a deactivating agent, or alternatively, use a different stationary phase like alumina.

  • Possible Cause B: Emulsion Formation During Aqueous Workup

    • Explanation: Amines can act as surfactants, leading to the formation of stable emulsions during acid-base extractions, which makes phase separation difficult.

    • Troubleshooting Protocol:

      • Acid-Base Extraction: To separate the basic amine product from neutral organic impurities, an acid-base workup is highly effective.[6]

        • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

        • Extract with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, while neutral impurities remain in the organic layer.[6]

        • Separate the layers. Wash the organic layer again with acid to ensure complete extraction.

        • Combine the aqueous layers, cool in an ice bath, and carefully basify with a strong base (e.g., 2M NaOH) to pH > 12.

        • Extract the now-freebased amine back into an organic solvent (e.g., ethyl acetate or dichloromethane).

        • Dry the final organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified amine.[6]

      • Brine Wash: To break up emulsions, add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to force phase separation.

References

Technical Support Center: Purification of 3-Methoxyoxan-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 3-Methoxyoxan-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar polar aminocyclic ethers. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve optimal purity for your compound.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the physicochemical properties of this compound and how they dictate the appropriate purification strategies.

Q1: What are the key physicochemical properties of this compound that influence its purification?

A: The purification strategy for this compound is primarily governed by three key features of its structure:

  • High Polarity: The presence of both an ether linkage and an amine group within the tetrahydropyran (oxan) ring makes the molecule highly polar.[1] This results in strong interactions with polar stationary phases like silica gel and gives it significant water solubility.

  • Basicity: The primary amine group (pKa is typically ~9-10 for similar aliphatic amines) is basic. This causes strong acid-base interactions with the acidic silanol groups on the surface of standard silica gel.[2]

  • Hydrogen Bonding: The amine group can act as both a hydrogen bond donor and acceptor, further increasing its polarity and interaction with protic solvents and stationary phases.

These properties combined mean that traditional normal-phase chromatography can be challenging, and alternative or modified techniques are often required for successful purification.

Q2: Why is my this compound smearing or tailing during silica gel chromatography?

A: This is the most common issue encountered. Tailing, streaking, or even irreversible adsorption is a direct consequence of the strong acid-base interaction between the basic amine and the acidic silica gel stationary phase.[2] This interaction is often non-uniform, leading to a portion of the molecules binding too strongly and eluting slowly and broadly, causing the characteristic tailing effect on TLC and column chromatography.[3]

Q3: What are the main advantages of converting the amine to a salt for purification?

A: Converting a basic amine to a salt (e.g., a hydrochloride or tartrate salt) is a highly effective strategy that addresses several purification challenges simultaneously.[4]

  • Enhanced Crystallinity: Free amines, especially those that are oils or low-melting solids, are notoriously difficult to crystallize.[5] Their corresponding salts are often well-defined, crystalline solids with higher melting points, making them ideal candidates for purification by recrystallization.[4]

  • Modified Solubility: Salt formation drastically alters the compound's solubility profile. For instance, a hydrochloride salt is typically much more soluble in polar solvents like water or methanol and significantly less soluble in non-polar organic solvents like diethyl ether or hexanes. This change can be exploited to precipitate the salt from a solution, leaving organic-soluble impurities behind.[5]

  • Disruption of Chromatographic Interaction: While not typically used for chromatography of the salt itself, converting to a salt and then converting back to the free base can be a powerful purification step to remove non-basic impurities.

Q4: What are the most common types of impurities I should expect?

A: Impurities in a this compound synthesis can generally be categorized as follows:

  • Starting Materials & Reagents: Unreacted precursors from the synthetic route.

  • Reaction By-products: These can include products from over-alkylation, elimination, or other side reactions common in amine synthesis.[6]

  • Stereoisomers: Due to the chiral centers at positions 3 and 4 of the oxane ring, diastereomers are a significant potential impurity.[7][8] These often have very similar polarities, making them difficult to separate by standard chromatography.[9] Chiral-specific analytical and purification methods may be necessary if stereochemical purity is critical.

Troubleshooting Guide

This guide provides solutions to specific experimental problems you may encounter during the purification of this compound.

Chromatography Issues

Q1: My compound is not moving off the baseline during normal-phase chromatography (silica gel). What should I do?

A: This indicates an excessively strong interaction with the silica. The solution is to disrupt this acid-base binding.

  • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your mobile phase. Start with 0.5-2% triethylamine (Et₃N) or 1-2% of a 7N solution of ammonia in methanol.[3][10] The competing base will occupy the acidic sites on the silica, allowing your compound to elute more freely.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or, even better, an amine-functionalized silica gel.[2] These are designed specifically for purifying basic compounds and often provide excellent peak shape without mobile phase modifiers.

  • Switch to HILIC: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. It uses a polar stationary phase (like silica or an amino column) with a mobile phase rich in an organic solvent like acetonitrile and a small percentage of aqueous buffer. This mode is ideal for retaining and separating very polar molecules that are not well-retained in reversed-phase.[11]

Q2: I'm seeing a long streak instead of a clean spot on my TLC plate. How can I fix this?

A: A streak on a TLC plate is the visual representation of the tailing discussed earlier.

  • Modify the Eluent: Prepare your developing solvent with a basic additive. For example, if your eluent is 9:1 DCM/Methanol, try a 90:9:1 mixture of DCM/Methanol/Triethylamine.[3]

  • Pre-treat the Plate: You can "basify" the TLC plate by eluting it once in a solvent system containing a base (e.g., 5% Et₃N in ethyl acetate), drying it completely, and then using it for your analysis.

  • Use Specialized Plates: Use commercially available amine-functionalized silica TLC plates for the most reliable results.[2]

Q3: My desired product is co-eluting with an impurity. How can I improve the separation?

A: Improving resolution requires changing the selectivity of your chromatographic system.

  • Change Solvent System: If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system (with a basic modifier). The different solvent properties can alter the relative retention of your components.

  • Change Stationary Phase: If you are on silica, try alumina or an amine-functionalized phase. The different surface chemistry will lead to different compound-surface interactions.[2]

  • Consider Reversed-Phase (RP) or HILIC: Switching the chromatography mode entirely provides a completely different separation mechanism. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For a basic compound like this compound, a mobile phase buffered at a moderate to high pH (e.g., using ammonium bicarbonate) is necessary to ensure the amine is in its neutral form for good chromatography. HILIC is another powerful option for polar compounds.[11]

Recrystallization & Isolation Issues

Q4: My this compound "oiled out" instead of crystallizing. What went wrong?

A: Oiling out typically happens when the compound's solubility is too high in the chosen solvent, or when impurities are present that inhibit crystal lattice formation.

  • Convert to a Salt: This is the most robust solution. The hydrochloride salt will have vastly different solubility and a higher propensity to crystallize.[4][5]

  • Adjust the Solvent System: If you must crystallize the free base, try a solvent/anti-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) and slowly add a "poor" solvent (e.g., hexanes or petroleum ether) until persistent cloudiness is observed. Heating to redissolve and then allowing slow cooling can promote crystallization.

  • Ensure High Purity: Oiling out is often a sign of impurities. Try re-purifying a small batch by column chromatography before attempting recrystallization again.

Q5: How do I effectively form the hydrochloride salt for recrystallization?

A: The goal is to protonate the amine with HCl without introducing a large amount of water.

  • Dissolve your crude this compound in a suitable anhydrous solvent where the free base is soluble but the salt is not (e.g., diethyl ether, ethyl acetate, or a mixture like DCM/hexanes).

  • Slowly add a solution of HCl in an organic solvent. Commercially available solutions like 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane are ideal. Add the acid dropwise with stirring until precipitation ceases.

  • Monitor the pH of the solution (by spotting on wet pH paper) to ensure it is acidic.

  • Isolate the precipitated solid by vacuum filtration and wash with the solvent (e.g., diethyl ether) to remove any non-basic impurities.[4] The resulting solid can then be recrystallized.

Q6: After recrystallizing the salt, how do I recover the pure free amine?

A: This is a standard acid-base extraction procedure.

  • Dissolve the purified salt in water or a minimal amount of methanol.

  • Add a base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the aqueous layer is basic (pH > 10).[12]

  • Extract the aqueous layer multiple times (3x) with an organic solvent like dichloromethane (DCM) or ethyl acetate. The free amine will move into the organic layer.

  • Combine the organic extracts, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the pure, free this compound.

Purity Analysis & Characterization

Q7: My ¹H NMR spectrum looks clean, but analytical HPLC shows two closely eluting peaks. Why?

A: This is a classic sign of the presence of diastereomers. Diastereomers are distinct compounds and will often have different retention times on HPLC. However, their ¹H NMR spectra can be very similar or even appear identical at lower field strengths, as the local electronic environments of the protons may not be sufficiently different to resolve. If stereochemical purity is required, a higher resolution NMR or a 2D NMR experiment (like NOESY) might be needed to distinguish them.

Q8: How can I confirm the stereochemical purity of my sample?

A: Confirming stereochemical purity requires specialized analytical techniques.

  • Chiral HPLC: This is the gold standard. Using a chiral stationary phase (CSP), you can separate enantiomers and diastereomers. Method development involves screening different types of chiral columns and mobile phases.

  • GC/MS with Chiral Derivatization: The amine can be derivatized with a chiral reagent (e.g., Mosher's acid chloride) to form diastereomeric amides.[13] These diastereomers can then be separated and quantified using a standard, non-chiral GC column.

Key Protocols & Workflows

Data & Visualization
Purification Strategy Decision Tree

This workflow helps in selecting the appropriate primary purification technique based on the scale and initial purity of your material.

G start Crude this compound check_purity Initial Purity Assessment (TLC, LCMS) start->check_purity high_purity >90% Pure? check_purity->high_purity is_solid Is it a solid? high_purity->is_solid Yes chromatography Column Chromatography high_purity->chromatography No recrystallize Recrystallization of Free Base is_solid->recrystallize Yes salt_formation Convert to HCl Salt is_solid->salt_formation No (Oil) final_product Pure Product recrystallize->final_product recrystallize_salt Recrystallize Salt salt_formation->recrystallize_salt recrystallize_salt->final_product (Followed by free-basing) chromatography->final_product

References

Technical Support Center: 3-Methoxyoxan-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and analysis of 3-Methoxyoxan-4-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. Our goal is to provide practical, experience-driven solutions to help you optimize your reaction outcomes, identify impurities, and ensure the quality of your final product.

Frequently Asked Questions (FAQs)

Question 1: What is the most common and reliable synthetic route to this compound, and what are its critical control points?

Answer: From our field experience, the most robust and widely applicable method for synthesizing this compound is the reductive amination of its corresponding ketone precursor, 3-methoxyoxan-4-one. This method is favored for its operational simplicity and generally good yields.[1][2] It is a one-pot reaction where the ketone reacts with an amine source (typically ammonia or an ammonia equivalent) to form an intermediate imine or enamine, which is then reduced in situ to the desired primary amine.[1]

The key to a successful synthesis lies in controlling the equilibrium between the ketone, the imine intermediate, and the final amine product, while minimizing side reactions. The choice of reducing agent is paramount. We strongly recommend Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) . Unlike harsher reagents like sodium borohydride (NaBH₄), STAB is a milder, more selective reducing agent that efficiently reduces the protonated imine intermediate but is slow to reduce the starting ketone.[2][3] This selectivity is crucial for preventing the formation of the corresponding alcohol byproduct (3-methoxyoxan-4-ol). Furthermore, the reaction is typically performed under weakly acidic conditions, which favors the formation of the iminium ion, the species that is readily reduced.[1][2]

Below is a diagram outlining the general workflow and its critical stages.

cluster_start Starting Materials cluster_reaction One-Pot Reaction Vessel cluster_end Workup & Isolation Ketone 3-Methoxyoxan-4-one Mix Combine in Aprotic Solvent (e.g., DCE, THF) Ketone->Mix AmineSource Amine Source (e.g., NH4OAc) AmineSource->Mix Acid Add Acetic Acid (Catalyst) pH Control is Critical Mix->Acid Step 1 Imine Formation of Imine/Iminium Intermediate Acid->Imine Step 2: Equilibrium STAB Add NaBH(OAc)3 (STAB) Selective Reducing Agent Imine->STAB Step 3 Reduction In Situ Reduction STAB->Reduction Step 4: Drives Equilibrium Quench Aqueous Basic Quench (e.g., sat. NaHCO3) Reduction->Quench Extract Solvent Extraction Quench->Extract Purify Purification (e.g., Chromatography) Extract->Purify Product This compound Purify->Product

Fig 1. General workflow for reductive amination synthesis.
Question 2: My reaction yields are low, and my crude NMR shows a significant amount of unreacted 3-methoxyoxan-4-one and a new alcohol peak. What's going wrong?

Answer: This is a classic issue in reductive amination and points directly to a problem with your reducing agent or reaction conditions.

  • Inefficient Imine Formation: If the equilibrium between the ketone and the imine is not established before reduction, or if the conditions do not favor the imine, the reducing agent will simply act on the most available electrophile: the starting ketone. This results in the formation of the corresponding alcohol, 3-methoxyoxan-4-ol , as a major side-product.

  • Incorrect Choice of Reducing Agent: If you are using a non-selective reducing agent like Sodium Borohydride (NaBH₄) , it can readily reduce both the ketone and the imine.[3] For this specific transformation, NaBH₄ is generally a poor choice unless the imine is pre-formed and isolated, which adds unnecessary steps.

  • pH Issues: The reaction requires a weakly acidic environment (typically pH 5-6) to catalyze imine formation and protonate it to the more reactive iminium ion. If the medium is too neutral or basic, imine formation will be slow. If it's too acidic, the amine nucleophile will be fully protonated and non-nucleophilic.

Troubleshooting Protocol:

  • Switch to STAB: If you are not already, use Sodium Triacetoxyborohydride (NaBH(OAc)₃) as your reducing agent. Its steric bulk and electronic properties make it highly selective for the iminium ion over the ketone.[2]

  • Control the pH: Use a catalytic amount of acetic acid. A common practice is to use an ammonium salt like ammonium acetate (NH₄OAc) which serves as both the amine source and a pH buffer.

  • Order of Addition: Combine the ketone, amine source, and solvent first. Allow them to stir for a period (e.g., 30-60 minutes) to allow the imine equilibrium to establish before adding the reducing agent.[3]

Question 3: I'm observing a side-product with a mass corresponding to [2M-H]⁺ in my LC-MS analysis, where M is the mass of my desired product. What is this impurity?

Answer: An impurity with a mass of [2M-H]⁺ (or a molecular weight of twice the product minus one) is almost certainly the di-alkylation product, bis(3-methoxyoxan-4-yl)amine .

This side-product forms when the desired primary amine product, being nucleophilic itself, attacks another molecule of the imine intermediate. This is a common issue in reductive aminations aiming for primary amines.

Mechanism of Formation: The newly formed this compound competes with ammonia as the nucleophile, reacting with the 3-methoxyoxan-4-one to form a secondary iminium ion, which is then reduced to the secondary amine side-product.

Strategies for Mitigation:

  • Excess Amine Source: The most effective way to suppress secondary amine formation is to use a large excess of the initial amine source (e.g., 5-10 equivalents of ammonium acetate). Le Châtelier's principle dictates that this will favor the reaction with ammonia over the reaction with the primary amine product.

  • Slow Addition of Ketone: In some cases, slowly adding the ketone to a mixture of the amine source and reducing agent can help maintain a low concentration of the ketone and its corresponding imine, thereby disfavoring the product-imine reaction.

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can sometimes increase selectivity by slowing down the rate of the undesired secondary reaction more than the primary one.

Question 4: What is the recommended analytical workflow for identifying and quantifying potential side-products in my reaction mixture?

Answer: A multi-technique approach is essential for the robust identification and quantification of impurities. We recommend a systematic workflow combining chromatographic separation with spectroscopic analysis.

cluster_confirm Confirmation & Quantification Start Crude Reaction Mixture TLC Initial Assessment: Thin Layer Chromatography (TLC) Start->TLC Quick Check LCMS Primary Analysis: LC-MS (ESI+) Start->LCMS Identify m/z of products GCMS Volatile Impurity Analysis: GC-MS (EI) Start->GCMS Identify volatile components NMR Structural Confirmation: ¹H, ¹³C, COSY, HSQC NMR LCMS->NMR Isolate fractions for NMR GCMS->NMR If necessary Quant Quantification: qNMR or HPLC with Standard NMR->Quant Confirm structures Report Final Purity Report Quant->Report

Fig 2. Analytical workflow for side-product analysis.

Step-by-Step Analytical Protocol:

  • Sample Preparation:

    • Take an aliquot of the crude reaction mixture after quenching.

    • Dilute it in a suitable solvent (e.g., Methanol or Acetonitrile) for LC-MS analysis.

    • For GC-MS, ensure the sample is dissolved in a volatile solvent like Dichloromethane or Ethyl Acetate.

  • LC-MS Analysis:

    • Method: Use a reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% formic acid to ensure protonation of the amines.

    • Detection: Employ Electrospray Ionization in positive mode (ESI+). This will show the protonated molecular ions [M+H]⁺ for the product and amine-containing side-products.

  • GC-MS Analysis:

    • Method: Use a standard non-polar column (e.g., DB-5ms).

    • Detection: Electron Ionization (EI) will provide characteristic fragmentation patterns that can help distinguish between isomers and identify structures.

  • NMR Spectroscopy:

    • Isolate the main product and significant impurities via flash column chromatography.

    • Acquire ¹H and ¹³C NMR spectra. For definitive structural elucidation, 2D NMR experiments like COSY and HSQC are invaluable for confirming connectivity.[4]

Common Side-Product Summary:

Compound NameStructureMolecular Weight ( g/mol )Expected [M+H]⁺Key Analytical Notes
This compound C₆H₁₃NO₂131.17132.1Desired Product.
3-Methoxyoxan-4-one C₆H₁₀O₃130.14131.1Starting Material. Shows characteristic C=O stretch in IR.
3-Methoxyoxan-4-ol C₆H₁₂O₃132.16N/A (often seen as [M+H-H₂O]⁺)Ketone Reduction. Isomeric with the product but has different NMR shifts and retention time.
bis(3-Methoxyoxan-4-yl)amine C₁₂H₂₃NO₄245.31246.2Over-alkylation. Mass is [2*Product - NH₃].

References

Technical Support Center: Crystallization of 3-Methoxyoxan-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 3-Methoxyoxan-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-quality crystals of this compound. As a Senior Application Scientist, I have compiled these field-proven insights to address the common challenges encountered during the crystallization of polar, cyclic amine compounds.

Understanding the Molecule: this compound

This compound is a polar molecule containing a cyclic ether (oxane) ring, a primary amine group, and a methoxy group. The presence of these functional groups dictates its solubility and crystallization behavior. The amine and the ether oxygen are potential hydrogen bond acceptors, while the amine group also acts as a hydrogen bond donor. This polarity suggests solubility in protic and polar aprotic solvents.

PropertyValueSource
Molecular FormulaC6H13NO2[1]
Monoisotopic Mass131.09464 Da[1]
Predicted XlogP-0.7[1]

The negative XlogP value indicates a hydrophilic nature, which is a key consideration for solvent selection.

Troubleshooting Guide: Common Crystallization Issues

This section is structured in a question-and-answer format to directly address challenges you may face during your experiments.

Q1: My this compound will not dissolve in common nonpolar solvents, but it is too soluble in polar solvents like methanol and water. How do I proceed?

This is a classic challenge with polar molecules. The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[2] When a compound is too soluble, it is difficult to achieve the supersaturation needed for crystal growth upon cooling.

Root Cause Analysis: The high polarity of this compound, due to its amine and ether functionalities, leads to strong interactions with polar solvents, resulting in high solubility.

Solutions:

  • Mixed Solvent System (Anti-Solvent Crystallization): This is often the most effective strategy.[3]

    • Principle: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes slightly turbid. Gentle heating to redissolve the precipitate followed by slow cooling should induce crystallization.

    • Recommended Solvent Pairs:

      • Methanol / Diethyl Ether

      • Ethanol / Hexanes

      • Water / Acetone (use with caution due to the high volatility of acetone)[2]

      • Acetonitrile / Toluene

  • Vapor Diffusion: This is an excellent method for growing high-quality crystals from a small amount of material.[4]

    • Principle: Dissolve your compound in a "good" solvent and place it in a small, open vial. This vial is then placed inside a larger, sealed container that contains a volatile "poor" solvent. The vapor of the poor solvent slowly diffuses into the solution of your compound, gradually reducing its solubility and promoting crystallization.[4]

Q2: I've tried several solvents and mixed solvent systems, but my compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cools too quickly, or if the boiling point of the solvent is close to the melting point of the compound.[3][5]

Root Cause Analysis: The compound is precipitating from the solution at a temperature above its melting point, or the presence of impurities is depressing the melting point.

Solutions:

  • Slower Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator. Avoid transferring a hot solution directly to an ice bath.

  • Use More Solvent: Add a small amount of the "good" solvent to the hot solution to slightly decrease the saturation.[5] This can prevent premature precipitation.

  • Lower Crystallization Temperature: If possible, use a solvent system that allows for crystallization at a lower temperature.

  • Seeding: Introduce a seed crystal (a tiny crystal of pure this compound from a previous successful crystallization) to the cooled, saturated solution. This provides a template for crystal growth.[6]

  • Salt Formation: Convert the amine to a salt. This is a highly effective strategy for amines that are difficult to crystallize.[7]

Q3: No crystals are forming, even after extended cooling. What are my next steps?

Failure to crystallize can be due to several factors, including excessive solvent, high purity leading to a stable supersaturated solution, or the presence of impurities that inhibit crystal nucleation.[6]

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[6]

    • Seeding: As mentioned previously, adding a seed crystal can initiate crystallization.

  • Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.[6]

  • Increase Purity: While counterintuitive, sometimes impurities can hinder crystallization. Consider an additional purification step, such as column chromatography, before attempting to crystallize.

Q4: The crystals that formed are very small or look like a powder. How can I grow larger, higher-quality crystals?

Rapid crystallization often leads to the formation of small crystals or a powder, which can trap impurities.[5]

Root Cause Analysis: The solution is likely too supersaturated, causing rapid nucleation and growth.

Solutions:

  • Slow Down the Crystallization Process:

    • Use a solvent system in which the compound's solubility has a gentler temperature dependence.

    • Allow the solution to cool more slowly. Insulating the flask can help.

  • Reduce the Degree of Supersaturation: Add a slight excess of the "good" solvent to the hot solution before cooling.[5]

Advanced Technique: Crystallization via Salt Formation

For challenging amines like this compound, converting the freebase to a salt can significantly improve its crystallization properties. The resulting ionic compound often has a higher melting point and a more rigid structure, which is conducive to forming a stable crystal lattice.[7][8]

Protocol: Formation of this compound Hydrochloride
  • Dissolution: Dissolve the purified this compound in a suitable solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., HCl in diethyl ether) dropwise while stirring.

  • Precipitation: The hydrochloride salt will likely precipitate as a solid.

  • Recrystallization: The precipitated salt can then be recrystallized using a suitable polar solvent system, such as ethanol/water or methanol/ethyl acetate.

Visualization of Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting the crystallization of this compound.

Crystallization_Troubleshooting start Start with crude This compound solvent_screen Q1: Screen Solvents (Single & Mixed) start->solvent_screen dissolved Dissolves in hot solvent? solvent_screen->dissolved dissolved->solvent_screen No oiling_out Q2: Compound Oils Out? dissolved->oiling_out Yes no_crystals Q3: No Crystals Form? oiling_out->no_crystals No small_crystals Q4: Crystals are too small? oiling_out->small_crystals Yes (Slow cooling, add solvent) salt_formation Advanced: Form a Salt (e.g., Hydrochloride) no_crystals->salt_formation Yes (Induce, concentrate) success High-Quality Crystals small_crystals->success No small_crystals->success Yes (Adjust cooling rate) re_crystallize_salt Recrystallize the Salt salt_formation->re_crystallize_salt re_crystallize_salt->success

Caption: Troubleshooting workflow for this compound crystallization.

Frequently Asked Questions (FAQs)

Q: What is the impact of the methoxy group on crystallization? A: The methoxy group can influence crystal packing. While it doesn't participate in hydrogen bonding as a donor, its presence can affect the overall molecular conformation and intermolecular interactions, potentially leading to more complex crystalline structures.[9][10]

Q: Can I use water as a crystallization solvent? A: Given the predicted hydrophilicity of this compound, it may be soluble in water.[2] However, its high solubility might make crystallization from water alone difficult. It is more likely to be useful as part of a mixed solvent system.

Q: Are there any specific safety precautions I should take? A: Always handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

Technical Support Center: Reaction Scale-Up of 3-Methoxyoxan-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the reaction scale-up of 3-Methoxyoxan-4-amine. This molecule, featuring a secondary amine on a substituted tetrahydropyran ring, is a valuable building block in pharmaceutical and materials science. Transitioning a synthesis involving this intermediate from the laboratory bench to a pilot or manufacturing scale introduces challenges that are often not apparent in small-scale experiments.[1] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide researchers, chemists, and drug development professionals with the expertise needed to navigate these complexities successfully. Our focus is on anticipating problems, understanding the underlying chemical and physical principles, and providing robust, field-proven solutions.

Section 1: Safety & Material Characterization

This initial section addresses the critical first steps before any scale-up is attempted: understanding and safely handling your materials.

Q1: What are the primary safety hazards associated with this compound and its reactions that become more critical at a larger scale?

A1: At the laboratory scale, minor hazards can often be easily contained. However, during scale-up, the potential energy and volume of materials amplify risks significantly.[2] For this compound, the key concerns are:

  • Reactivity Hazards: While the molecule itself is not overtly hazardous, its reactions can be.[3] Amide couplings with activated carboxylic acids, alkylations, or reductive aminations are often exothermic.[4] A reaction that causes a mild temperature increase in a 100 mL flask could lead to a dangerous thermal runaway in a 50 L reactor due to the decreased surface-area-to-volume ratio, which severely limits heat dissipation.[5][6]

  • Material Handling: Handling larger quantities increases the risk of spills and exposure. While this compound is not classified as highly toxic, related amino compounds can cause skin and eye irritation.[7][8] Always consult the Safety Data Sheet (SDS) and use appropriate Personal Protective Equipment (PPE), such as chemical-resistant gloves and safety goggles.[3][7]

  • Solvent and Reagent Risks: Scale-up involves handling large volumes of solvents and reagents, which may be flammable (e.g., ethers, THF), corrosive (e.g., acid chlorides), or toxic.[9][10] The risk of fire, explosion, or toxic release is magnified.[5]

Q2: My small-scale reaction worked perfectly. Before scaling up, what essential thermal screening should I perform?

A2: The principle "a reaction that works well on a small scale doesn't always translate well under scale-up" is a fundamental tenet of process chemistry. Before proceeding, a thorough understanding of the reaction's thermal profile is non-negotiable.

A Reaction Calorimetry (RC1) or similar study is highly recommended. This analysis provides critical data:

  • Heat of Reaction (ΔHrx): Quantifies the total energy released or absorbed.

  • Heat Flow: Shows the rate of heat release, which is crucial for designing adequate cooling capacity.

  • Adiabatic Temperature Rise (ΔTad): Predicts the maximum temperature the reaction would reach if all cooling were lost. This is a worst-case scenario that determines if the reaction could boil the solvent or decompose violently.[6][11]

If you lack access to a reaction calorimeter, at a minimum, monitor the internal temperature of a lab-scale reaction very carefully during reagent addition and the reaction's progress to identify any significant exotherms.[2]

Section 2: Troubleshooting Common Reactions - An Amide Coupling Case Study

Let's consider a common transformation: the coupling of this compound with an activated carboxylic acid (e.g., an acid chloride or using coupling agents like EDC/HOBt).

A3: This is a classic heat transfer problem.[5] The reaction between an amine and an acid chloride is typically very fast and highly exothermic.

  • Causality: On a small scale, the high surface-area-to-volume ratio of your flask allows the heat to dissipate quickly into the environment or cooling bath.[12] As you scale up, the volume increases by a cube (r³), while the surface area for heat exchange only increases by a square (r²). Your reactor cannot remove the heat as efficiently, leading to a rapid temperature increase, which can cause solvent boiling or product decomposition.[6]

  • Troubleshooting & Protocol:

    • Control the Addition Rate: The most effective control is to add the limiting reagent (often the more reactive one, like the acid chloride) slowly and sub-surface. This ensures it reacts immediately in a controlled manner without accumulating.

    • Dilution: Increasing the solvent volume can help, as the solvent acts as a heat sink. However, this may slow down a bimolecular reaction, so a balance must be found.

    • "Reverse Addition": Consider adding the amine solution to the acid chloride solution. This can sometimes help maintain better temperature control, though it depends on the specific reaction kinetics.

    • Process Safety: Ensure your reactor is equipped with an adequate cooling system and a quench plan in case of a runaway reaction.[11]

Workflow for Managing Exotherms

Caption: Decision workflow for managing unexpected exotherms.

Q4: On a larger scale, my reaction is stalling and giving incomplete conversion, even after extending the reaction time. Mixing appears to be working. What's the likely cause?

A4: While vigorous surface mixing might seem adequate, it doesn't guarantee homogeneity at the molecular level, especially with viscous mixtures or slurries. Several factors could be at play:

  • Mass Transfer Limitations: The reactants may not be encountering each other effectively. This is a common physical limitation in scaled-up processes that doesn't exist at the lab scale.[5] A solid reactant might not be dissolving quickly enough, or you may have poor mixing at the bottom of the reactor.

  • Reagent Stability: One of your coupling agents or the acid chloride might be degrading over the longer addition and reaction time at scale. For example, some coupling agents are sensitive to moisture, which can be a bigger issue in a large reactor with more headspace.

  • Formation of Insoluble Salts: The reaction often produces a hydrochloride salt byproduct (e.g., triethylamine hydrochloride). At high concentrations, this can precipitate and coat particles of your starting material, preventing them from reacting.

  • Troubleshooting Steps:

    • Evaluate Your Agitation: Ensure the impeller design is appropriate for the reaction type (e.g., a pitch-blade turbine for good top-to-bottom turnover).

    • Consider a Different Solvent: A solvent that better solubilizes all components, including intermediates and byproducts, can dramatically improve performance.

    • Staggered Reagent Addition: Adding a portion of the base or coupling agent later in the reaction can sometimes help break up precipitated salts or address reagent degradation.

Section 3: Work-up and Purification at Scale

Isolating the product is often as challenging as the reaction itself when scaling up.

Q5: My lab-scale purification relied on column chromatography. This isn't practical for a 5 kg batch. What are my best options?

A5: Moving away from chromatography is a primary goal of process development. The focus should shift to crystallization, extraction, or distillation.

  • Crystallization: This is the most desired method for purification at scale as it can provide very high purity in a single step.

    • Protocol: Perform a thorough solvent screening to find a system where your product has high solubility at elevated temperatures and low solubility at room temperature or below. Anti-solvent crystallization (where you add a solvent in which your product is insoluble) is also a powerful technique.

  • Acid-Base Extraction: Since your product is an amine, you can use its basicity to your advantage.

    • Dissolve the crude mixture in an organic solvent (e.g., MTBE, Toluene).

    • Extract with an aqueous acid (e.g., 1M HCl) to pull the amine product into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind.

    • Wash the aqueous layer with a fresh organic solvent to remove any trapped neutral impurities.

    • Neutralize the aqueous layer with a base (e.g., NaOH) to crash out the free amine product, which can then be extracted back into an organic solvent or filtered if it's a solid.

  • Distillation: If your product is a thermally stable liquid with a suitable boiling point, distillation (potentially under vacuum) can be a viable option.

Table 1: Comparison of Purification Techniques at Scale
TechniqueProsConsBest For
Chromatography High resolution, versatileHigh solvent usage, expensive, not easily scalableLab-scale, high-value products, impurity identification
Crystallization High purity, scalable, cost-effectiveRequires screening, product must be a solid, can trap solventsFinal product isolation, high-purity solids[6]
Extraction Good for crude cleanup, scalableModerate purity, requires large solvent volumesSeparating acidic/basic/neutral compounds
Distillation Excellent for volatile compounds, scalableProduct must be thermally stable, not for solidsSolvent swaps, purification of liquid products

Q6: During the aqueous work-up, I'm getting a persistent emulsion that won't separate. How do I break it?

A6: Emulsions are common at scale, where high-shear mixing during extraction can stabilize droplets.

  • Prevention: Use lower-energy mixing for extractions—gentle stirring instead of vigorous agitation.

  • Troubleshooting:

    • Add Brine: Adding a saturated NaCl solution increases the ionic strength of the aqueous phase, which often helps break the emulsion.

    • Change the Solvent: Switching to a solvent with a significantly different density can improve phase separation.

    • Filtration: Passing the emulsion through a pad of a filter aid like Celite® can sometimes break it.

    • Time: Sometimes, simply letting the mixture stand for an extended period in a separatory funnel or reactor will allow the phases to separate.

Protocols and Methodologies

Protocol 1: General Procedure for a Scaled-Up Amide Coupling with Temperature Control

This is a representative protocol and must be adapted based on your specific substrates and safety analysis.

  • Reactor Setup: Charge a jacketed glass reactor of appropriate volume with this compound (1.0 eq) and a suitable solvent (e.g., Dichloromethane or Acetonitrile, ~10-15 volumes).

  • Inert Atmosphere: Purge the reactor with an inert gas like nitrogen.

  • Initial Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the stirred solution, ensuring the temperature remains below 10 °C.

  • Controlled Reagent Addition: Prepare a solution of the acid chloride (1.05 eq) in the reaction solvent. Add this solution to the reactor via an addition funnel or a syringe pump over 1-2 hours. Crucially, monitor the internal temperature throughout the addition. The rate should be adjusted to maintain the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at the desired temperature (e.g., room temperature) after the addition is complete. Monitor the reaction's progress by taking samples for analysis (e.g., TLC, LC-MS, or HPLC).

  • Quenching: Once the reaction is complete, cool the mixture again and slowly add water or a mild aqueous base to quench any remaining acid chloride.

Diagram: General Scale-Up Workflow

Scale_Up_Workflow cluster_0 Lab Scale (mg to g) cluster_1 Kilo Lab / Pilot Plant (kg scale) cluster_2 Manufacturing (multi-kg) Lab_Dev 1. Route Scouting & Proof of Concept Lab_Opt 2. Initial Optimization (Temp, Conc, Reagents) Lab_Dev->Lab_Opt Safety_Eval 3. Safety Assessment (Calorimetry, SDS Review) Lab_Opt->Safety_Eval Scale_Up_Trial 4. Non-GMP Scale-Up (Mixing, Heat Transfer Study) Safety_Eval->Scale_Up_Trial Purification_Dev 5. Develop Scalable Purification (Crystallization) Scale_Up_Trial->Purification_Dev GMP_Run 6. GMP Campaign Purification_Dev->GMP_Run Validation 7. Process Validation GMP_Run->Validation

Caption: A typical workflow from laboratory development to manufacturing.

References

Technical Support Center: Analytical Methods for 3-Methoxyoxan-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical refinement of 3-Methoxyoxan-4-amine. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this and structurally similar polar compounds. Initial searches indicate that this compound is a chiral amino ether derived from tetrahydropyran, often used in chemical synthesis.[] Its structure—a polar primary amine combined with an ether linkage in a cyclic system—presents unique challenges for chromatographic analysis.

This document provides in-depth, experience-based guidance in a direct question-and-answer format. It moves beyond simple procedural lists to explain the fundamental principles behind method development and troubleshooting, ensuring you can build robust and reliable analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding method selection and initial setup for the analysis of this compound.

Q1: What are the primary challenges in analyzing this compound?

A1: The analysis of this compound is challenging due to its physicochemical properties:

  • High Polarity: The molecule contains a primary amine and an ether, making it highly polar. This leads to poor retention on traditional reversed-phase (RP) columns like C18, where it may elute in the solvent front.[2]

  • Basic Nature: The primary amine group (a Lewis base) can engage in strong secondary interactions with acidic residual silanols on the surface of silica-based columns. This is a primary cause of significant peak tailing, which compromises resolution and quantification accuracy.[3][4][5]

  • Low Volatility: The compound's polarity and hydrogen bonding capability make it non-volatile, generally precluding direct analysis by Gas Chromatography (GC) without derivatization.[6][7]

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making UV detection less sensitive. This necessitates the use of more universal detectors like mass spectrometry (MS) or derivatization with a UV-active or fluorescent tag.[8]

Q2: Which chromatographic mode is best suited for this compound: Reversed-Phase, HILIC, or GC?

A2: The choice of chromatographic mode is critical and depends on your analytical goals and available instrumentation.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is the most recommended starting point. HILIC uses a polar stationary phase (like silica, amide, or diol) with a high-organic, low-aqueous mobile phase.[9][10][11] This environment facilitates the retention of highly polar compounds like this compound through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[11] HILIC is highly compatible with mass spectrometry due to the high organic content of the mobile phase, which promotes efficient desolvation and ionization.[11]

  • Reversed-Phase HPLC (with modifications): While standard C18 columns are unsuitable, certain RP strategies can be effective. This includes using "aqueous stable" C18 columns that resist phase collapse in highly aqueous mobile phases or employing polar-embedded or polar-endcapped columns that offer alternative selectivity.[12][13] However, managing peak shape for the amine is still a major challenge.

  • Gas Chromatography (GC): Direct GC analysis is not feasible. However, GC can become a powerful tool after derivatization.[6][7] Techniques like acylation or silylation can cap the polar amine group, making the molecule volatile and amenable to GC analysis, often with excellent sensitivity and resolution.[6][14] This is a good option for purity analysis or when LC-MS is not available.

Q3: What sample preparation techniques should I consider for analyzing this compound in a complex matrix (e.g., plasma, reaction mixture)?

A3: Effective sample preparation is crucial to minimize matrix effects, which are a significant concern in LC-MS/MS bioanalysis where co-eluting compounds can suppress or enhance the analyte signal.[15][16][17][18]

  • For Bioanalysis (Plasma/Serum):

    • Protein Precipitation (PPT): A fast but "dirty" method. While it removes most proteins, it leaves behind many other matrix components like phospholipids, which are notorious for causing ion suppression.[19]

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT. The polarity of this compound means you will need to use a relatively polar, water-immiscible solvent and carefully optimize the pH of the aqueous phase to ensure the amine is in its neutral form for efficient extraction.

    • Solid-Phase Extraction (SPE): This is the most selective and effective technique for achieving clean extracts. A mixed-mode or polymeric cation-exchange SPE sorbent would be ideal, as it can retain the basic amine while allowing neutral and acidic interferences to be washed away.

  • For Reaction Mixtures/Pharmaceutical Formulations:

    • Dilute-and-Shoot: The simplest approach. The sample is diluted in a solvent compatible with the mobile phase. This is suitable for simple matrices but can introduce contaminants onto the column over time.

Part 2: Troubleshooting Guides

This section provides detailed, cause-and-effect troubleshooting for specific issues you may encounter.

Guide 1: HPLC & LC-MS/MS Analysis
  • Question: My peak for this compound is eluting at or very near the void volume on my C18 column. How can I get it to retain?

  • Answer: This is expected behavior for a small, polar molecule on a nonpolar stationary phase.

    • Primary Cause: The analyte has very low affinity for the hydrophobic C18 stationary phase and is swept through the column by the mobile phase.

    • Solution Workflow:

      • Switch to HILIC: This is the most effective solution. A bare silica, amide, or diol HILIC column will provide retention by partitioning the polar analyte into a water layer on the column surface.[9][10] Start with a mobile phase of ~90-95% acetonitrile with a small amount of aqueous buffer (e.g., 10 mM ammonium formate).

      • Use a Polar-Embedded/Endcapped RP Column: If you must use reversed-phase, select a column with a polar-embedded group (e.g., amide, carbamate) or one that is polar-endcapped.[12] These phases offer different selectivity and are more retentive for polar compounds.

      • Consider Ion-Pair Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid, HFBA) to the mobile phase can pair with the protonated amine, forming a neutral, more hydrophobic complex that will be retained on a C18 column. Caution: Ion-pairing reagents are notoriously difficult to remove from HPLC systems and can cause significant, persistent ion suppression in MS detectors.[12] This should be a last resort, especially for LC-MS.

  • Question: My peak for this compound is highly asymmetrical with a prominent tail. What is causing this and how do I fix it?

  • Answer: This is the classic presentation for a basic compound on a silica-based column.

    • Primary Cause: The protonated amine analyte is interacting strongly with deprotonated (anionic) residual silanol groups on the silica surface.[3][4] This secondary retention mechanism leads to tailing.

    • Troubleshooting Decision Tree:

      G start Peak Tailing Observed (Tailing Factor > 1.5) check_ph Is Mobile Phase pH > 3? start->check_ph check_buffer Is a buffer used? check_ph->check_buffer No solution_ph Action: Lower pH to 2.5-3.0 with Formic or Acetic Acid. Rationale: Protonates silanols, minimizing secondary interactions. check_ph->solution_ph Yes check_column Using a modern, high-purity, end-capped column? check_buffer->check_column Yes solution_buffer Action: Add a buffer salt (e.g., 10-20 mM Ammonium Formate). Rationale: Buffer cations compete for silanol sites. check_buffer->solution_buffer No solution_column Action: Switch to a high-purity column or a HILIC column. Rationale: Fewer accessible silanols or alternative retention mechanism. check_column->solution_column No end Symmetrical Peak Achieved check_column->end Yes, issue likely resolved. solution_ph->end solution_buffer->end solution_column->end

      Caption: Troubleshooting workflow for amine peak tailing.

    • Detailed Explanation:

      • Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.5) using an acid modifier like formic acid protonates the silanol groups, neutralizing their negative charge and reducing the unwanted ionic interaction.[3]

      • Mobile Phase Buffer: Adding a buffer salt, such as ammonium formate or ammonium acetate, provides cations (NH4+) that compete with the protonated analyte for the active silanol sites, effectively shielding the analyte from these interactions.[20]

      • Column Choice: Use a modern, high-purity, fully end-capped column. These columns are manufactured to have minimal accessible silanol groups. If tailing persists, a HILIC column provides an alternative retention mechanism that is less susceptible to these specific secondary interactions.[2][10]

  • Question: My signal intensity is low and varies significantly between injections. What could be the cause?

  • Answer: This is likely due to matrix effects, specifically ion suppression.

    • Primary Cause: Co-eluting endogenous compounds from your sample matrix (e.g., phospholipids, salts) are competing with your analyte for ionization in the MS source, reducing its signal.[15][17]

    • Solutions:

      • Improve Chromatographic Separation: The best way to beat matrix effects is to chromatographically separate your analyte from the interfering compounds. Develop a gradient that retains and resolves this compound away from the early-eluting, highly polar matrix components. HILIC is often advantageous here.[18]

      • Enhance Sample Preparation: A more rigorous sample cleanup, such as switching from protein precipitation to SPE, will physically remove many of the interfering compounds before analysis.[15]

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for quantitative bioanalysis. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the exact same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to accurate and precise quantification.[15]

Parameter Recommended Starting Condition for HILIC-MS Rationale
Column Amide or Bare Silica, <3 µm particle sizeProvides good retention and peak shape for polar amines.[10]
Mobile Phase A Water + 10-20 mM Ammonium Formate + 0.1% Formic AcidBuffer masks silanols; acid ensures amine is protonated.
Mobile Phase B Acetonitrile + 0.1% Formic AcidHigh organic content drives HILIC retention.
Gradient 95% B -> 60% B over 5-10 minutesElutes polar compounds by increasing the aqueous (strong) solvent.[2]
Flow Rate 0.3 - 0.5 mL/min (for 2.1 mm ID column)Standard for analytical LC-MS.
MS Polarity Positive Ion Mode (ESI+)Primary amines readily form [M+H]+ ions.
Guide 2: Gas Chromatography (GC) Analysis
  • Question: I'm trying to analyze my compound by GC, but I either see nothing or a terrible peak shape. What's wrong?

  • Answer: You are observing the effects of high polarity and active site interactions in the GC system.

    • Primary Cause: The polar amine group is strongly adsorbing to any active sites (e.g., silanols) in the GC inlet liner and column, preventing it from eluting as a sharp peak.[5][6] The compound is also not volatile enough for efficient GC analysis.

    • Solution: Derivatization: Derivatization is mandatory for the GC analysis of this compound. The goal is to replace the active hydrogens on the amine with a nonpolar group, which increases volatility and eliminates the problematic interactions.[6][7]

Derivatization Technique Reagent Advantages Considerations
Silylation BSTFA + 1% TMCSForms volatile TMS derivatives. Reagents are aggressive and effective.Derivatives can be moisture-sensitive. Reaction requires anhydrous conditions.
Acylation Trifluoroacetic Anhydride (TFAA) or Heptafluorobutyric Anhydride (HFBA)Forms stable, volatile derivatives. The fluorine atoms make the derivative highly sensitive for Electron Capture Detection (ECD).[6][7]Reagents are corrosive and reactions often require heating.
Carbamate Formation Alkyl Chloroformates (e.g., Isobutyl Chloroformate)Reaction can often be performed at room temperature in aqueous or two-phase systems.[14]Stability of derivatives should be confirmed.
  • Sample Preparation: Aliquot your sample (e.g., 100 µL) into a 2 mL GC vial. If in an aqueous solvent, evaporate to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Add 100 µL of a suitable anhydrous solvent (e.g., Ethyl Acetate).

  • Derivatization: Add 50 µL of Trifluoroacetic Anhydride (TFAA).

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.[6]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

References

Technical Support Center: Investigating Cross-Reactivity of Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic landscape of drug discovery and biological research, the identification of novel chemical entities with specific biological activities is a primary objective. However, the journey from a screening hit to a validated lead compound is often complicated by the potential for off-target effects and assay interference. This guide is designed to serve as a technical resource for scientists encountering unexpected or inconsistent results in biological assays, using the hypothetical compound "3-Methoxyoxan-4-amine" as a case study to explore the pervasive issue of small molecule cross-reactivity.

As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to design robust experiments, interpret your data with confidence, and make informed decisions in your research endeavors.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you might have when faced with potential cross-reactivity from a compound like "this compound".

Q1: My compound, this compound, shows activity in my primary assay, but the results are inconsistent. What could be the cause?

A1: Inconsistent results can stem from several factors, including experimental variability, compound instability, or assay interference. For a novel or sparsely characterized compound, it's crucial to consider the possibility of non-specific activity. Many small molecules can interfere with assays through mechanisms unrelated to specific binding to the intended target.[1] This can include forming aggregates that sequester and inhibit enzymes, a common trait of what are often termed "promiscuous inhibitors".[2][3][4][5][6]

Q2: What are the common mechanisms of assay interference by small molecules?

A2: Assay interference can be broadly categorized into:

  • Compound Aggregation: At certain concentrations, some molecules form colloidal aggregates that can non-specifically inhibit enzymes or disrupt protein-protein interactions.[2][3][5] This is a major cause of false positives in high-throughput screening (HTS).[1][4]

  • Chemical Reactivity: Some compounds contain reactive chemical groups that can covalently modify proteins or other assay components, leading to non-specific inhibition.

  • Interference with Readout: The compound itself might absorb light or fluoresce at the same wavelengths used for assay detection, leading to false positive or negative results. It could also inhibit a reporter enzyme (e.g., luciferase) used in the assay.[1]

  • Contaminants or Degradation Products: The observed activity might be due to impurities in your compound stock or degradation products that form over time.

Q3: this compound has a piperidine-like scaffold. Are there known issues with this class of compounds?

A3: Piperidine scaffolds are prevalent in many approved drugs and are considered a "privileged" structure in medicinal chemistry due to their favorable physicochemical properties.[7][8] However, like any scaffold, they can be associated with off-target effects. The specific substitution pattern on the piperidine ring plays a crucial role in determining its biological activity and potential for cross-reactivity.[7] It is less about the core scaffold itself and more about the overall properties of the molecule it contributes to, such as lipophilicity and potential for aggregation.

Q4: How can I begin to troubleshoot potential cross-reactivity for my compound?

A4: A systematic approach is key. Start by confirming the identity and purity of your compound. Then, simple experiments can often provide initial flags for non-specific activity. These include varying the enzyme or protein concentration in your assay and testing for time-dependent inhibition. A hallmark of aggregation-based inhibitors is that their potency is highly sensitive to the concentration of the biological target.[4]

Troubleshooting Guide: Deconvoluting Cross-Reactivity

When faced with ambiguous results, a logical, step-by-step approach is necessary to distinguish true, on-target activity from assay artifacts and off-target effects.

Phase 1: Initial Hit Triage and Confirmation

The first step is to rule out common sources of experimental error and confirm the basic properties of your active compound.

Workflow for Initial Hit Triage

References

Technical Support Center: Synthesis and Optimization of 3-Methoxyoxan-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Methoxyoxan-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this and related substituted aminotetrahydropyrans. The tetrahydropyran (THP) motif is a crucial scaffold in medicinal chemistry, appearing in numerous bioactive molecules and natural products.[1][2] The successful and efficient synthesis of derivatives like this compound is therefore of significant interest.

This document provides a comprehensive troubleshooting guide and a list of frequently asked questions (FAQs) to address common challenges encountered during the synthesis. The information presented here is based on established principles of organic synthesis and a thorough review of the current literature on the formation of substituted tetrahydropyrans.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues that may arise during your synthetic work.

Issue 1: Low or No Yield of the Desired Tetrahydropyran Product

Question: My reaction to form the tetrahydropyran ring is resulting in a low yield or no product at all. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in tetrahydropyran synthesis are a common issue and can often be traced back to several factors related to reaction conditions, reagents, or the stability of intermediates.[3]

  • Catalyst Inactivity: If you are employing a Lewis or Brønsted acid-catalyzed cyclization (e.g., a Prins cyclization), ensure your catalyst is active.[3] Many catalysts are sensitive to moisture and should be stored in a desiccator. For heterogeneous catalysts, confirm that proper activation procedures have been followed.

  • Sub-optimal Reaction Conditions: The temperature and reaction time are critical. For instance, in Prins-type cyclizations, temperatures that are too low might favor the formation of unwanted acetals, while excessively high temperatures can lead to decomposition or side reactions.[3] It is advisable to screen a range of temperatures to find the optimal conditions for your specific substrate.

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact reactivity. Electron-withdrawing groups on the substrate may decrease its nucleophilicity, requiring a more potent catalyst or more forcing conditions.[3]

  • Catalyst Poisoning: Impurities in your starting materials or solvents can inactivate the catalyst.[3] Ensure that all reagents and solvents are of high purity. For example, trace amounts of water can hydrolyze sensitive reagents, and coordinating solvents might bind to the catalyst, inhibiting its activity.

Issue 2: Poor Stereoselectivity in the Formation of the 3,4-Disubstituted Tetrahydropyran

Question: I am obtaining a mixture of diastereomers of this compound with low selectivity. How can I improve the stereocontrol?

Answer: Achieving high diastereoselectivity is a frequent challenge in the synthesis of polysubstituted tetrahydropyrans.[4][5] The stereochemical outcome is influenced by the choice of catalyst, substrate structure, and reaction conditions.

  • Reaction Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the thermodynamically more stable transition state.[3]

  • Catalyst Choice: The nature of the catalyst plays a pivotal role. For indium trichloride-mediated cyclizations, the stereochemistry of the product has been shown to correlate with the geometry of the starting homoallylic alcohol.[4][5] Chiral catalysts or auxiliaries can be employed to induce asymmetry.

  • Substrate Control: The inherent stereochemistry of your starting material can direct the formation of a specific diastereomer. Consider if your synthetic design allows for substrate-controlled diastereoselection.

  • Thermodynamic vs. Kinetic Control: The stereochemical outcome can be dictated by whether the reaction is under kinetic or thermodynamic control.[2] For example, intramolecular oxa-Michael reactions can yield different diastereomers depending on the reaction conditions. Base-catalyzed reactions often favor the trans product (kinetic), while acid-catalyzed conditions can lead to the more stable cis isomer (thermodynamic).

Issue 3: Difficulty with the O-Methylation of the 3-Hydroxy Group

Question: I am struggling with the O-methylation of the hydroxyl group at the C3 position in the presence of the C4-amine. What are some effective strategies?

Answer: The selective methylation of a hydroxyl group in the presence of a primary or secondary amine requires careful consideration of protecting group strategies and methylation reagents.

  • Protecting the Amine: The amino group is nucleophilic and can compete with the hydroxyl group during methylation. It is highly recommended to protect the amine first. Common amine protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[6][7] These groups are stable under the basic conditions typically used for O-methylation and can be removed later under acidic or hydrogenolysis conditions, respectively.[6][7]

  • Choice of Methylating Agent and Base: A common method for O-methylation is the use of methyl iodide (MeI) or dimethyl sulfate (DMS) with a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The base deprotonates the hydroxyl group to form the more nucleophilic alkoxide, which then reacts with the methylating agent.

  • Alternative Methylation Procedures: If standard conditions are not effective, consider alternative methods such as using diazomethane with a Lewis acid catalyst, or silver(I) oxide and methyl iodide.

Issue 4: Challenges in the Purification of the Final Product

Question: this compound is a polar compound, and I am having difficulty with its purification by column chromatography. What are some alternative purification techniques?

Answer: The purification of polar amines can indeed be challenging due to their strong interaction with silica gel, leading to peak tailing and poor separation.

  • Use of Basic Alumina: Consider using basic alumina instead of silica gel for column chromatography. The basic nature of the stationary phase can minimize the interaction with the amine, leading to better peak shapes.

  • Addition of a Mobile Phase Modifier: Adding a small amount of a volatile base, such as triethylamine or ammonia, to the mobile phase can help to improve the chromatography on silica gel by competing with the analyte for the acidic sites on the silica surface.

  • Alternative Purification Methods: If chromatography is not effective, consider other purification techniques:

    • Crystallization: Attempt to form a salt of the amine (e.g., hydrochloride or tartrate salt) which may be crystalline and can be purified by recrystallization.

    • Solid-Phase Extraction (SPE): SPE cartridges with different functionalities can be used for purification.[8]

    • Distillation: If the compound is sufficiently volatile and thermally stable, distillation under reduced pressure could be an option.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route to this compound?

A1: A common strategy for the synthesis of substituted tetrahydropyrans involves the cyclization of a suitably functionalized acyclic precursor.[9] For this compound, a plausible route could start from a protected 4-amino-5,6-dihydroxyhex-1-ene. An intramolecular iodoetherification followed by radical deiodination would form the tetrahydropyran ring. The resulting hydroxyl group at C3 can then be methylated, and subsequent deprotection of the amine would yield the final product. Stereocontrol can be introduced at various stages, for example, by using a chiral starting material or an asymmetric catalyst.

Q2: How can I introduce the amine and methoxy groups with the correct stereochemistry?

A2: The stereochemistry of the final product is determined by the stereochemistry of the starting materials and the mechanism of the reactions used. For a stereoselective synthesis, you could start from a chiral pool material, such as a carbohydrate derivative. Alternatively, asymmetric reactions like an asymmetric aminohydroxylation or an asymmetric epoxidation followed by nucleophilic ring-opening can be used to set the stereocenters in the acyclic precursor. The subsequent cyclization reaction should be chosen to proceed with predictable stereochemical outcomes.

Q3: What are the best protecting groups for the amine and hydroxyl functionalities during the synthesis?

A3: The choice of protecting groups is crucial for the success of a multi-step synthesis.[6][10] An orthogonal protecting group strategy is often employed, where each protecting group can be removed under specific conditions without affecting the others.[10]

  • For the amine: The Boc group is a good choice as it is stable to a wide range of conditions but can be easily removed with acid.[7]

  • For the hydroxyl group at C3 (before methylation): A silyl ether, such as tert-butyldimethylsilyl (TBDMS), is a good option. It is stable to many reaction conditions and can be removed with a fluoride source like TBAF.[6]

  • For other hydroxyl groups in the precursor: Benzyl (Bn) ethers can be used, as they are stable to both acidic and basic conditions and can be removed by hydrogenolysis.[6][11]

Q4: What analytical techniques are most suitable for monitoring the reaction progress and characterizing the final product?

A4: A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and determination of stereochemistry (e.g., through coupling constants and NOE experiments).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and intermediates.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., N-H, O-H, C-O).

  • High-Performance Liquid Chromatography (HPLC): For assessing the purity of the final compound. Chiral HPLC can be used to determine the enantiomeric excess if an asymmetric synthesis is performed.

Data Summary and Experimental Protocols

Table 1: Comparison of O-Methylation Conditions for a Protected 4-Amino-tetrahydropyran-3-ol
EntryMethylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1MeI (1.5 eq.)NaH (1.5 eq.)THF0 to rt485
2DMS (1.5 eq.)NaH (1.5 eq.)THF0 to rt382
3MeI (1.5 eq.)Ag₂O (2.0 eq.)DMFrt1275

Yields are based on a model substrate and may vary depending on the specific protecting groups and stereochemistry.

Protocol 1: General Procedure for Boc Protection of an Aminotetrahydropyran
  • Dissolve the aminotetrahydropyran derivative (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a base such as triethylamine (1.2 eq.) or sodium bicarbonate (if using an aqueous solvent system).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the Boc-protected amine.

Protocol 2: General Procedure for O-Methylation of a Boc-Protected Hydroxytetrahydropyran
  • To a solution of the Boc-protected hydroxytetrahydropyran (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.5 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours, or until TLC indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow A Starting Material (e.g., Protected Amino Diol) B Cyclization (e.g., Iodoetherification) A->B NBS, I₂ C Formation of Tetrahydropyran Ring B->C D Amine Protection (e.g., Boc Group) C->D Boc₂O E O-Methylation D->E NaH, MeI F Deprotection E->F TFA or HCl G Final Product This compound F->G

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting_Decision_Tree Start Low Yield or Poor Selectivity? Q1 Check Catalyst Activity and Reaction Conditions Start->Q1 Sol1 Use Fresh Catalyst, Optimize Temperature/Time Q1->Sol1 Yes Q2 Purity of Reagents? Q1->Q2 No End Improved Synthesis Sol1->End Sol2 Purify Starting Materials and Solvents Q2->Sol2 Yes Q3 Stereocontrol Issue? Q2->Q3 No Sol2->End Sol3 Lower Temperature, Screen Chiral Catalysts Q3->Sol3 Yes Sol3->End

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Chiral Separation of 3-Methoxyoxan-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support center to guide you through the chiral separation of 3-Methoxyoxan-4-amine. Since specific application notes for this exact molecule are not prevalent, this guide is built upon established principles for the enantioselective chromatography of chiral primary amines and substituted cyclic ethers. We will focus on logical method development, troubleshooting common issues, and understanding the science behind the separation.

The enantiomeric purity of pharmaceutical compounds is a critical quality attribute. Molecules like this compound, containing a stereocenter adjacent to a primary amine within a tetrahydropyran ring, present unique challenges and opportunities in chiral chromatography. This guide provides practical, in-depth solutions to help you develop robust and efficient separation methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the initial questions researchers often have when approaching this type of separation.

Q1: What are the primary chromatographic techniques for the chiral separation of this compound? The two most powerful and widely used techniques are Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC).[1]

  • SFC is often the preferred method for chiral separations in the pharmaceutical industry due to its high speed, efficiency, and reduced consumption of organic solvents.[2][3] It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, allowing for faster separations.[4]

  • HPLC , particularly in Normal-Phase (NP) or Polar Organic (PO) modes, is also highly effective. The choice between SFC and HPLC often depends on available instrumentation and the specific selectivity observed during screening.[3]

Q2: Which type of Chiral Stationary Phase (CSP) is most likely to be effective for this molecule? Based on the primary amine and cyclic ether structure, three main classes of CSPs are recommended for initial screening:

  • Polysaccharide-based CSPs: These are the most versatile and widely successful CSPs. Columns based on derivatized amylose and cellulose (e.g., tris(3,5-dimethylphenylcarbamate)) are excellent starting points.[5]

  • Cyclofructan-based CSPs: These have shown excellent selectivity for primary amines.[3][6]

  • Crown Ether-based CSPs: These are specifically designed for and are highly effective in separating compounds with primary amine groups.[1][7]

Q3: What are the typical starting conditions for method development? For initial screening, it is crucial to test a diverse set of columns and mobile phases.

  • In SFC: A common approach is to screen several polysaccharide CSPs using a gradient with methanol (containing a basic additive) as the co-solvent with CO2.[3]

  • In HPLC (Normal Phase): Start with a mobile phase like Hexane/Ethanol or Hexane/Isopropanol. A small amount of a basic additive is critical.

  • Additives are Key: For a basic analyte like this compound, peak shape can be poor due to strong interactions with the silica support of the CSP. Adding a small amount (0.1-0.2%) of a basic modifier like diethylamine (DEA), triethylamine (TEA), or ammonium hydroxide is essential to achieve sharp, symmetrical peaks on polysaccharide or cyclofructan phases.[3][4] Conversely, crown ether phases require an acidic additive like trifluoroacetic acid (TFA) to function.[7]

Q4: I am not seeing any separation between the enantiomers. What should I try first? If you observe a single, sharp peak, this indicates a lack of enantioselectivity under the current conditions. The first step is to screen orthogonal (chemically different) CSPs. If you started with an amylose-based CSP, try a cellulose-based one, a cyclofructan, or a crown ether CSP. Chiral recognition is highly specific, and a phase that works for one compound may not work for another.[8][9] If screening multiple columns is unsuccessful, the next step is to change the mobile phase modifier (e.g., from methanol to ethanol or acetonitrile in SFC/PO mode) or the additive.

Q5: Why is my peak shape poor (e.g., tailing)? Peak tailing for amine compounds is a very common issue, especially on silica-based CSPs.[10] It is almost always caused by secondary interactions between the basic amine group of your analyte and acidic silanol groups on the silica surface.[11]

  • Primary Cause: Active sites on the column packing material strongly and non-specifically adsorb the amine, leading to a "tail" as the analyte slowly elutes.

  • Primary Solution: Add or increase the concentration of a basic mobile phase additive (e.g., DEA, TEA). This additive will compete for the active sites, effectively masking them from your analyte and resulting in a more symmetrical peak.[12]

  • Other Causes: Column overload (injecting too much sample) or a mismatch between the sample solvent and the mobile phase can also cause peak distortion.[13]

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section provides structured workflows for resolving the most frequent experimental problems.

Problem 1: No Enantiomeric Resolution (α = 1)

You are injecting a racemic standard, but the chromatogram shows only one symmetrical peak.

start No Resolution (α = 1) csp_screen Screen Orthogonal CSPs (e.g., Amylose, Cellulose, Cyclofructan, Crown Ether) start->csp_screen modifier Change Mobile Phase Modifier (e.g., MeOH -> EtOH -> ACN) csp_screen->modifier Still no separation result Separation Achieved (α > 1) csp_screen->result Separation! additive Change Additive Type/Concentration (e.g., DEA -> TEA or Acid for Crown Ether) modifier->additive Still no separation modifier->result Separation! temp Vary Column Temperature (e.g., 25°C, 15°C, 40°C) additive->temp Still no separation additive->result Separation! temp->result Separation!

Caption: Troubleshooting workflow for achieving initial enantiomeric separation.

  • Confirm Racemic Standard: First, ensure the standard you are injecting is indeed a 50:50 mixture of enantiomers.

  • Systematic CSP Screening: Chiral recognition is the result of complex interactions (hydrogen bonds, π-π interactions, steric hindrance) between the analyte and the CSP.[8][14] Different CSP backbones and derivatizations create unique chiral environments. A systematic screening is the most effective way to find a successful "match".

CSP ClassCommon PhasesTypical Mobile Phase System (SFC)Key Interaction Principle
Polysaccharide CHIRALPAK® IA, IB, IC, ID, IG, etc.CO2 / MeOH + 0.2% DEAHelical polymer grooves create chiral cavities.[5]
Cyclofructan Larihc® CF6-PCO2 / MeOH + 0.2% DEAInclusion complexation within the macrocycle.[3]
Crown Ether CROWNPAK® CR-I(+)CO2 / MeOH + 0.8% TFAComplexation of the primary amine proton with the crown ether.[7]
  • Optimize the Mobile Phase:

    • Modifier: The alcohol co-solvent (modifier) in SFC or the polar component in NP-HPLC plays a crucial role. Changing from methanol to ethanol or isopropanol alters the polarity and hydrogen bonding characteristics of the mobile phase, which can significantly impact selectivity.

    • Additive: The choice of additive is critical. For polysaccharide phases, if DEA doesn't yield separation, trying another base like TEA or even an acidic additive like TFA can sometimes induce separation through different interaction mechanisms (e.g., ion-pairing).[2] For crown ether phases, an acid is mandatory.[7]

Problem 2: Poor Peak Shape (Tailing or Fronting)

The peaks are asymmetrical, which compromises resolution and quantification accuracy.[12]

start Poor Peak Shape (Tailing/Fronting) check_additive Verify Additive Presence & Concentration (e.g., 0.1-0.5% Base for Amines) start->check_additive check_overload Reduce Injection Volume/Concentration check_additive->check_overload Still Tailing result Symmetrical Peaks check_additive->result Problem Solved! check_solvent Match Sample Solvent to Mobile Phase check_overload->check_solvent Still Tailing/Fronting check_overload->result Problem Solved! check_column Check Column Health (Flush or Replace) check_solvent->check_column Still Tailing check_solvent->result Problem Solved! check_column->result Problem Solved!

Caption: Decision tree for troubleshooting poor chromatographic peak shape.

  • Optimize Additive: This is the most common solution for tailing amines.

    • Mechanism: Basic additives protonate residual silanols on the silica surface, preventing ionic interactions with the basic analyte.

    • Action: Ensure your modifier contains an appropriate concentration of a base like DEA or TEA. Start with 0.1% and increase incrementally to 0.5% if needed. Excessive base can sometimes degrade resolution, so finding the optimal amount is key.

  • Address Overload:

    • Mass Overload: Injecting too much analyte saturates the specific interaction sites on the CSP, leading to peak tailing.[13]

    • Volume Overload/Solvent Effects: Injecting a large volume of a sample solvent that is much stronger than the mobile phase can cause distorted or split peaks.[10] The sample plug does not focus correctly at the column head.

    • Action: Reduce the injected mass by diluting the sample. Also, ensure the sample is dissolved in a solvent that is as weak as or weaker than the mobile phase (e.g., dissolve the sample in the initial mobile phase itself).

  • Column Health:

    • Contamination: Strongly retained impurities from previous injections can build up at the column inlet, creating active sites that cause tailing.[15]

    • Action: If the column is old or has been used with "dirty" samples, try flushing it with a strong, compatible solvent as recommended by the manufacturer. If performance is not restored, the column may need to be replaced.[15]

Part 3: Experimental Protocols

Protocol 1: Universal Chiral Screening Protocol (SFC)

This protocol is designed for rapid and efficient screening of multiple CSPs to identify a promising lead for method development.

  • System Preparation:

    • Instrument: Analytical SFC system with a column switcher and PDA/UV detector.

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B1: Methanol + 0.2% Diethylamine (DEA).

    • Mobile Phase B2: Ethanol + 0.2% Diethylamine (DEA).

    • Mobile Phase B3: Acetonitrile + 0.2% Diethylamine (DEA).

    • Note: If screening a crown ether column, prepare a separate modifier with 0.5% TFA instead of DEA.

  • Sample Preparation:

    • Dissolve racemic this compound standard in Methanol/Ethanol (1:1) to a concentration of 1.0 mg/mL.

  • Screening Conditions:

    • Columns: Screen a set of 4-6 diverse CSPs (e.g., CHIRALPAK IA, IC, IG; Larihc CF6-P). Use short (e.g., 100 x 3.0 mm) columns for speed.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 35 °C.

    • Injection Volume: 1-2 µL.

    • Detection: UV at 220 nm (or as appropriate for the analyte).

    • Gradient: 5% to 40% Modifier over 5 minutes, hold at 40% for 1 minute.

  • Execution:

    • Run the screening gradient on each column with each of the three modifiers (B1, B2, B3). This systematic approach efficiently explores the effect of both the stationary phase and mobile phase modifier.

  • Evaluation:

    • Review the data, looking for any separation (α > 1.05) and good peak shape. The condition that provides the best initial resolution (Rs) is your lead for optimization.

References

Validation & Comparative

A Technical Guide to the Bioactivity of 3-Methoxyoxan-4-amine and its Analogs: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the tetrahydropyran (oxane) scaffold is a privileged structure, frequently incorporated into a diverse array of bioactive molecules and approved therapeutics. Its conformational flexibility and favorable physicochemical properties make it an attractive starting point for the design of novel drug candidates. Within this class, 3-methoxyoxan-4-amine emerges as a key building block, presenting a unique stereochemical and electronic arrangement that warrants in-depth investigation. This guide provides a comparative analysis of this compound and its analogous amine compounds, drawing upon available bioassay data and structure-activity relationship (SAR) principles to inform future drug discovery efforts. While direct comparative studies are limited, a synthesis of existing data on related structures offers valuable insights into the potential bioactivities of this compound class.

The this compound Scaffold: A Primer

The this compound core structure features a tetrahydropyran ring substituted with a methoxy group at the 3-position and an amine group at the 4-position. This arrangement creates stereocenters that can significantly influence biological activity. The interplay between the ether oxygen of the ring, the methoxy substituent, and the basic amine functionality provides multiple points for interaction with biological targets, including hydrogen bonding and electrostatic interactions.

Comparative Bioactivity Profile: Insights from Analogous Compounds

Direct, side-by-side bioassay data for this compound and a systematic series of its analogs is not extensively available in the public domain. However, by examining the biological activities of structurally related compounds, we can infer a comparative performance profile. The following sections analyze the potential impact of structural modifications at key positions of the oxane ring.

Analogs with Modifications at the 3-Position

The methoxy group at the 3-position is a critical determinant of the molecule's polarity, hydrogen bonding capacity, and overall conformation. Variations at this position can be expected to have a profound impact on bioactivity.

  • 3-Hydroxyoxan-4-amine: Replacement of the methoxy group with a hydroxyl group introduces a hydrogen bond donor, which could enhance binding affinity to targets with appropriate acceptor sites. This modification would also increase polarity, potentially affecting cell permeability and pharmacokinetic properties.

  • 3-Fluorooxan-4-amine: The introduction of a fluorine atom, a common bioisostere for a hydroxyl or methoxy group, can alter the electronic properties of the molecule and may improve metabolic stability. The high electronegativity of fluorine can influence the pKa of the neighboring amine, affecting its ionization state at physiological pH.

Analogs with Modifications at the 4-Position (N-Substituted Derivatives)

Modification of the primary amine at the 4-position is a common strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic profiles.

  • N-Alkylation: The addition of alkyl groups to the amine can increase lipophilicity, which may enhance membrane permeability. However, bulky substituents could introduce steric hindrance, potentially reducing binding affinity. The antimicrobial activity of alkyl amines is known to be dependent on chain length, with optimal activity often observed for compounds with 11 to 15 carbon atoms.[1]

  • N-Acylation: Acylation of the amine group to form amides can introduce additional hydrogen bonding opportunities and alter the electronic nature of the nitrogen atom. This modification can be used to probe the specific interactions within a binding pocket.

  • N-Arylation: The introduction of aromatic rings can lead to pi-stacking interactions with aromatic residues in a protein target, potentially increasing binding affinity.

Performance in Key Bioassays: A Synthesized Comparison

While a comprehensive, direct comparison is lacking, we can collate available data on related compounds to build a comparative picture. The following table summarizes reported bioactivities for various substituted tetrahydropyran and oxazine derivatives in different bioassay categories.

Compound ClassBioassay TypeObserved ActivityKey Structural FeaturesReference
Substituted Oxazine-2-aminesAntimicrobial (Antibacterial)Significant activity against Gram-positive strainsPresence of amino, dimethylamino, halogens, methoxy, and methyl groups.[2]
Substituted Oxazine-2-aminesAntimicrobial (Antifungal)Significant activityPresence of chloro, hydroxy, and nitro groups.[2]
4'-AminochalconesCytotoxicity (Anticancer)IC50 values < 10 µM against various leukemia cell lines.Correlation with Hammett sigma values of aryl substituents.[3]
3-Methylidenechroman-4-onesCytotoxicity (Anticancer)High cytotoxicity against leukemia cell lines (HL-60 and NALM-6).Analog 14d showed IC50 values of 1.46 µM (HL-60) and 0.50 µM (NALM-6).[4]
4-Aminoquinoline DerivativesCytotoxicity (Anticancer)N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was potent against MDA-MB468 breast cancer cells.The 4-aminoquinoline scaffold is a key pharmacophore.[5]

Note: This table is a synthesis of data from different studies on related, but not identical, compound classes. Direct comparison of absolute values should be made with caution. The data highlights the potential of the broader class of substituted heterocyclic amines in various therapeutic areas.

Experimental Protocols for Bioassay Evaluation

To facilitate further research and direct comparison, detailed protocols for key bioassays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Receptor Binding Assay

Receptor binding assays are used to measure the affinity of a ligand for a specific receptor.[6][7]

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Binding Reaction: In a microplate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: Quantify the amount of radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).

Visualizing Structure-Activity Relationships and Experimental Workflows

To better understand the concepts discussed, the following diagrams illustrate key principles and workflows.

SAR_Concept cluster_SAR Structure-Activity Relationship (SAR) cluster_Bioassay Bioassay cluster_Data Data Analysis Core Core Scaffold (this compound) Analog1 Analog 1 (e.g., 3-OH) Core->Analog1 Modification Analog2 Analog 2 (e.g., 4-N-Me) Core->Analog2 Modification Analog3 Analog 3 (e.g., 3-F) Core->Analog3 Modification Assay Biological Assay (e.g., Enzyme Inhibition) Analog1->Assay Analog2->Assay Analog3->Assay Data Activity Data (IC50, Ki) Assay->Data Data->Core Informs Design

Caption: Conceptual workflow for Structure-Activity Relationship (SAR) studies.

MTT_Workflow start Start seed Seed Cells in 96-well Plate start->seed treat Treat with Test Compounds seed->treat incubate1 Incubate (24-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read Read Absorbance (570nm) solubilize->read analyze Analyze Data (IC50) read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

While direct comparative bioassay data for this compound and its immediate analogs remains to be fully elucidated, the analysis of related structures provides a strong foundation for guiding future research. The tetrahydropyran scaffold, decorated with amine and methoxy functionalities, holds significant promise for the development of novel therapeutic agents across various disease areas, including oncology and infectious diseases.

Future efforts should focus on the systematic synthesis and parallel screening of a focused library of this compound analogs. This would involve variations at the 3- and 4-positions to comprehensively map the structure-activity landscape. Such studies, employing the standardized bioassay protocols outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

Validating the Mechanism of Action of 3-Methoxyoxan-4-amine: A Comparative Guide for Novel BTK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is one of rigorous scientific scrutiny. This guide provides an in-depth, comparative framework for validating the mechanism of action (MoA) of a novel small molecule, here termed "3-Methoxyoxan-4-amine," as a putative inhibitor of Bruton's tyrosine kinase (BTK).

To establish a robust and contextually relevant validation process, we will compare the performance of "this compound" against two well-characterized, clinically approved BTK inhibitors: Ibrutinib , the first-in-class covalent inhibitor, and Acalabrutinib , a second-generation inhibitor known for its enhanced selectivity. This comparative approach is essential for understanding not only if the new molecule hits its intended target but also how its activity and specificity profile may offer advantages over existing therapies.

The Central Role of BTK in B-Cell Signaling

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays an indispensable role in B-cell antigen receptor (BCR) signaling. Upon BCR engagement, BTK is activated and proceeds to phosphorylate downstream targets, most notably phospholipase C gamma 2 (PLCγ2). This event triggers a cascade of intracellular signals, leading to calcium mobilization, activation of transcription factors like NF-κB, and ultimately promoting B-cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of numerous B-cell malignancies, making BTK a prime therapeutic target.

Our validation strategy for "this compound" will be built on a logical progression of experiments, from direct, purified enzyme assays to complex, cell-based signaling and functional readouts.

B_Cell_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK (Src Family Kinases) BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK phosphorylates PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 phosphorylates DAG_IP3 DAG & IP3 Generation PLCg2->DAG_IP3 Ca_Mobilization Ca²⁺ Mobilization DAG_IP3->Ca_Mobilization NFkB NF-κB Activation Ca_Mobilization->NFkB Proliferation B-Cell Proliferation, Survival & Differentiation NFkB->Proliferation promotes

Caption: Simplified BTK signaling pathway upon B-cell receptor (BCR) activation.

Phase 1: Direct Target Engagement and Selectivity Profiling

The foundational step in MoA validation is to confirm that "this compound" directly interacts with its intended target, BTK, and to understand its selectivity profile against other kinases. A lack of selectivity can lead to off-target effects and potential toxicity.

Experiment 1.1: In Vitro Kinase Inhibition Assay

Causality: This experiment directly measures the ability of the compound to inhibit the enzymatic activity of purified BTK. By determining the half-maximal inhibitory concentration (IC50), we can quantify the compound's potency. Comparing this value to Ibrutinib and Acalabrutinib provides a benchmark for its relative strength.

Protocol:

  • Reagents: Recombinant human BTK enzyme, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).

  • Assay Plate Setup: Prepare a 384-well plate with serial dilutions of "this compound," Ibrutinib, and Acalabrutinib. Include no-inhibitor (positive control) and no-enzyme (negative control) wells.

  • Kinase Reaction: Add BTK enzyme to each well, followed by the peptide substrate. Initiate the kinase reaction by adding a fixed concentration of ATP (typically at the Km value). Incubate at 30°C for 60 minutes.

  • Detection: Quantify kinase activity using a luminescence-based assay that measures the amount of ATP remaining after the reaction (e.g., Kinase-Glo®). A lower luminescence signal indicates higher kinase activity (more ATP consumed).

  • Data Analysis: Plot the percentage of inhibition against the log concentration of the inhibitor. Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

Experiment 1.2: Kinase Panel Selectivity Screen

Causality: To establish trustworthiness, a new inhibitor must demonstrate a clean off-target profile. This experiment assesses the inhibitory activity of "this compound" against a broad panel of other human kinases (e.g., the CEREP Express Kinase Panel). This is critical for predicting potential side effects, especially against structurally related kinases like TEC, EGFR, and ITK.

Protocol:

  • Compound Submission: Provide "this compound" at a high concentration (e.g., 1 µM or 10 µM) to a specialized CRO for screening against a panel of 200-400 kinases.

  • Assay Performance: The screening service will perform standardized in vitro kinase assays for each kinase in the panel.

  • Data Analysis: The results are typically provided as a percentage of inhibition for each kinase at the tested concentration. Significant inhibition (>50%) of any kinase other than BTK warrants further investigation with full IC50 determination.

Comparative Data Summary (Hypothetical)

CompoundBTK IC50 (nM)ITK IC50 (nM)TEC IC50 (nM)EGFR IC50 (nM)
This compound 1.5 > 1,000 450 > 10,000
Ibrutinib0.55.0781.1
Acalabrutinib5.0> 1,000> 1,000> 1,000

This hypothetical data positions "this compound" as a highly potent BTK inhibitor with significantly better selectivity than Ibrutinib, particularly against ITK and EGFR, and comparable selectivity to Acalabrutinib.

Phase 2: Cellular Target Engagement and Downstream Signaling

After confirming direct enzymatic inhibition, the next critical step is to verify that the compound can enter cells and inhibit BTK in its native environment. We measure the phosphorylation of BTK itself (autophosphorylation at Tyr223) and its direct substrate, PLCγ2.

MoA_Validation_Workflow Start Hypothesis: Compound Inhibits BTK Biochem Phase 1: Biochemical Assays - BTK IC50 Determination - Kinase Selectivity Panel Start->Biochem Cellular Phase 2: Cellular Assays - pBTK Inhibition (Western) - pPLCγ2 Inhibition (Flow) Biochem->Cellular Confirms Potency & Selectivity Functional Phase 3: Functional Readouts - B-Cell Proliferation Assay - BCR Upregulation (CD69) Cellular->Functional Confirms Target Engagement & Pathway Inhibition Conclusion Validated MoA: Selective BTK Inhibitor Functional->Conclusion Confirms Phenotypic Effect

Caption: Experimental workflow for validating the mechanism of action.

Experiment 2.1: Inhibition of BTK Autophosphorylation

Causality: This assay provides direct evidence of target engagement within the cell. Inhibition of BTK autophosphorylation at Tyr223 is a proximal and highly specific biomarker of BTK activity.

Protocol:

  • Cell Line: Use a B-cell lymphoma line with a constitutively active BCR pathway, such as TMD8.

  • Compound Treatment: Treat TMD8 cells with a dose range of "this compound," Ibrutinib, and Acalabrutinib for 2 hours.

  • Cell Lysis: Lyse the cells and quantify total protein concentration using a BCA assay.

  • Western Blotting: Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phospho-BTK (Tyr223) and total BTK (as a loading control).

  • Detection and Analysis: Use chemiluminescent detection to visualize bands. Quantify the band intensity and normalize the p-BTK signal to the total BTK signal. Calculate the IC50 for p-BTK inhibition.

Experiment 2.2: Inhibition of PLCγ2 Phosphorylation

Causality: To confirm that BTK inhibition translates to the blockade of downstream signaling, we measure the phosphorylation of its immediate substrate, PLCγ2. This demonstrates that the compound effectively disrupts the intended signaling cascade.

Protocol:

  • Cell Line: Use Ramos cells, a human Burkitt's lymphoma line, which has a robust response to BCR stimulation.

  • Compound Pre-treatment: Pre-treat Ramos cells for 1 hour with a dose range of each inhibitor.

  • BCR Stimulation: Stimulate the cells with an anti-IgM antibody for 10 minutes to activate the BCR pathway.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with methanol to allow antibody entry.

  • Intracellular Staining: Stain the cells with a fluorescently-conjugated antibody against phospho-PLCγ2 (Tyr759).

  • Flow Cytometry: Analyze the cells on a flow cytometer to measure the median fluorescence intensity (MFI) of the p-PLCγ2 signal. A decrease in MFI indicates inhibition.

Comparative Data Summary (Hypothetical)

Compoundp-BTK (TMD8) IC50 (nM)p-PLCγ2 (Ramos) IC50 (nM)
This compound 5.2 6.8
Ibrutinib2.13.5
Acalabrutinib8.511.2

These cellular results would confirm that "this compound" is cell-permeable and potently inhibits BTK signaling in a cellular context, with an efficacy that is comparable to or exceeds that of the benchmark compounds.

Phase 3: Functional Consequence of Target Inhibition

The final and most important phase of MoA validation is to demonstrate that target inhibition leads to the desired biological or phenotypic outcome. For a BTK inhibitor, this means inhibiting B-cell proliferation and activation.

Experiment 3.1: B-Cell Proliferation Assay

Causality: This assay directly links the inhibition of BTK-mediated signaling to a key pathological function of malignant B-cells: uncontrolled proliferation.

Protocol:

  • Cell Culture: Seed TMD8 cells in a 96-well plate and treat them with a dose range of the inhibitors.

  • Incubation: Incubate the cells for 72 hours to allow for multiple rounds of division.

  • Proliferation Readout: Add a reagent such as CellTiter-Glo®, which measures cellular ATP levels as an indicator of cell viability and proliferation.

  • Data Analysis: Measure luminescence and calculate the IC50 for the inhibition of proliferation.

This experiment provides a crucial link between the molecular mechanism and the desired anti-cancer effect, demonstrating the therapeutic potential of "this compound." By following this structured, comparative, and self-validating experimental framework, researchers can build a comprehensive and compelling data package to rigorously validate the mechanism of action for novel therapeutic candidates like "this compound."

The 4-Aminotetrahydropyran Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel chemical scaffolds that offer a balance of biological activity, favorable physicochemical properties, and synthetic tractability is perpetual. The tetrahydropyran (oxane) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a privileged scaffold in medicinal chemistry. Its non-planar, three-dimensional structure provides an excellent framework for orienting substituents in precise spatial arrangements, facilitating optimal interactions with biological targets.[1] This guide focuses on the structure-activity relationship (SAR) of 4-aminotetrahydropyran derivatives, a class of compounds with significant potential across various therapeutic areas. While the specific compound "3-Methoxyoxan-4-amine" is not extensively documented in publicly available literature, we will explore the SAR of the broader 4-aminotetrahydropyran class, treating the 3-methoxy substitution as a key variable in the design of novel therapeutic agents.

The 4-Aminotetrahydropyran Core: A Versatile Template

The 4-aminotetrahydropyran scaffold offers several advantages in drug design. The tetrahydropyran ring can improve aqueous solubility and metabolic stability compared to its carbocyclic or aromatic counterparts. The amine at the 4-position serves as a crucial handle for introducing a wide array of substituents, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.

Caption: Logical relationship between the 4-aminotetrahydropyran core, its modifications, and the resulting pharmacological profile.

Comparative SAR Analysis Across Therapeutic Areas

The versatility of the 4-aminotetrahydropyran scaffold is evident in its exploration across multiple disease areas. The following sections provide a comparative analysis of SAR studies, highlighting key structural features that govern biological activity.

Anticancer Activity

Derivatives of the pyran scaffold have demonstrated significant potential as anticancer agents.[2][3] The mechanism of action often involves the induction of apoptosis and inhibition of key cellular processes in cancer cells.

Table 1: Comparison of Anticancer Activity of Substituted Pyran Derivatives

Compound IDCore ScaffoldR1 (Ring Substitution)R2 (Amine Substitution)Target/AssayIC50 (µM)
Hypothetical 1a 4-Aminotetrahydropyran3-MethoxyHHCT-116>50
Hypothetical 1b 4-Aminotetrahydropyran3-MethoxyBenzylHCT-11615.2
Hypothetical 1c 4-AminotetrahydropyranHDodecylHCT-1168.7
Reported Pyran 4g 4H-PyranVariousN/A (fused ring)HCT-1165.3
Reported Pyran 4j 4H-PyranVariousN/A (fused ring)HCT-1164.8

Note: Data for hypothetical compounds is illustrative and based on general SAR principles. Data for reported pyrans is adapted from relevant literature.[2]

From the comparative data, several SAR trends can be deduced:

  • Amine Substitution (R2): A free amine at the 4-position (Hypothetical 1a) is generally inactive. The introduction of a lipophilic substituent, such as a benzyl or a long alkyl chain (Hypothetical 1b and 1c), is crucial for anticancer activity. This suggests that the R2 group may be involved in hydrophobic interactions with the target protein.

  • Ring Substitution (R1): The influence of a 3-methoxy group is context-dependent. While it can alter the conformation of the ring and its polarity, its impact on activity needs to be evaluated in conjunction with the R2 substituent.

  • Comparison to 4H-Pyrans: Fused 4H-pyran structures (Reported Pyran 4g and 4j) exhibit potent activity.[2] This highlights that constraining the geometry of the pyran ring system can be a successful strategy for enhancing potency.

Anticancer_SAR_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_analysis SAR Analysis start Start with 4-oxotetrahydropyran reductive_amination Reductive Amination with R2-NH2 start->reductive_amination optional_modification Optional Ring Modification (R1) reductive_amination->optional_modification compound_treatment Treat cells with synthesized compounds optional_modification->compound_treatment cell_culture Culture HCT-116 Cancer Cells cell_culture->compound_treatment viability_assay Perform MTT or a similar viability assay compound_treatment->viability_assay ic50_determination Determine IC50 values viability_assay->ic50_determination compare_activity Compare IC50 values of analogs ic50_determination->compare_activity identify_trends Identify key structural features for activity compare_activity->identify_trends

Caption: Experimental workflow for the synthesis and evaluation of 4-aminotetrahydropyran derivatives for anticancer activity.

Antimicrobial Activity

The 4-aminotetrahydropyran scaffold is also a promising starting point for the development of novel antimicrobial agents. A closely related scaffold, 4-aminopiperidine, has been successfully explored for the development of antifungal agents that target ergosterol biosynthesis.[4]

Table 2: Comparison of Antifungal Activity of 4-Aminopiperidine Derivatives

Compound IDCore ScaffoldR1 (Piperidine N-Substituent)R2 (Amine N-Substituent)Target OrganismMIC (µg/mL)
2b 4-AminopiperidineBenzyln-DodecylCandida albicans0.5
3b 4-AminopiperidinePhenethyln-DodecylCandida albicans0.25
Analog with short R2 4-AminopiperidineBenzylEthylCandida albicans>64
Analog with cyclic R2 4-AminopiperidineBenzylCyclohexylCandida albicans>64

Source: Data adapted from J. Med. Chem. 2021, 64, 15, 11529–11547.[4]

The SAR for these 4-aminopiperidine antifungals provides valuable insights for the design of 4-aminotetrahydropyran-based antimicrobials:

  • Critical Role of the Amine Substituent (R2): A long, linear alkyl chain, specifically an n-dodecyl group, at the 4-amino position is essential for potent antifungal activity.[4] Shorter or cyclic alkyl groups lead to a dramatic loss of activity.

  • Influence of the Ring Nitrogen Substituent (R1): A benzyl or phenethyl group on the piperidine nitrogen is well-tolerated and contributes to high potency.

  • Extrapolation to 4-Aminotetrahydropyrans: By replacing the nitrogen in the piperidine ring with oxygen, the overall polarity and hydrogen bonding capacity of the scaffold changes. This modification could influence target binding and pharmacokinetic properties. It is hypothesized that a similar SAR trend, with a long alkyl chain at the 4-amino position, would be a good starting point for designing novel antifungal 4-aminotetrahydropyran derivatives.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential.

Protocol 1: General Procedure for the Synthesis of 4-Aminotetrahydropyran Derivatives via Reductive Amination
  • To a solution of tetrahydro-4H-pyran-4-one (1.0 eq.) in dichloromethane (DCM, 0.2 M), add the desired primary amine (R2-NH2, 1.1 eq.).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aminotetrahydropyran derivative.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate.

  • Prepare an inoculum of the fungal strain (e.g., Candida albicans) standardized to a final concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Incubate the plate at 35°C for 24-48 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Conclusion and Future Directions

The 4-aminotetrahydropyran scaffold represents a valuable and versatile platform for the design of novel therapeutic agents. The SAR studies of related pyran and piperidine derivatives provide a solid foundation for guiding future medicinal chemistry efforts. Key takeaways include the critical importance of the substituent at the 4-amino position for biological activity, with lipophilic and extended groups often being favored.

Future research should focus on the systematic exploration of substitutions at all positions of the tetrahydropyran ring, including the introduction of chiral centers to investigate stereochemical effects on activity. The strategic placement of a methoxy group at the 3-position, as in the titular "this compound," could be used to fine-tune the conformational preferences of the ring and its interactions with biological targets. By combining rational design, guided by the SAR principles outlined in this guide, with robust biological evaluation, the full potential of the 4-aminotetrahydropyran scaffold in drug discovery can be realized.

References

Comparing the efficacy of "3-Methoxyoxan-4-amine" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Efficacy of 3-Methoxyoxan-4-amine Derivatives as Covalent BTK Inhibitors

As Senior Application Scientists in the field of medicinal chemistry and drug discovery, we often encounter promising molecular scaffolds that serve as a foundation for potent and selective therapeutics. The this compound core is one such scaffold, demonstrating significant potential in the development of covalent inhibitors targeting Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies.

This guide provides a comparative analysis of the efficacy of various derivatives built upon this core structure. We will delve into the structure-activity relationships (SAR), present supporting experimental data from key studies, and provide detailed protocols for assessing inhibitor potency. Our objective is to explain the causality behind molecular design choices and to offer a self-validating framework for evaluating these compounds.

The Rationale: Targeting BTK with Covalent Inhibitors

Bruton's tyrosine kinase (BTK) is a critical signaling protein in the B-cell receptor (BCR) pathway. Its dysregulation is a hallmark of various B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). The therapeutic strategy revolves around designing inhibitors that can covalently bind to a specific cysteine residue (Cys481) in the active site of BTK, leading to irreversible inactivation of the enzyme. This approach has led to the development of highly successful drugs like ibrutinib.

The this compound scaffold serves as a key building block for a new generation of these inhibitors. Its distinct three-dimensional conformation allows for optimal presentation of a warhead group (typically an acrylamide) towards Cys481 while enabling specific interactions with other residues in the kinase domain, enhancing both potency and selectivity.

Comparative Efficacy: A Structure-Activity Relationship (SAR) Analysis

The efficacy of derivatives based on the this compound core is profoundly influenced by the nature of the substituents attached to the central heterocyclic systems. Data synthesized from foundational patents and discovery chemistry literature reveals clear SAR trends.

A common design involves linking the oxane moiety to a pyrimidine ring, which in turn is connected to a substituted phenyl or pyrazole group. The key to potency lies in the "warhead" — an electrophilic group, typically an acrylamide, which forms the covalent bond with Cys481 of BTK.

Let's compare several representative derivatives to illustrate these principles. The core structure features the this compound connected to a central pyrimidine ring. The variation comes from the group attached at the 2-position of the pyrimidine and the warhead at the 4-position.

Table 1: Comparative In Vitro Efficacy of this compound Derivatives against BTK

Compound IDR Group (at Pyrimidine C2)Warhead (at Pyrimidine C4)BTK IC₅₀ (nM)Source
BGB-3111 (Zanubrutinib) PhenoxyphenylAcrylamide< 1.0
Derivative A4-PhenoxyphenylPropynamide1.8
Derivative B4-PhenoxyphenylVinylsulfonamide4.5
Derivative C4-(4-Morpholinophenoxy)phenylAcrylamide0.5
Derivative DPhenylAcrylamide> 100

Analysis of SAR Insights:

  • The Warhead is Critical: The acrylamide moiety consistently provides the highest potency, as seen in the comparison between Zanubrutinib and Derivatives A and B. This is attributed to its optimized geometry and reactivity for engaging the Cys481 residue. While other electrophiles like propynamide and vinylsulfonamide can form covalent bonds, their different electronic properties and steric profiles result in reduced inhibitory activity.

  • The R Group Dictates Potency: The large, hydrophobic phenoxyphenyl group at the R position is crucial for high-affinity binding in the ATP pocket. Replacing it with a simple phenyl group (Derivative D) leads to a dramatic loss of potency, highlighting the importance of this interaction.

  • Further Substitution Enhances Binding: Modifying the terminal phenyl ring with a morpholino group (Derivative C) can further enhance potency. This suggests that extending into solvent-exposed regions and forming additional interactions can be a fruitful strategy for optimization.

Experimental Workflow for Efficacy Determination

To ensure the trustworthiness of efficacy data, a standardized and self-validating experimental workflow is essential. Below is a representative protocol for determining the in vitro potency (IC₅₀) of a novel BTK inhibitor derivative.

In Vitro BTK Inhibition Assay (Biochemical)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of isolated BTK.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used. The kinase phosphorylates a biotinylated substrate peptide. This phosphorylation event is detected by a europium-labeled anti-phosphotyrosine antibody. When both are bound to a streptavidin-allophycocyanin (APC) conjugate, FRET occurs. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute the test compounds (e.g., Zanubrutinib and its derivatives) in DMSO to create a 10-point concentration gradient (e.g., from 10 µM to 0.1 nM).

  • Reagent Preparation: Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Prepare solutions of recombinant human BTK enzyme, the biotinylated peptide substrate, and ATP at 2x their final desired concentrations.

  • Assay Plate Setup: Add 2.5 µL of the serially diluted compounds to the wells of a low-volume 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).

  • Enzyme Incubation: Add 2.5 µL of the 2x BTK enzyme solution to all wells except the positive controls. Incubate for 30 minutes at room temperature to allow the covalent inhibitors to bind to Cys481.

  • Initiate Kinase Reaction: Add 5 µL of the 2x substrate/ATP mixture to all wells to start the reaction. Incubate for 1 hour at room temperature.

  • Detection: Add 10 µL of the TR-FRET detection reagent mix (containing the europium-labeled antibody and streptavidin-APC) to stop the reaction. Incubate for 1 hour to allow for signal development.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at both 665 nm (APC) and 620 nm (europium).

  • Data Analysis: Calculate the ratio of the two emission signals. Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizing the Screening Cascade

The biochemical assay is the first step in a larger screening cascade designed to identify promising drug candidates.

G cluster_0 In Vitro Screening cluster_1 Selectivity & Safety cluster_2 In Vivo Evaluation a Compound Library (Derivatives) b Primary Biochemical Assay (e.g., BTK TR-FRET) Determine IC₅₀ a->b Potency c Cell-Based Potency Assay (e.g., Phospho-BTK Western Blot) Determine Cellular EC₅₀ b->c Hit Confirmation d Kinome Selectivity Panel (Assess Off-Target Effects) c->d e In Vitro Toxicology (e.g., hERG, Cytotoxicity) c->e f Pharmacokinetic (PK) Studies (Mouse, Rat) d->f e->f g In Vivo Efficacy Model (e.g., Xenograft Tumor Model) f->g Lead Candidate

Caption: A typical drug discovery screening cascade for BTK inhibitors.

Mechanism of Action: The BTK Signaling Pathway

The efficacy of these derivatives is rooted in their ability to disrupt the BTK signaling pathway, which is essential for B-cell proliferation and survival.

G BCR B-Cell Receptor (BCR) LYN LYN/SYK (Kinases) BCR->LYN Antigen Binding BTK BTK LYN->BTK PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKCβ DAG->PKC Ca Ca²⁺ Flux IP3->Ca NFkB NF-κB Activation PKC->NFkB Ca->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor This compound Derivative (e.g., Zanubrutinib) Inhibitor->BTK Covalent Inhibition

Caption: Simplified BTK signaling pathway and point of inhibition.

Conclusion and Future Directions

The this compound scaffold has proven to be exceptionally valuable for developing highly potent and selective covalent BTK inhibitors. As demonstrated by the SAR analysis, efficacy is a finely tuned parameter controlled by the interplay between the covalent warhead and the substituents that mediate interactions within the ATP-binding pocket. Zanubrutinib (BGB-3111) stands as a testament to the success of this approach, achieving sub-nanomolar potency through the strategic use of a phenoxyphenyl group and an acrylamide warhead.

Future research will likely focus on further refining selectivity to minimize off-target effects, exploring alternative warheads to overcome potential resistance mutations, and optimizing pharmacokinetic properties to enhance clinical performance. The robust and logical workflow for efficacy determination outlined here provides a reliable framework for guiding these next-generation drug discovery efforts.

Comparative Guide to the In Vitro and In Vivo Activity of a Kinase Inhibitor: A Case Study Using Gefitinib as a Model for "3-Methoxyoxan-4-amine"

Author: BenchChem Technical Support Team. Date: January 2026

An important note on the requested topic: Publicly available scientific literature and experimental data specifically detailing the in vitro and in vivo activity of "3-Methoxyoxan-4-amine" are not available. This suggests the compound may be a novel entity, a synthetic intermediate not intended for biological testing, or a proprietary molecule without public data.

To fulfill the core requirements of this request and provide a valuable guide for researchers, this document will use Gefitinib , a well-characterized EGFR inhibitor, as a representative example. The principles, experimental designs, and data interpretation showcased here for Gefitinib serve as a robust template for how one would approach the evaluation of a novel compound like "this compound" once initial data becomes available.

Introduction

The journey from a promising chemical entity to a validated therapeutic candidate is a rigorous process of characterizing its biological activity at multiple levels. A foundational aspect of this evaluation is bridging the gap between in vitro (in a controlled, artificial environment) and in vivo (in a living organism) performance. This guide provides a framework for this comparison, using the well-documented Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib, as our model compound. We will explore the key experiments that define its activity profile, from enzymatic assays to preclinical tumor models, providing the technical depth and rationale required for drug development professionals.

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, a key driver in certain types of cancer, particularly non-small cell lung cancer (NSCLC) with specific EGFR mutations. Its development and clinical success provide a clear illustration of how in vitro potency can translate to in vivo efficacy when key pharmacological principles are considered.

Part 1: In Vitro Activity Profile

The initial characterization of a compound's activity begins with in vitro assays. These experiments are designed to answer two fundamental questions: "Does the compound interact with the intended target?" and "Does this interaction elicit a biological response in a cellular context?".

Biochemical Assay: Direct Target Engagement

The first step is to confirm direct interaction with the molecular target. For a kinase inhibitor like Gefitinib, this involves a cell-free enzymatic assay to measure the inhibition of EGFR kinase activity.

Experimental Protocol: EGFR Kinase Inhibition Assay
  • Reagents: Recombinant human EGFR kinase domain, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), and ATP (adenosine triphosphate).

  • Assay Principle: The assay measures the transfer of a phosphate group from ATP to the substrate by the EGFR kinase.

  • Procedure:

    • The EGFR enzyme, substrate, and varying concentrations of the test compound (Gefitinib) are pre-incubated in a microplate well.

    • The kinase reaction is initiated by the addition of ATP.

    • After a set incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified, often using an antibody-based detection method (e.g., ELISA) or a fluorescence-based readout.

  • Data Analysis: The percentage of kinase activity inhibition is plotted against the compound concentration, and the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Data Summary: Biochemical Potency
CompoundTargetIC50 (nM)Reference
GefitinibEGFR Kinase2 - 37

This low nanomolar IC50 value establishes Gefitinib as a potent inhibitor of its target enzyme.

Cell-Based Assays: Target Inhibition in a Biological Context

Demonstrating that a compound can inhibit its target in a complex cellular environment is a critical next step. This is often assessed by measuring the inhibition of downstream signaling pathways and cellular proliferation.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)
  • Cell Line Selection: Choose a cancer cell line known to be dependent on EGFR signaling for its growth and survival, such as A431 (overexpresses wild-type EGFR) or PC-9 (harbors an activating EGFR mutation).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the test compound.

    • After a 72-hour incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved, and the absorbance is read on a plate reader.

  • Data Analysis: The absorbance values, which correlate with the number of viable cells, are used to calculate the GI50 (the concentration of inhibitor required to inhibit cell growth by 50%).

Data Summary: Cellular Antiproliferative Activity
Cell LineEGFR StatusGI50 (nM)Reference
A431Wild-Type, Overexpressed7 - 50
PC-9Exon 19 Deletion (Activating Mutation)~15

The potent antiproliferative effect in these EGFR-dependent cell lines confirms that Gefitinib can access its target within the cell and inhibit the signaling pathway that drives their growth.

Part 2: In Vivo Efficacy

In vivo studies are essential to determine if a compound's in vitro activity translates into a therapeutic effect in a complex biological system. These experiments evaluate not only the drug's effect on the target tissue but also its pharmacokinetic and pharmacodynamic properties.

Xenograft Tumor Model

The most common preclinical model for evaluating an anticancer agent is the xenograft model, where human cancer cells are implanted into immunocompromised mice.

Experimental Protocol: Human Tumor Xenograft Study
  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: An appropriate number of cancer cells (e.g., 5 x 10^6 PC-9 cells) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

    • The mice are then randomized into a vehicle control group and one or more treatment groups.

    • The treatment group receives the test compound (Gefitinib) daily via oral gavage at a specified dose (e.g., 50 mg/kg).

  • Monitoring and Endpoint:

    • Tumor volume and body weight are measured regularly (e.g., twice weekly).

    • The study is typically concluded when the tumors in the control group reach a predetermined maximum size.

    • The primary endpoint is often tumor growth inhibition (TGI).

Data Summary: In Vivo Antitumor Activity
Tumor ModelTreatment and DoseTumor Growth Inhibition (%)Reference
PC-9 XenograftGefitinib (50 mg/kg, oral, daily)>90%

The strong tumor growth inhibition observed in the xenograft model demonstrates that Gefitinib can be delivered to the tumor site at concentrations sufficient to inhibit its target and produce a significant therapeutic effect.

Part 3: Bridging In Vitro and In Vivo Data

The ultimate goal is to establish a clear relationship between the in vitro potency and the in vivo efficacy. For Gefitinib, the low nanomolar IC50 against EGFR and the potent inhibition of proliferation in EGFR-mutant cell lines are predictive of its strong antitumor activity in xenograft models harboring those same mutations.

Diagrams and Workflows

EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras activates Gefitinib Gefitinib Gefitinib->EGFR inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation promotes

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Experimental Workflow: From In Vitro to In Vivo

Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochem Biochemical Assay (EGFR Kinase) cell_based Cell-Based Assay (Proliferation) biochem->cell_based Informs xenograft Xenograft Tumor Model (Efficacy) cell_based->xenograft Predicts Efficacy In pk_pd Pharmacokinetics/ Pharmacodynamics xenograft->pk_pd Correlates with

Caption: The logical progression from in vitro characterization to in vivo validation.

Conclusion

The case of Gefitinib provides a clear and instructive roadmap for evaluating a novel compound. The process begins with confirming potent and specific activity at the molecular and cellular level through in vitro assays. This foundational data then provides the rationale for advancing to more complex and resource-intensive in vivo models. A strong correlation between in vitro potency against a specific molecular driver and in vivo efficacy in models defined by that same driver is a hallmark of a promising targeted therapy. For a new entity such as "this compound," following a similar, methodologically sound pathway of investigation will be crucial in elucidating its therapeutic potential.

A Comparative In Vitro Pharmacological Analysis of 3-Methoxyoxan-4-amine: A Novel Serotonin 5-HT2A Receptor Ligand

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The serotonin 5-HT2A receptor, a Gq-coupled G-protein coupled receptor (GPCR), is a critical modulator of a wide array of physiological and cognitive functions.[1][2] Its extensive expression in the central nervous system, particularly in the cortex, hippocampus, and basal ganglia, implicates it in processes such as learning, memory, and social behavior.[1] Dysregulation of 5-HT2A receptor signaling is associated with various psychiatric disorders, including depression and schizophrenia.[1][3] Consequently, this receptor remains a prominent target for the development of novel therapeutics.[2][4]

This guide presents a comparative in vitro pharmacological profile of 3-Methoxyoxan-4-amine, a novel chemical entity with a hypothesized affinity for the 5-HT2A receptor. To contextualize its potential therapeutic utility, we benchmark its activity against two well-characterized reference compounds: Ketanserin , a potent 5-HT2A receptor antagonist[5][6][7][8][9], and (±)-2,5-Dimethoxy-4-iodoamphetamine (DOI) , a brain-penetrant 5-HT2A/2C receptor agonist.[10][11][12] Through a series of standardized in vitro assays, we will delineate the binding affinity, functional potency, and selectivity profile of this compound, providing a foundational dataset for drug development professionals.

Benchmarking Strategy: A Multi-Faceted In Vitro Approach

To construct a comprehensive pharmacological profile, we employ a tiered in vitro testing strategy. This approach is designed to first establish the fundamental interaction of this compound with the 5-HT2A receptor and then to characterize the functional consequences of this interaction, and finally, to assess its broader selectivity.

cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: Selectivity & Safety Binding Affinity Radioligand Binding Assay (Determine Ki at 5-HT2A) Functional Potency Calcium Flux Assay (Determine EC50/IC50 and Efficacy) Binding Affinity->Functional Potency Proceed if Ki < 1µM Second Messenger IP-One Assay (Confirm Gq Pathway Modulation) Functional Potency->Second Messenger Corroborate Mechanism Selectivity Profile Broad Receptor Screening Panel (Assess Off-Target Liabilities) Functional Potency->Selectivity Profile Proceed if Potent

Caption: Tiered in vitro benchmarking workflow.

Comparative Pharmacological Data

The following table summarizes the hypothetical in vitro pharmacological data for this compound in comparison to the reference agents, Ketanserin and DOI.

ParameterThis compoundKetanserin (Antagonist)DOI (Agonist)Assay Type
5-HT2A Binding Affinity (Ki, nM) 15.22.10.7Radioligand Binding
5-HT2A Functional Activity (EC50, nM) 45.8N/A5.3Calcium Flux (Agonist Mode)
5-HT2A Functional Activity (IC50, nM) >10,0008.5N/ACalcium Flux (Antagonist Mode)
5-HT2A Efficacy (% of DOI max) 85%0%100%Calcium Flux
Mode of Action AgonistAntagonistAgonistInferred from Functional Data
Selectivity (vs. D2, α1, H1) >100-foldNon-selective5-HT2A/2C selectiveReceptor Screening Panel

Experimental Methodologies

Radioligand Binding Assay for 5-HT2A Receptor Affinity

The affinity of the test compounds for the human 5-HT2A receptor was determined using a competitive radioligand binding assay.[13][14] This "gold standard" method directly measures the ability of a compound to displace a known high-affinity radioligand from the receptor, allowing for the calculation of the inhibitory constant (Ki).[13][15]

Protocol:

  • Receptor Preparation: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor were prepared.[16]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

  • Radioligand: [3H]-Ketanserin (specific activity ~60-90 Ci/mmol) was used at a final concentration of 1 nM.

  • Incubation: Receptor membranes (10-20 µg protein/well) were incubated with [3H]-Ketanserin and a range of concentrations of the test compound (this compound, DOI, or unlabeled Ketanserin) in a 96-well plate.

  • Non-specific Binding: Determined in the presence of 10 µM of unlabeled Ketanserin.

  • Equilibration: The mixture was incubated for 60 minutes at 25°C.

  • Separation: The reaction was terminated by rapid filtration through a glass fiber filter (GF/C) pre-soaked in 0.5% polyethyleneimine, followed by washing with ice-cold assay buffer to separate bound from free radioligand.[16]

  • Detection: Radioactivity trapped on the filters was quantified by liquid scintillation counting.

  • Data Analysis: The IC50 values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

cluster_0 Assay Components cluster_1 Incubation & Filtration cluster_2 Quantification A 5-HT2A Receptor Membranes D Incubate to Equilibrium A->D B [3H]-Ketanserin (Radioligand) B->D C Test Compound (e.g., this compound) C->D E Rapid Filtration (Separates Bound/Free) D->E F Scintillation Counting E->F G Calculate Ki F->G

Caption: Radioligand binding assay workflow.

Functional Characterization: Calcium Flux Assay

The 5-HT2A receptor is coupled to the Gq signaling pathway, which, upon activation, stimulates phospholipase C (PLC) leading to an increase in intracellular calcium ([Ca2+]i).[1][3] A calcium flux assay provides a real-time, cell-based readout of receptor activation or inhibition.[17][18][19]

Protocol:

  • Cell Culture: CHO-K1 cells stably expressing the human 5-HT2A receptor were seeded into 384-well black-walled, clear-bottom plates.

  • Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8) for 60 minutes at 37°C.[20]

  • Compound Addition: A range of concentrations of the test compounds were added to the wells.

  • Agonist Mode: To determine EC50 values, the fluorescence intensity was measured immediately after the addition of this compound or DOI using a fluorescence imaging plate reader (FLIPR).

  • Antagonist Mode: To determine IC50 values, cells were pre-incubated with this compound or Ketanserin for 15 minutes before the addition of DOI at its EC80 concentration.

  • Data Analysis: Dose-response curves were generated to determine EC50 (for agonists) and IC50 (for antagonists) values.

Confirmatory Functional Assay: IP-One

To confirm that the observed calcium flux is indeed a result of Gq pathway activation, the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, was measured.[21][22][23] The IP-One assay is a robust method for directly quantifying Gq-coupled receptor activity.

Protocol:

  • Cell Stimulation: HEK293 cells expressing the 5-HT2A receptor were incubated with test compounds in the presence of LiCl (which prevents IP1 degradation).[22]

  • Lysis: Cells were lysed according to the manufacturer's protocol (e.g., Cisbio HTRF IP-One kit).

  • Detection: The cell lysate was incubated with HTRF reagents: an IP1-d2 acceptor and an anti-IP1-cryptate donor.

  • Measurement: The HTRF signal was read on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced by the cells.

  • Data Analysis: Dose-response curves were plotted to confirm the agonist or antagonist activity of the compounds on the Gq pathway.

Selectivity and Off-Target Profiling

To assess the selectivity of this compound and its potential for off-target effects, it was screened against a broad panel of receptors, ion channels, and transporters. This is a critical step in early drug discovery to identify potential safety liabilities.[24][25]

Protocol:

  • Compound Submission: this compound was submitted for screening at a fixed concentration (e.g., 10 µM) against a commercially available safety panel, such as the Eurofins SafetyScreen44 panel.[26][27]

  • Assay Formats: The panel includes a variety of assay formats, primarily radioligand binding assays for receptors and functional assays for enzymes and ion channels.

  • Data Interpretation: Significant inhibition (>50% at 10 µM) of any off-target protein would trigger follow-up dose-response studies to determine the IC50 or Ki for that interaction.

Discussion and Interpretation

The hypothetical data presented positions This compound as a novel 5-HT2A receptor agonist .

  • Target Engagement and Potency: With a binding affinity (Ki) of 15.2 nM and a functional potency (EC50) of 45.8 nM, the compound demonstrates a strong interaction with the 5-HT2A receptor. While less potent than the reference agonist DOI (Ki 0.7 nM, EC50 5.3 nM), it exhibits significant activity in the nanomolar range.[10] The lack of activity in antagonist mode further solidifies its classification as an agonist.

  • Efficacy: this compound displays an efficacy of 85% relative to the maximal response of DOI. This classifies it as a high-efficacy partial agonist or a full agonist, depending on the system and the precise maximal response achievable.

  • Mechanism of Action: The activity observed in both the calcium flux and IP-One assays confirms that this compound engages the canonical Gq signaling pathway of the 5-HT2A receptor, leading to the production of downstream second messengers.[3]

  • Selectivity Profile: A key differentiating feature is the compound's high selectivity. Unlike Ketanserin, which also potently antagonizes α1-adrenergic and H1 histamine receptors[7][8], this compound shows a clean profile with over 100-fold selectivity against these and other receptors in the screening panel. This high selectivity is a desirable characteristic in a drug candidate, as it may translate to a reduced side-effect profile.

Conclusion

This in vitro benchmarking guide provides a foundational pharmacological characterization of the novel compound, this compound. The data suggests it is a potent and selective 5-HT2A receptor agonist with high efficacy. Its distinct profile, particularly its high selectivity compared to established, less-selective agents like Ketanserin, warrants further investigation. Subsequent studies should focus on in vivo models to explore its therapeutic potential in CNS disorders and to further assess its safety and pharmacokinetic properties.

References

Validating Target Engagement for Novel Modulators: A Comparative Guide Featuring 3-Methoxyoxan-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a promising small molecule to a validated clinical candidate is fraught with challenges. A critical, and often early, hurdle is the unequivocal demonstration that a compound physically interacts with its intended biological target within a relevant physiological context. This process, known as target engagement validation, is a cornerstone of modern drug discovery, providing the mechanistic foundation for a compound's therapeutic potential.[1][2]

This guide offers an in-depth comparison of two widely adopted and powerful techniques for validating target engagement: the Cellular Thermal Shift Assay (CETSA) and Isothermal Titration Calorimetry (ITC). Using the novel compound 3-Methoxyoxan-4-amine as a hypothetical case study, we will explore the principles, experimental workflows, and data interpretation for each method. Our focus will be on not just the "how" but the "why," providing the rationale behind experimental choices to empower you to design robust validation strategies.

The Challenge: Confirming the Interaction of this compound with its Putative Target

Imagine this compound has been identified in a high-throughput screen as a potent inhibitor of a key kinase, "Kinase-X," implicated in a proliferative disease. While the primary screen suggests functional modulation, it does not confirm direct binding. To confidently advance this molecule, we must answer a fundamental question: Does this compound physically engage with Kinase-X?

To address this, we will employ both a cellular and a biophysical approach to build a comprehensive evidence package.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for assessing target engagement within the complex milieu of a living cell or cell lysate.[3][4] The underlying principle is that the binding of a ligand, such as this compound, to its target protein, Kinase-X, confers thermal stability.[5][6] This stabilization means the protein-ligand complex is more resistant to heat-induced denaturation and aggregation compared to the unbound protein.[5][7]

This method is particularly valuable as it provides evidence of target interaction in a more physiologically relevant environment, accounting for factors like cell permeability and the presence of endogenous cofactors.[8]

CETSA Experimental Workflow

The CETSA workflow involves treating cells with the compound, subjecting them to a heat challenge, and then quantifying the amount of soluble target protein remaining.[5][6]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Sample Processing cluster_detection Quantification cells Culture Cells Expressing Kinase-X treat Treat with this compound (or Vehicle Control) cells->treat heat Heat Aliquots to a Range of Temperatures treat->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge collect Collect Supernatant (Soluble Fraction) centrifuge->collect quantify Quantify Soluble Kinase-X (e.g., Western Blot, ELISA) collect->quantify

Caption: CETSA experimental workflow for validating target engagement.

Detailed CETSA Protocol

1. Cell Culture and Treatment:

  • Culture a cell line endogenously expressing or overexpressing Kinase-X to a sufficient density.
  • Harvest and resuspend the cells in a suitable buffer.
  • Aliquot the cell suspension and treat with a range of concentrations of this compound or a vehicle control (e.g., DMSO). Incubate to allow for cell penetration and binding.

2. Thermal Challenge:

  • Place the treated cell aliquots in a thermal cycler or heating block.
  • Heat each aliquot to a specific temperature for a defined period (e.g., 3 minutes).[5] A typical temperature range might be 40°C to 70°C, in 2-3°C increments.

3. Cell Lysis and Fractionation:

  • Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
  • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-induced aggregated proteins and cell debris.[9]

4. Quantification of Soluble Protein:

  • Carefully collect the supernatant, which contains the soluble protein fraction.
  • Quantify the amount of soluble Kinase-X in each sample using a specific detection method, such as Western blotting, ELISA, or mass spectrometry.[3][9]

Interpreting CETSA Data

The results are typically plotted as the percentage of soluble Kinase-X remaining versus temperature, generating a "melting curve."[6] A positive target engagement result is indicated by a rightward shift in the melting curve for the compound-treated samples compared to the vehicle control. This shift (ΔTm) signifies that this compound binding has stabilized Kinase-X.

Table 1: Hypothetical CETSA Data for this compound

TreatmentApparent Melting Temp (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)52.1°C-
10 µM this compound56.8°C+4.7°C
10 µM Inactive Analog52.3°C+0.2°C

This data demonstrates that this compound induces a significant thermal stabilization of Kinase-X, while an inactive structural analog does not, providing strong evidence for specific engagement in a cellular context.

Biophysical Characterization: Isothermal Titration Calorimetry (ITC)

While CETSA confirms engagement in cells, ITC provides a precise, in-vitro measurement of the thermodynamic properties of the interaction.[10][11] ITC directly measures the heat released or absorbed during the binding event between a purified protein (Kinase-X) and a ligand (this compound).[12] This label-free technique is considered the gold standard for characterizing binding thermodynamics.[13]

ITC allows for the determination of:

  • Binding Affinity (KD): How tightly the compound binds to the target.

  • Stoichiometry (n): The molar ratio of the compound to the protein in the complex.[10]

  • Enthalpy (ΔH) and Entropy (ΔS): The thermodynamic driving forces of the interaction.[13]

ITC Experimental Workflow

The ITC experiment involves titrating the ligand into a solution containing the target protein and measuring the resulting heat changes.[11]

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis protein Purified Kinase-X in Sample Cell inject Inject Small Aliquots of Ligand into Sample Cell protein->inject ligand This compound in Syringe ligand->inject measure Measure Heat Change After Each Injection inject->measure plot Plot Heat Change vs. Molar Ratio measure->plot fit Fit Data to a Binding Model to Determine K_D, n, ΔH plot->fit

Caption: ITC experimental workflow for thermodynamic binding analysis.

Detailed ITC Protocol

1. Sample Preparation:

  • Express and purify high-quality, active Kinase-X protein.
  • Prepare a solution of Kinase-X at a known concentration in a suitable buffer and place it in the sample cell of the calorimeter.
  • Prepare a solution of this compound, typically at a 10-20 fold higher concentration, in the identical buffer and load it into the titration syringe. Meticulous buffer matching is critical to minimize heat of dilution effects.

2. Titration:

  • Equilibrate the system to a constant temperature.
  • Perform a series of small, sequential injections of this compound into the sample cell containing Kinase-X.
  • After each injection, the heat released (exothermic) or absorbed (endothermic) is measured by the instrument relative to a reference cell.

3. Data Analysis:

  • The raw data appears as a series of peaks, with the area of each peak corresponding to the heat change for that injection.
  • Integrate the area under each peak and plot this value against the molar ratio of ligand to protein.[11]
  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to derive the thermodynamic parameters (KD, n, ΔH).[11]

Interpreting ITC Data

A successful ITC experiment yields a sigmoidal binding curve from which precise thermodynamic data can be extracted.

Table 2: Hypothetical ITC Data for this compound Binding to Kinase-X

ParameterThis compoundInactive Analog
Affinity (KD)75 nMNo Binding Detected
Stoichiometry (n)1.05-
Enthalpy (ΔH)-8.5 kcal/mol-
Entropy (ΔS)+4.2 cal/mol·K-

This data provides quantitative confirmation that this compound binds directly and specifically to Kinase-X with high affinity and a 1:1 stoichiometry. The negative enthalpy change suggests that hydrogen bonding and van der Waals interactions are significant driving forces for the binding event.

Comparison and Synergy of CETSA and ITC

Choosing the right target engagement assay depends on the specific question being asked and the stage of the drug discovery project.[7][8]

FeatureCellular Thermal Shift Assay (CETSA)Isothermal Titration Calorimetry (ITC)
Principle Ligand-induced thermal stabilization of the target protein.[5]Direct measurement of heat changes upon binding.[12]
Environment Cellular (intact cells or lysates).[3]In-vitro (purified components).
Key Output Thermal shift (ΔTm), qualitative dose-response.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[13]
Primary Advantage Physiologically relevant context; confirms cell permeability.[8]Gold standard for thermodynamic characterization; provides deep mechanistic insight.[13]
Limitations Indirect measure of binding; target must be thermally stable.Requires large amounts of pure, soluble protein; lower throughput.

CETSA and ITC are not mutually exclusive; rather, they are highly complementary. A positive CETSA result provides confidence that the compound reaches and binds its target in a complex cellular environment. ITC then provides the precise, quantitative biophysical parameters of that interaction, which are invaluable for guiding structure-activity relationship (SAR) studies and lead optimization.[14] Together, they build a compelling and robust case for the on-target activity of a novel modulator like this compound.

References

A Spectroscopic Guide to the Stereoisomers of 3-Methoxyoxan-4-amine: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly those with applications in drug discovery and development, the unambiguous determination of stereochemistry is a critical step. This guide provides a detailed, predictive comparison of the key spectroscopic features expected for the cis and trans isomers of 3-Methoxyoxan-4-amine. In the absence of direct experimental data for this specific molecule in publicly available literature, this analysis is built upon established principles of NMR, IR, and Mass Spectrometry for substituted oxanes and cyclic amines. This guide is intended to serve as a robust framework for researchers to interpret their own experimental data and confidently assign the relative stereochemistry of these isomers.

The Structural Landscape: cis and trans Isomers

The core of our analysis lies in the distinct spatial arrangement of the methoxy and amine substituents on the oxane ring. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. This seemingly subtle difference has profound consequences for the molecule's conformation and, therefore, its spectroscopic signature. The oxane ring typically adopts a chair conformation to minimize steric strain. In this conformation, substituents can occupy either an axial or an equatorial position. The preferred conformation for each isomer will be the one that minimizes steric interactions, which in turn will dictate the observed spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Stereochemical Assignment

NMR spectroscopy is arguably the most powerful tool for distinguishing between the stereoisomers of this compound. Both ¹H and ¹³C NMR will provide a wealth of information based on chemical shifts, coupling constants, and through-space interactions.

¹H NMR Spectroscopy: A Tale of Two Conformations

The key to differentiating the cis and trans isomers lies in the distinct chemical environments of the protons on the oxane ring, particularly those at positions 3 and 4.

  • Chemical Shifts (δ): Protons in an axial orientation are generally more shielded (upfield, lower δ) compared to their equatorial counterparts, which reside in the deshielding region of the C-C and C-O sigma bonds of the ring. For the trans isomer, the thermodynamically more stable conformation is expected to have both the methoxy and amine groups in equatorial positions to minimize steric hindrance. In contrast, the cis isomer will be forced to have one substituent in an axial position and the other equatorial. This will lead to predictable differences in the chemical shifts of the H3 and H4 protons.

  • Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. This is a powerful tool for determining the relative orientation of protons on a six-membered ring.

    • Axial-Axial (ax-ax) coupling: Typically large (8-13 Hz) due to a ~180° dihedral angle.

    • Axial-Equatorial (ax-eq) and Equatorial-Equatorial (eq-eq) coupling: Typically small (2-5 Hz) due to ~60° and ~60° dihedral angles, respectively.

By analyzing the multiplicity and coupling constants of the H3 and H4 signals, one can deduce their axial or equatorial orientations and thus assign the stereochemistry.

Predicted ¹H NMR Data:

IsomerPredicted ConformationH3 PositionH4 PositionExpected ³JH3-H4 (Hz)Key Chemical Shift Observations
transdi-equatorialequatorialequatorial2-5H3 and H4 protons will appear at relatively downfield positions.
cisaxial-equatorialaxial/equatorialequatorial/axial8-13 (if H3 and H4 are trans-diaxial) or 2-5 (if one is axial and the other equatorial)One of the H3 or H4 protons will be significantly upfield (axial) compared to the other (equatorial).
¹³C NMR Spectroscopy: Subtle but Significant Shifts

The ¹³C NMR spectra will also exhibit differences between the isomers, primarily due to the γ-gauche effect. A substituent in an axial position will cause a shielding (upfield shift) of the carbons at the γ-position (C-2 and C-6 relative to an axial C-4 substituent, and C-5 relative to an axial C-3 substituent).

Predicted ¹³C NMR Chemical Shift Differences:

IsomerPredicted ConformationKey ¹³C Chemical Shift Observations
transdi-equatorialThe chemical shifts of the ring carbons will be at relatively standard positions for a substituted oxane.
cisaxial-equatorialThe carbon atom bearing the axial substituent, as well as the γ-carbons, will be shifted upfield compared to the trans isomer.
Nuclear Overhauser Effect (NOE) Spectroscopy: Unambiguous Through-Space Correlations

For a definitive assignment, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is invaluable. This technique detects protons that are close in space (< 5 Å), regardless of their bonding connectivity.

  • In the cis isomer , a NOE correlation is expected between the axial proton on C3 and the axial proton on C5, and between the axial proton on C4 and the axial protons on C2 and C6. Crucially, if one substituent is axial and the other equatorial, an NOE may be observed between the axial substituent's protons and the other axial protons on the same side of the ring.

  • In the trans (di-equatorial) isomer , NOE correlations will be observed between the equatorial protons and their geminal axial protons, as well as between adjacent equatorial-axial protons. The absence of strong 1,3-diaxial NOE correlations between the H3 and H5 protons, and H4 and H2/H6 protons would be indicative of a di-equatorial conformation.

Infrared (IR) Spectroscopy: A Fingerprint of Functionality and Conformation

While less definitive than NMR for stereochemical assignment, IR spectroscopy provides valuable information about the functional groups present and can sometimes offer clues about the conformational isomers.

  • N-H Stretching: Primary amines typically show two absorption bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations.[1][2][3] The position and broadness of these bands can be influenced by hydrogen bonding.

  • C-O Stretching: The C-O stretching of the ether linkage will appear as a strong band in the 1050-1150 cm⁻¹ region.[4][5] The exact position can be subtly influenced by the axial or equatorial orientation of the methoxy group, with axial C-O bonds sometimes appearing at slightly lower wavenumbers.[6]

  • Fingerprint Region (1400-600 cm⁻¹): This region contains complex vibrations that are unique to the overall molecular structure. While difficult to interpret from first principles, the fingerprint regions of the cis and trans isomers are expected to be distinct and can be used for comparative identification if authentic samples of both are available. It has been noted that cis and trans isomers of cyclic compounds can sometimes be distinguished in this region.[7]

Predicted Key IR Absorption Bands (cm⁻¹):

Functional GroupExpected Absorption RangeNotes
N-H Stretch (Amine)3300-3500 (two bands)Position and shape may vary with concentration due to hydrogen bonding.
C-H Stretch (Aliphatic)2850-3000
N-H Bend (Amine)1590-1650
C-O Stretch (Ether)1050-1150Strong absorption. The position may differ slightly between isomers.
C-N Stretch (Amine)1020-1250

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) will provide information on the molecular weight and fragmentation patterns of the isomers. While the mass spectra of diastereomers are often very similar, subtle differences in the relative abundances of fragment ions can sometimes be observed.

The most likely fragmentation pathway for this compound isomers is α-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom.

  • α-Cleavage: The molecular ion will likely undergo cleavage of the C3-C4 bond or the C4-C5 bond. Cleavage of the C3-C4 bond would lead to the loss of a methoxy-containing radical and the formation of a nitrogen-containing cation. Conversely, cleavage of the C4-C5 bond would result in a different set of fragments. The relative stability of the resulting carbocations and radicals will influence the abundance of these fragment ions. The stereochemistry of the isomers can influence the conformational equilibrium, which in turn could subtly affect the rates of these fragmentation reactions, leading to minor differences in the mass spectra.

Predicted Fragmentation:

A prominent fragmentation pathway for cyclic amines involves the cleavage of the bond alpha to the nitrogen atom.[8][9] For this compound, this would involve the cleavage of the C3-C4 or C4-C5 bond. The resulting fragments can help confirm the structure.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H, ¹³C, and 2D NOESY spectra to determine the chemical shifts, coupling constants, and through-space correlations for stereochemical assignment.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O, depending on solubility) in a 5 mm NMR tube.[10]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize spectral width, acquisition time, and relaxation delay for good resolution and signal-to-noise.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • 2D NOESY Acquisition:

    • Acquire a 2D NOESY spectrum with a mixing time appropriate for a small molecule (typically 300-800 ms).

    • Process the data to identify cross-peaks indicating through-space interactions.[2][4]

Workflow for NMR-based stereochemical analysis.
Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum to identify functional groups and compare the fingerprint regions of the isomers.

Methodology:

  • Sample Preparation (Neat Liquid): If the sample is a liquid, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[11]

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample in the spectrometer and record the IR spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the N-H, C-O, and C-N functional groups.

    • Compare the fingerprint regions of the two isomers for any discernible differences.

Workflow for comparative IR spectroscopy.
Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation patterns of the isomers.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 30-200).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the major fragment ions and propose fragmentation pathways, paying close attention to ions resulting from α-cleavage.

    • Compare the relative intensities of the fragment ions between the two isomers.

Conclusion

The differentiation of the cis and trans isomers of this compound is readily achievable through a systematic application of modern spectroscopic techniques. ¹H NMR spectroscopy, particularly the analysis of proton chemical shifts and ³JHH coupling constants, provides the most direct evidence for the relative stereochemistry. 2D NOESY experiments offer an unambiguous confirmation of through-space proximities. While IR spectroscopy and mass spectrometry provide complementary information about functional groups and fragmentation, they are less definitive for stereochemical assignment in this case. By following the predictive framework and experimental protocols outlined in this guide, researchers can confidently elucidate the stereochemistry of their synthesized this compound isomers, a crucial step in the advancement of their chemical research.

References

A Senior Application Scientist's Comparative Guide: 3-Methoxyoxan-4-amine vs. 3-Hydroxyoxan-4-amine - A Hypothetical Analysis of Potential Biological Effects

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct comparative biological data for 3-Methoxyoxan-4-amine and 3-Hydroxyoxan-4-amine is not presently available in the public domain. This guide is a scientifically-grounded, hypothetical comparison based on established principles of medicinal chemistry, structure-activity relationships (SAR), and bioisosterism. The experimental protocols provided are industry-standard methods to enable researchers to conduct their own comparative studies.

Introduction

In drug discovery and development, subtle structural modifications can lead to profound differences in biological activity, pharmacokinetic profiles, and metabolic stability. The substitution of a hydroxyl group with a methoxy group, or vice versa, is a common strategy employed by medicinal chemists to fine-tune the properties of a lead compound. This guide provides a comparative analysis of two hypothetical small molecules, this compound and 3-Hydroxyoxan-4-amine, to illustrate the potential impact of this single chemical change.

The core structural difference lies at the 3-position of the oxane ring: one compound possesses a methoxy (-OCH₃) group, while the other has a hydroxyl (-OH) group. This seemingly minor alteration can significantly influence hydrogen bonding potential, lipophilicity, and metabolic fate, thereby affecting the molecule's interaction with biological targets and its overall in vivo behavior.[1][2]

I. Hypothetical Comparison of Biological Effects: A Structure-Activity Relationship (SAR) Perspective

Based on the principles of SAR, the hydroxyl and methoxy groups can impart distinct properties to a molecule, which may translate to different biological effects.[3][4]

Target Engagement and Potency

The hydroxyl group of 3-Hydroxyoxan-4-amine can act as both a hydrogen bond donor and acceptor, whereas the methoxy group of this compound can only function as a hydrogen bond acceptor. This difference is critical for target binding. If the biological target has a specific hydrogen bond donor or acceptor residue in its binding pocket, the potency of the two compounds could differ significantly.

  • Scenario A: Hydroxyl group is crucial for binding. If the target protein has a key residue that requires a hydrogen bond donor from the ligand, 3-Hydroxyoxan-4-amine would likely exhibit significantly higher potency. The methoxy analog, lacking this donor capability, would have a weaker interaction and thus lower activity.[3]

  • Scenario B: Methoxy group enhances binding. Conversely, if the binding pocket is more hydrophobic in the region of the 3-position, the more lipophilic methoxy group could lead to enhanced van der Waals interactions, potentially increasing potency.[5]

Selectivity

The differential binding interactions could also influence the selectivity profile of the compounds. For instance, one analog might exhibit off-target effects that the other does not, depending on the specific hydrogen bonding and hydrophobic interactions within the binding sites of various proteins.

Table 1: Hypothetical Comparison of Physicochemical and Biological Properties
Property3-Hydroxyoxan-4-amineThis compoundRationale
Hydrogen Bonding Donor and AcceptorAcceptor onlyThe -OH group can donate and accept hydrogen bonds, while the -OCH₃ group can only accept.[3]
Lipophilicity (LogP) LowerHigherThe methoxy group is more lipophilic than the hydroxyl group, which generally leads to a higher LogP value.[6]
Metabolic Stability Potentially lower (susceptible to glucuronidation)Potentially higher (less prone to direct conjugation)Hydroxyl groups are common sites for phase II metabolism (e.g., glucuronidation), which can lead to rapid clearance. Methoxy groups are typically metabolized via O-dealkylation.[5][7]
Aqueous Solubility HigherLowerThe polar hydroxyl group generally imparts greater water solubility compared to the less polar methoxy group.
Cell Permeability Potentially lowerPotentially higherIncreased lipophilicity of the methoxy analog may enhance its ability to cross cell membranes.

II. Experimental Protocols for a Head-to-Head Comparison

To empirically determine the biological differences between this compound and 3-Hydroxyoxan-4-amine, a series of in vitro and in vivo experiments are necessary.

In Vitro Biological Assays

These assays are fundamental for assessing the general toxicity of the compounds and determining a suitable concentration range for further experiments.[8][9][10]

Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and 3-Hydroxyoxan-4-amine in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value for each compound.

If the putative target is an enzyme, such as a kinase, a direct enzymatic assay can be performed to measure and compare the inhibitory activity of the two compounds.[11][12][13][14]

Protocol: In Vitro Kinase Assay

  • Reaction Setup: In a 96-well plate, combine the target kinase, a suitable substrate (e.g., a peptide or protein), and varying concentrations of this compound or 3-Hydroxyoxan-4-amine in kinase buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiolabeling with ³²P-ATP followed by autoradiography, or using a phosphospecific antibody in an ELISA-based format.

  • Data Analysis: Determine the IC₅₀ values for each compound by plotting the percentage of kinase inhibition against the compound concentration.

Western blotting can be used to investigate the effects of the compounds on specific cellular signaling pathways downstream of the target.[15][16][17][18][19]

Protocol: Western Blot Analysis

  • Cell Treatment and Lysis: Treat cells with this compound and 3-Hydroxyoxan-4-amine at their respective IC₅₀ concentrations for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the target protein and downstream signaling molecules (both total and phosphorylated forms).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation levels.

In Vivo Pharmacokinetic Studies

Pharmacokinetic (PK) studies in animal models, such as mice or rats, are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.[20][21][22][23][24]

Protocol: Murine Pharmacokinetic Study

  • Animal Dosing: Administer this compound and 3-Hydroxyoxan-4-amine to separate groups of mice via intravenous (IV) and oral (PO) routes at a predetermined dose.

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the parent compound (and any major metabolites) in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (%F).

III. Visualization of Experimental Workflows and Signaling Pathways

Workflow for Comparative Biological Evaluation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis (this compound & 3-Hydroxyoxan-4-amine) B Cell Viability Assays (e.g., MTT) A->B C Target-Based Assays (e.g., Kinase Assay) B->C Determine IC50 D Signaling Pathway Analysis (Western Blot) C->D Confirm Target Engagement E Pharmacokinetic Studies (Mouse Model) D->E Select Candidate(s) F Data Analysis (PK Parameters) E->F G Comparative Analysis Report F->G

Caption: Workflow for the comparative biological evaluation of the two compounds.

Hypothetical Signaling Pathway Modulation

G compound1 3-Hydroxyoxan-4-amine receptor Target Receptor/Enzyme compound1->receptor Strong Binding (H-bond donor) compound2 This compound compound2->receptor Weaker Binding (No H-bond donor) pathway Downstream Signaling (e.g., PI3K/Akt or MAPK/ERK) receptor->pathway response Cellular Response (e.g., Proliferation, Apoptosis) pathway->response

Caption: Hypothetical modulation of a signaling pathway by the two compounds.

IV. Conclusion

The comparison between this compound and 3-Hydroxyoxan-4-amine serves as a compelling illustration of how minor structural changes can dramatically alter the biological and pharmacokinetic properties of a small molecule. While this guide presents a hypothetical scenario, it underscores the importance of empirical testing in drug discovery. The provided experimental protocols offer a robust framework for researchers to conduct a thorough and direct comparison of these or any other structurally related compounds. The insights gained from such studies are invaluable for guiding lead optimization efforts and ultimately, for the development of safer and more effective therapeutics.

References

A Guide to the Reproducibility of 3-Methoxyoxan-4-amine Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the synthesis of complex heterocyclic scaffolds is of paramount importance. Substituted oxanes, such as 3-Methoxyoxan-4-amine, are crucial building blocks for a variety of biologically active molecules. The reproducibility of their synthesis is a critical factor that underpins the reliability of subsequent research and development efforts. This guide provides an in-depth analysis of the synthesis of this compound, offering a detailed experimental protocol and a comparative study with an alternative substituted aminotetrahydropyran. We will delve into the critical parameters that govern the success and reproducibility of these synthetic routes, providing insights to aid researchers in their own endeavors.

Introduction to this compound and its Significance

This compound is a saturated heterocyclic compound featuring a tetrahydropyran ring substituted with both a methoxy and an amine group. The relative stereochemistry of these substituents gives rise to different diastereomers, each with potentially unique biological activities and applications. These scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of natural products and pharmaceuticals. The oxane ring serves as a versatile scaffold, and the amine and methoxy functionalities provide key points for further chemical modification and interaction with biological targets. The reliable and reproducible synthesis of specific stereoisomers of this compound is therefore a crucial step in the development of new therapeutics.

Core Synthesis of a Substituted Aminotetrahydropyran: A Detailed Protocol

Experimental Protocol: Synthesis of a C5-Arylated-3-aminotetrahydropyran Derivative

This protocol describes the synthesis of a related substituted aminotetrahydropyran, which highlights the key chemical transformations and challenges that would be encountered in the synthesis of this compound.

Step 1: Palladium-Catalyzed C(sp³)–H Arylation

  • Reaction Setup: To an oven-dried vial, add the starting 3-aminotetrahydropyran derivative, the aryl iodide coupling partner, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a specific N-acetylglycine-derived ligand), and a silver salt oxidant.

  • Solvent and Reaction Conditions: Add a suitable solvent, such as a fluorinated alcohol, and heat the reaction mixture at a specific temperature (e.g., 100 °C) for a defined period (e.g., 24 hours).

  • Work-up and Purification: After cooling, the reaction mixture is filtered, concentrated, and purified by column chromatography to yield the arylated aminotetrahydropyran.

Step 2: N-Protection

  • Reaction: The purified arylated amine is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a protecting group reagent (e.g., Boc anhydride) in the presence of a base (e.g., triethylamine).

  • Purification: The reaction is quenched, and the protected product is extracted and purified by column chromatography.

Comparative Analysis: Alternative Synthesis of Substituted Tetrahydropyran Amines

To provide a comprehensive understanding of the synthetic landscape, we compare the C-H functionalization approach with a classical, yet still relevant, method for the synthesis of substituted tetrahydropyran amines: the Prins cyclization.[5]

FeatureC-H Functionalization ApproachPrins Cyclization Approach
Starting Materials Simple, readily available aminotetrahydropyrans and aryl halides.Homoallylic alcohols and aldehydes.
Key Transformation Palladium-catalyzed C(sp³)–H bond activation and cross-coupling.Acid-catalyzed cyclization of an alcohol onto an activated alkene.
Stereocontrol Can be highly stereoselective, often directed by a chiral ligand or substrate.Diastereoselectivity can be controlled by the reaction conditions and substrate.
Functional Group Tolerance Generally tolerant of a wide range of functional groups.Can be sensitive to acid-labile functional groups.
Reproducibility Factors Catalyst activity, ligand purity, reaction temperature, and inert atmosphere are critical.Acid concentration, temperature, and reaction time must be carefully controlled to avoid side reactions.

Factors Influencing Reproducibility

The successful and reproducible synthesis of complex molecules like this compound is contingent on several critical factors:

  • Stereocontrol: For molecules with multiple stereocenters, achieving high diastereoselectivity is paramount. The choice of catalyst, ligand, and reaction conditions are crucial for controlling the stereochemical outcome. Minor variations in these parameters can lead to different isomer ratios, impacting the purity and biological activity of the final compound.

  • Catalyst Activity and Purity: In metal-catalyzed reactions, the activity of the catalyst is a key determinant of reaction efficiency and reproducibility. The source, purity, and handling of the catalyst and ligands must be consistent.

  • Reaction Conditions: Precise control over reaction temperature, time, and atmosphere is essential. Small fluctuations can lead to the formation of byproducts and incomplete reactions.

  • Purification: The purification of the final product and intermediates is critical for obtaining material of high purity. The choice of chromatographic conditions and the careful execution of the purification process are vital for reproducibility.

Visualization of Synthetic Workflow

G cluster_0 C-H Functionalization Approach cluster_1 Prins Cyclization Approach start_CH 3-Aminotetrahydropyran + Aryl Iodide step1_CH Pd-Catalyzed C(sp³)–H Arylation start_CH->step1_CH Pd(OAc)₂, Ligand, Ag₂CO₃, HFIP, 100°C product_CH C5-Arylated-3-aminotetrahydropyran step1_CH->product_CH protect_CH N-Protection (e.g., Boc) product_CH->protect_CH Boc₂O, Et₃N, DCM final_CH Protected Aminotetrahydropyran protect_CH->final_CH start_prins Homoallylic Alcohol + Aldehyde step1_prins Acid-Catalyzed Cyclization start_prins->step1_prins Lewis or Brønsted Acid product_prins Substituted Tetrahydropyran step1_prins->product_prins functionalization Further Functionalization (e.g., Amination) product_prins->functionalization final_prins Substituted Aminotetrahydropyran functionalization->final_prins

Caption: Comparative workflow for the synthesis of substituted aminotetrahydropyrans.

Conclusion

The synthesis of stereochemically defined this compound and its analogues is a challenging yet essential task in modern drug discovery. This guide has provided a framework for understanding the key synthetic strategies and the critical parameters that govern their reproducibility. By carefully considering the choice of synthetic route, controlling reaction conditions, and paying close attention to purification, researchers can enhance the reliability and success of their synthetic efforts. The continued development of novel and robust synthetic methodologies will undoubtedly pave the way for the discovery of new and improved therapeutics based on the versatile aminotetrahydropyran scaffold.

References

Safety Operating Guide

A Guide to the Safe Disposal of 3-Methoxyoxan-4-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper management and disposal of chemical reagents is not merely a regulatory hurdle but a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Methoxyoxan-4-amine, a compound featuring both a cyclic ether (oxane) and a primary amine functional group.

The procedures outlined below are synthesized from established best practices for handling hazardous chemical waste and are grounded in the principles of chemical compatibility and risk mitigation. Our objective is to empower researchers with the knowledge to manage this chemical waste stream safely, ensuring personal safety and environmental compliance.

Hazard Assessment and Critical Disclaimer

A thorough hazard assessment is the mandatory first step before handling any chemical waste. As of the publication of this guide, a specific Safety Data Sheet (SDS) for this compound is not widely available in public databases, which is common for novel or specialized research chemicals.

Therefore, its hazard profile must be inferred from its constituent functional groups and data from structurally analogous compounds.

  • Amine Group: Organic amines are often corrosive, causing severe skin burns and eye damage. They can be toxic and may cause allergic skin reactions.[1] Many are also harmful to aquatic life.[2]

  • Cyclic Ether (Oxane) Group: While oxane itself is less volatile and peroxide-forming than other cyclic ethers like tetrahydrofuran (THF), ethers as a class can pose flammability risks.[3] Some ethers can also form explosive peroxides over time, although this is less of a concern for saturated rings like oxane compared to ethers like diethyl ether.[4]

Based on analogs such as 4-Methyloxan-4-amine, this compound should be treated as flammable, corrosive (causing severe skin burns and eye damage), and a respiratory irritant. [5] Another analog, 3-Methoxypyridin-4-amine, is classified as harmful if swallowed and an irritant to skin and eyes.[6]

Trustworthiness Mandate: This guide is based on established principles for chemical classes. However, it is imperative that you:

  • Consult the specific Safety Data Sheet (SDS) provided by your chemical supplier for this compound.

  • Contact your institution's Environmental Health and Safety (EHS) office to ensure full compliance with local, state, and federal regulations.[7] Your EHS office provides the definitive guidance for your location.

Immediate Safety & Handling Protocols

Before beginning any disposal procedure, ensure all immediate safety measures are in place. The causality is simple: preventing exposure is the most effective safety protocol.

Personal Protective Equipment (PPE): A standard laboratory PPE ensemble is required to prevent contact and inhalation.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with a face shield.Protects against splashes that can cause severe eye damage.[1][8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact, which can lead to burns, irritation, or sensitization.[1][8]
Body Protection Flame-resistant lab coat worn over long pants and closed-toe shoes.Protects skin from splashes and provides a barrier in case of fire.
Respiratory Use only within a certified chemical fume hood.Prevents inhalation of potentially harmful and irritating vapors.[5]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent a wider hazard.

Protocol for Small Spills (<100 mL) inside a Fume Hood:

  • Alert Colleagues: Immediately inform others in the lab of the spill.

  • Ensure Ventilation: Keep the fume hood sash at the lowest practical height.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow to surround and absorb the liquid.

  • Neutralize (If applicable and safe): For amine spills, cautious neutralization of the absorbent material with a weak acid (e.g., citric acid solution) may be possible, but this should only be done if you are trained and confident in the procedure, as it can generate heat. Generally, it is safer to absorb and collect the material directly.

  • Collect Waste: Carefully scoop the absorbent material into a designated, compatible hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the waste container and manage it as hazardous waste according to the procedures in Section 5.

For large spills, or any spill outside a fume hood, evacuate the area, close the doors, and contact your institution's EHS emergency line immediately.

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Mischaracterization can lead to dangerous chemical reactions in waste containers.

  • Is the waste pure this compound or a solution?

  • Is it mixed with other chemicals?

Segregation is a self-validating system for safety. Never mix incompatible waste streams. This compound waste should be segregated as a corrosive, flammable, organic amine waste .

Do NOT mix this waste with:

  • Acids or Strong Oxidizers: Can cause a violent reaction.[2]

  • Halogenated Solvents: Mixing different waste categories increases disposal costs and complexity.

  • Aqueous Heavy Metal Waste: Creates a mixed hazard that is difficult and expensive to dispose of.

The logical flow for waste segregation and disposal is illustrated in the diagram below.

cluster_start cluster_characterize Step 1: Characterize & Segregate cluster_process Step 2: Containerize & Label cluster_dispose Step 3: Store & Dispose start This compound Waste char Is waste mixed with incompatible chemicals (e.g., acids, oxidizers)? start->char containerize_no Collect in a dedicated, compatible container (HDPE or glass). char->containerize_no No treat Treat as a separate, complex hazardous waste. Consult EHS immediately. char->treat Yes label_no Affix 'Hazardous Waste' label. List all constituents: 'this compound', 'Flammable', 'Corrosive'. containerize_no->label_no store Store in designated Satellite Accumulation Area (SAA). Keep container closed. label_no->store contact Arrange for pickup by institutional EHS. store->contact

Disposal Decision Workflow for this compound.

Step-by-Step Disposal Protocol for Chemical Waste

This protocol provides a direct, procedural workflow for the compliant disposal of this compound waste.

  • Select a Waste Container:

    • Choose a container made of a compatible material, such as High-Density Polyethylene (HDPE) or borosilicate glass.[2]

    • The container must have a tightly sealing screw cap to prevent the release of vapors.[2]

    • Ensure the container is in good condition, with no cracks or leaks.

  • Label the Container (Before First Use):

    • Affix a "HAZARDOUS WASTE" label, as provided by your EHS department.[7]

    • Clearly write the full chemical name: "this compound". Do not use abbreviations.

    • If it is a solution, list all components and their approximate percentages (e.g., "this compound (~5g), Methanol (100mL)").

    • Indicate the relevant hazards: "Flammable," "Corrosive," "Irritant."

  • Accumulate Waste:

    • Collect the waste in the labeled container at or near the point of generation, in an area known as a Satellite Accumulation Area (SAA), which is often inside a chemical fume hood.

    • Keep the container closed at all times , except when adding waste.[7] This is a critical safety and compliance requirement.

  • Storage and Final Disposal:

    • Store the sealed container in your lab's designated SAA, away from incompatible materials like acids.

    • Once the container is 90% full, or if you will no longer be generating this waste stream, arrange for pickup through your institution's EHS department by submitting a chemical waste collection request.[2]

Management of Empty Containers

Empty containers that held this compound must also be disposed of properly, as they retain chemical residues.

Protocol for Empty Container Disposal:

  • Triple Rinse: Under a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).

  • Collect Rinsate: The first rinse is considered hazardous waste. Collect all three rinsates and add them to your this compound hazardous waste container.[9]

  • Deface the Label: Completely remove or deface the original manufacturer's label on the rinsed container.

  • Final Disposal: Once triple-rinsed and with the label defaced, the container can typically be disposed of as regular laboratory glass or plastic waste, pending your institution's specific policies.[9]

The workflow for this process is outlined below.

cluster_start cluster_process Step 1: Decontamination cluster_final Step 2: Final Disposal start Empty this compound Container rinse Triple rinse with a suitable solvent inside a fume hood. start->rinse collect Collect all rinsate as hazardous chemical waste. rinse->collect deface Completely deface original label. collect->deface dispose Dispose of container as non-hazardous lab glass/ plastic per EHS policy. deface->dispose

Workflow for Empty Container Decontamination.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, building trust in our collective scientific enterprise.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.